Product packaging for Evofosfamide(Cat. No.:CAS No. 918633-87-1)

Evofosfamide

Cat. No.: B1684547
CAS No.: 918633-87-1
M. Wt: 449.04 g/mol
InChI Key: UGJWRPJDTDGERK-UHFFFAOYSA-N
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Description

Evofosfamide is a member of the class of imidazoles that is 1H-imidazole substituted by methyl, nitro, and ({bis[(2-bromoethyl)amino]phosphoryl}oxy)methyl groups at positions 1, 2 and 5, respectively. It is a hypoxia-activated prodrug that targets hypoxic regions of tumors. The drug was being evaluated for first-line treatment of advanced pancreatic adenocarcinoma and advanced soft tissue sarcoma, in combination with chemotherapy (phase 3 trial now discontinued since the drug did not meet primary endpoints). It has a role as an antineoplastic agent, a prodrug and an alkylating agent. It is a C-nitro compound, a member of imidazoles, a tertiary amino compound, a phosphorodiamidate ester and an organobromine compound.
TH-302 is a novel cancer therapeutic specifically activated under the low oxygen or "hypoxic" conditions typical of solid tumor cancer cells. TH-302 is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard previously used in cancer drugs such as ifosfamide, cyclophosphamide, and glufosfamide. TH-302 has been shown, in preclinical studies, to be both efficacious and well tolerated.
This compound is a hypoxia-activated prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) conjugated with 2-nitroimidazole, with potential antineoplastic activity. When exposed to hypoxic conditions, such as those found in hypoxic tumors, the 2-nitroimidazole moiety of this compound is reduced. This releases the DNA-alkylating Br-IPM moiety, which introduces intra- and inter-strand DNA crosslinks in nearby cells;  the crosslinks inhibit both DNA replication and cell division, and may lead to apoptosis of cells in the tumor. The inactive form of the prodrug is stable under normoxic conditions, which may limit systemic toxicity.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
an hypoxia-activated prodrug of bromo-isophosphoramide mustard;  an antineoplastic agent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16Br2N5O4P B1684547 Evofosfamide CAS No. 918633-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJWRPJDTDGERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br2N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238721
Record name Evofosfamide
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Molecular Weight

449.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918633-87-1
Record name (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N′-bis(2-bromoethyl)phosphorodiamidate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Evofosfamide [USAN:INN]
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Record name Evofosfamide
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Record name Evofosfamide
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Record name EVOFOSFAMIDE
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Foundational & Exploratory

Evofosfamide's Mechanism of Action in Hypoxic Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells within the hypoxic microenvironment of solid tumors.[1] This region is notoriously resistant to conventional therapies like chemotherapy and radiation.[1] this compound's innovative mechanism of action leverages the unique biochemical state of hypoxic cells to release a potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM), leading to targeted cell death.[2][3] This guide provides an in-depth technical overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Hypoxia-Selective Activation

This compound is a 2-nitroimidazole prodrug of the cytotoxin Br-IPM.[1] Its selective activity is contingent on the low oxygen conditions prevalent in solid tumors.

Under normoxic conditions (normal oxygen levels), this compound undergoes a one-electron reduction by ubiquitous intracellular reductases, such as NADPH cytochrome P450 oxidoreductase, to form a radical anion. In the presence of oxygen, this reaction is rapidly reversed, regenerating the original, inactive prodrug and producing a superoxide radical. This rapid back-reaction prevents the accumulation of the active cytotoxic agent in healthy, well-oxygenated tissues, thereby minimizing systemic toxicity.

In contrast, under hypoxic conditions (low oxygen levels), the scarcity of oxygen prevents the rapid re-oxidation of the this compound radical anion. This allows the unstable radical to undergo irreversible fragmentation, releasing the active cytotoxic moiety, Br-IPM.

DNA Alkylation and Cytotoxicity

Once released, Br-IPM acts as a potent bifunctional DNA alkylating agent. It forms covalent bonds with DNA, leading to interstrand and intrastrand cross-links. This extensive DNA damage physically obstructs DNA replication and transcription, triggering cell cycle arrest, primarily at the G2/M phase, and ultimately inducing apoptosis (programmed cell death). The resulting cytotoxicity is highly selective for hypoxic cells, where the prodrug is activated.

Evofosfamide_Mechanism cluster_Extracellular Extracellular Space Evofosfamide_prodrug This compound (Prodrug) Evofosfamide_normoxia Evofosfamide_normoxia Evofosfamide_prodrug->Evofosfamide_normoxia Cellular Uptake Evofosfamide_hypoxia Evofosfamide_hypoxia Evofosfamide_prodrug->Evofosfamide_hypoxia Cellular Uptake

Quantitative Data: Hypoxia-Selective Cytotoxicity

The selective cytotoxicity of this compound in hypoxic versus normoxic conditions has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is significantly lower under hypoxic conditions, indicating greater potency.

Cell LineCancer TypeIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
CNE-2Nasopharyngeal Carcinoma>708.33 ± 0.75>8.4
HONE-1Nasopharyngeal Carcinoma>707.62 ± 0.67>9.2
HNE-1Nasopharyngeal Carcinoma>700.31 ± 0.07>300
MCF-7Breast Cancer>501.56>32
MDA-MB-231Breast Cancer>504.37>11.4
SK-N-BE(2)Neuroblastoma2204.8~46
786-ORenal Cell CarcinomaNot specifiedNot specifiedNot specified
Caki-1Renal Cell CarcinomaNot specifiedNot specifiedNot specified
SF188Pediatric High-Grade Glioma~100~205
DIPG007Diffuse Intrinsic Pontine Glioma~7~0.514

Table 1: In vitro cytotoxicity of this compound in various cancer cell lines under normoxic and hypoxic conditions. HCR is calculated as IC50 Normoxia / IC50 Hypoxia.

Key Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is designed to determine the IC50 values of this compound under normoxic and hypoxic conditions.

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1,500 to 10,000 cells per well, depending on the cell line's growth rate. Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound (e.g., from 50 nM to 100 µM). Add the drug solutions to the respective wells.

  • Incubation:

    • Normoxia: Incubate one set of plates in a standard incubator (21% O2, 5% CO2) at 37°C.

    • Hypoxia: Incubate another set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balance N2) at 37°C.

  • Viability Assessment: After 72 hours of incubation, assess cell viability using a resazurin-based assay (e.g., AlamarBlue) or a neutral red uptake assay. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells adhere Allow cells to adhere (24h) seed_cells->adhere treat Treat with serial dilutions of this compound adhere->treat incubate Incubate (72h) treat->incubate normoxia Normoxic Conditions (21% O2) incubate->normoxia hypoxia Hypoxic Conditions (1% O2) incubate->hypoxia viability_assay Assess cell viability (e.g., Resazurin assay) normoxia->viability_assay hypoxia->viability_assay data_analysis Calculate IC50 values viability_assay->data_analysis end End data_analysis->end

DNA Damage Assessment (γH2AX Staining)

This protocol assesses the extent of DNA double-strand breaks induced by this compound through the detection of phosphorylated histone H2AX (γH2AX).

Methodology:

  • Cell Treatment: Culture cells on coverslips or in chamber slides and treat with this compound under normoxic and hypoxic conditions for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates a higher level of DNA damage.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with this compound at a specific concentration (e.g., 0.05 µM under hypoxia) for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this checkpoint.

Signaling Pathways and Cellular Response

The DNA damage induced by this compound activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway. Key proteins such as ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γH2AX) and checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the apoptotic pathway is initiated, leading to the activation of caspases and cleavage of PARP, culminating in cell death.

Cellular_Response_Pathway This compound This compound (Hypoxia) Br_IPM Br-IPM This compound->Br_IPM DNA_damage DNA Double-Strand Breaks (Inter/Intrastrand Cross-links) Br_IPM->DNA_damage DDR DNA Damage Response (DDR) Activation DNA_damage->DDR gH2AX γH2AX Formation DDR->gH2AX Signal Amplification Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Checkpoint Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable Cell_Death Cell Death Apoptosis->Cell_Death

Conclusion

This compound represents a highly promising therapeutic strategy for targeting the hypoxic fraction of solid tumors, a significant contributor to treatment resistance. Its mechanism of hypoxia-selective activation ensures that the potent DNA alkylating agent, Br-IPM, is released preferentially in the tumor microenvironment, leading to targeted cancer cell death while sparing healthy tissues. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound. Continued investigation into its synergistic effects with other anti-cancer agents and the identification of predictive biomarkers will be crucial for its successful clinical translation.

References

The Hypoxia-Activated Prodrug Evofosfamide: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] These regions are notoriously resistant to conventional therapies such as chemotherapy and radiation.[1] this compound consists of a 2-nitroimidazole moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[1][2] Under hypoxic conditions, the 2-nitroimidazole component is reduced, leading to the release of the cytotoxic Br-IPM, which then crosslinks DNA, inducing cell cycle arrest and apoptosis. This targeted activation mechanism aims to spare healthy, well-oxygenated tissues, potentially reducing systemic toxicity. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, offering a technical resource for professionals in oncology drug development.

Discovery and Rationale

The development of this compound was driven by the need to overcome the therapeutic resistance conferred by tumor hypoxia. Solid tumors often outgrow their blood supply, leading to regions with low oxygen levels. Hypoxic cells are less susceptible to many anticancer agents and radiation therapy. The strategy behind this compound was to create a prodrug that is inactive in its systemic form but becomes activated under the reducing conditions characteristic of hypoxic environments. The 2-nitroimidazole scaffold was selected as the hypoxia-sensing trigger, as its reduction is inhibited by oxygen. This is linked to a potent DNA-alkylating agent, bromo-isophosphoramide mustard, which is released upon activation to exert its cytotoxic effect.

Mechanism of Action

The selective cytotoxicity of this compound is based on a bioreductive activation process.

  • Systemic Inactivity: In well-oxygenated (normoxic) tissues, this compound remains in its stable, inactive prodrug form.

  • Hypoxic Activation: In the hypoxic microenvironment of tumors, intracellular reductases, such as cytochrome P450 oxidoreductase, catalyze a one-electron reduction of the 2-nitroimidazole ring.

  • Oxygen-Dependent Reversal: Under normoxic conditions, molecular oxygen rapidly re-oxidizes the reduced prodrug back to its original state in a futile cycle, preventing the release of the cytotoxic agent.

  • Release of Cytotoxic Effector: In the absence of sufficient oxygen, the reduced 2-nitroimidazole intermediate undergoes fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM).

  • DNA Damage: Br-IPM is a potent DNA alkylating agent that forms inter- and intra-strand crosslinks in the DNA of nearby cells. This extensive DNA damage inhibits DNA replication and cell division, ultimately leading to apoptosis.

Signaling Pathway Diagram

Evofosfamide_Mechanism cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Evofosfamide_normoxic This compound (TH-302) Reduced_Evofosfamide_normoxic Reduced Intermediate Evofosfamide_normoxic->Reduced_Evofosfamide_normoxic 1e- Reduction (Cellular Reductases) Reduced_Evofosfamide_normoxic->Evofosfamide_normoxic Rapid Re-oxidation Oxygen O2 Evofosfamide_hypoxic This compound (TH-302) Reduced_Evofosfamide_hypoxic Reduced Intermediate Evofosfamide_hypoxic->Reduced_Evofosfamide_hypoxic 1e- Reduction (Cellular Reductases) Br_IPM Bromo-isophosphoramide mustard (Br-IPM) Reduced_Evofosfamide_hypoxic->Br_IPM Fragmentation DNA_damage DNA Cross-linking Br_IPM->DNA_damage Apoptosis Apoptosis & Cell Cycle Arrest DNA_damage->Apoptosis

Mechanism of this compound activation under normoxic versus hypoxic conditions.

Synthesis of this compound

The synthesis of this compound involves the preparation of the 2-nitroimidazole trigger and its subsequent coupling to the bromo-isophosphoramide mustard effector moiety. An improved and efficient synthesis has been described in the literature.

Synthesis Workflow

Evofosfamide_Synthesis cluster_synthesis This compound Synthesis Start 2-Aminoimidazole Sulfate Intermediate1 2-Aminoimidazole Ester Start->Intermediate1 Esterification Intermediate2 (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol Intermediate1->Intermediate2 Nitration & Reduction This compound This compound (TH-302) Intermediate2->this compound Mitsunobu Reaction Br_IPM_precursor 2-Bromoethylamine Hydrobromide Br_IPM Bromo-isophosphoramide mustard (Br-IPM) Intermediate Br_IPM_precursor->Br_IPM Phosphorylation Br_IPM->this compound

Simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol

  • Esterification of 2-aminoimidazole sulfate: 2-aminoimidazole sulfate is reacted with an appropriate alcohol in the presence of an acid catalyst to yield the corresponding 2-aminoimidazole ester.

  • Nitration: The 2-aminoimidazole ester is nitrated using a suitable nitrating agent (e.g., nitric acid/sulfuric acid mixture) to introduce the nitro group at the 2-position of the imidazole ring.

  • Methylation and Reduction: The nitrated intermediate is methylated, followed by reduction of the ester group to an alcohol, yielding (1-methyl-2-nitro-1H-imidazol-5-yl)methanol.

Step 2: Synthesis of the Bromo-isophosphoramide mustard (Br-IPM) intermediate

  • Phosphorylation: 2-bromoethylamine hydrobromide is reacted with phosphorus oxychloride in the presence of a base (e.g., triethylamine).

  • Formation of the phosphorodiamidic chloride: The resulting intermediate is then further reacted to form the key bromo-isophosphoramide mustard precursor.

Step 3: Coupling and Formation of this compound

  • Mitsunobu Reaction: (1-methyl-2-nitro-1H-imidazol-5-yl)methanol is coupled with the bromo-isophosphoramide mustard intermediate under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to afford this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated significant hypoxia-selective cytotoxicity across a wide range of human cancer cell lines.

Cell LineCancer TypeIC50 (µM) - Normoxia (21% O₂)IC50 (µM) - Hypoxia (<0.1% O₂)Reference
CNE-2Nasopharyngeal Carcinoma>1008.33 ± 0.75
HONE-1Nasopharyngeal Carcinoma>1007.62 ± 0.67
HNE-1Nasopharyngeal Carcinoma>1000.31 ± 0.07
In Vivo Efficacy in Xenograft Models

Preclinical studies in animal models have shown the antitumor activity of this compound, both as a monotherapy and in combination with other agents.

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI) (%)Reference
HNE-1Nasopharyngeal CarcinomaThis compound (50 mg/kg)43
HNE-1Nasopharyngeal CarcinomaThis compound (75 mg/kg)55
HNE-1Nasopharyngeal CarcinomaThis compound (50 mg/kg) + Cisplatin49
HNE-1Nasopharyngeal CarcinomaThis compound (75 mg/kg) + Cisplatin71
H460Non-small cell lung cancerThis compound (50 mg/kg)74
H460Non-small cell lung cancerIfosfamide (120 mg/kg)68
Experimental Protocol: In Vivo Xenograft Study
  • Cell Culture: Human cancer cells (e.g., HNE-1) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound and other agents are administered via an appropriate route (e.g., intraperitoneal injection).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or delay.

  • Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

  • Immunohistochemistry (optional): At the end of the study, tumors can be excised and analyzed for hypoxia markers (e.g., HIF-1α, pimonidazole) to confirm the drug's mechanism of action.

Experimental Workflow: Xenograft Study

Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (this compound +/- other agents) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition, Immunohistochemistry Monitoring->Endpoint

A typical workflow for evaluating this compound in a preclinical xenograft model.

Clinical Trial Data

This compound has been evaluated in numerous clinical trials across a range of solid tumors and hematological malignancies.

Phase I Clinical Trial Data
Trial IDCancer TypeTreatmentMTD / Recommended Phase II DoseKey FindingsReference
NCT01149915Advanced LeukemiaThis compound (30-60 min infusion)460 mg/m²Limited activity in heavily pretreated patients.
NCT01149915Advanced LeukemiaThis compound (continuous infusion)330 mg/m²Limited activity in heavily pretreated patients.
-Relapsed/Refractory Multiple MyelomaThis compound + Dexamethasone340 mg/m²Disease stabilization in over 80% of patients.
-Relapsed/Refractory Multiple MyelomaThis compound + Bortezomib + Dexamethasone340 mg/m²No DLTs observed at this dose.
NCT03098160Advanced Solid MalignanciesThis compound + Ipilimumab560 mg/m²16.7% partial response, 66.7% stable disease.
Phase II Clinical Trial Data
Trial IDCancer TypeTreatmentNPrimary EndpointResultReference
-Recurrent Bevacizumab-Refractory GlioblastomaThis compound (670 mg/m²) + Bevacizumab33Progression-Free Survival at 4 months (PFS4)31% (statistically significant improvement over historical control)
-Advanced Biliary Tract CancerThis compound Monotherapy204-month Progression-Free Survival Rate31.25%
Phase III Clinical Trial Data
Trial IDCancer TypeTreatmentNPrimary EndpointResultReference
MAESTROAdvanced Pancreatic AdenocarcinomaThis compound + Gemcitabine vs. Gemcitabine + Placebo693Overall Survival (OS)No statistically significant improvement in OS (HR: 0.84; p=0.0589).
TH-CR-406/SARC021Advanced Soft Tissue SarcomaThis compound + Doxorubicin vs. Doxorubicin alone640Overall Survival (OS)No statistically significant improvement in OS (HR: 1.06).

Conclusion and Future Directions

This compound is a rationally designed hypoxia-activated prodrug that has demonstrated selective cytotoxicity in hypoxic tumor cells in preclinical models. While early-phase clinical trials showed promising activity in some settings, pivotal Phase III trials in pancreatic cancer and soft tissue sarcoma did not meet their primary endpoints of improving overall survival. Despite these setbacks, the concept of hypoxia-activated prodrugs remains a compelling strategy for targeting a key driver of therapeutic resistance. Ongoing and future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound, as well as exploring novel combination therapies that may enhance its efficacy. The development of this compound has provided valuable insights into the challenges and opportunities of targeting the hypoxic tumor microenvironment.

References

Evofosfamide Activation Under Hypoxic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofosfamide (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] Hypoxia, a common feature of the tumor microenvironment, is associated with resistance to conventional cancer therapies such as chemotherapy and radiation.[1][3] this compound was developed to exploit this unique tumor characteristic, delivering a potent cytotoxic agent precisely where it is most needed and where other therapies are least effective.[1] This technical guide provides an in-depth overview of the core mechanism of this compound activation under hypoxic conditions, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

This compound is a 2-nitroimidazole prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). Its selective cytotoxicity is rooted in a hypoxia-dependent activation process.

Under normoxic conditions (normal oxygen levels), this compound undergoes a one-electron reduction by ubiquitous intracellular reductases, such as cytochrome P450 oxidoreductase, to form a radical anion. In the presence of sufficient oxygen, this reaction is rapidly reversed, with the radical anion being oxidized back to the original, inactive prodrug form, producing superoxide in the process. This futile cycle of reduction and oxidation prevents the release of the cytotoxic payload in healthy, well-oxygenated tissues, thereby minimizing systemic toxicity.

In contrast, under hypoxic conditions (low oxygen levels, typically <0.5% O2), the scarcity of oxygen allows the radical anion to persist. It then undergoes irreversible fragmentation, releasing the active cytotoxic agent, Br-IPM. Br-IPM is a potent DNA cross-linking agent that forms both intrastrand and interstrand crosslinks in the DNA of nearby cells. This extensive DNA damage inhibits DNA replication and cell division, ultimately leading to cell cycle arrest and apoptosis.

The activation of this compound is not only dependent on the presence of hypoxia but also on the expression levels of specific reductases, with cytochrome P450 oxidoreductase being a key determinant of sensitivity.

Signaling Pathway of this compound Activation

This compound activation pathway under normoxic vs. hypoxic conditions.

Quantitative Data on this compound Activity

The selective cytotoxicity of this compound under hypoxic conditions has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.

In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for this compound in various cancer cell lines under normoxic and hypoxic conditions, demonstrating its hypoxia-selective activity.

Cell LineCancer TypeIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)Reference
DU145Prostate Cancer8421084.2
SK-N-BE(2)Neuroblastoma2204.8~46
CNE-2Nasopharyngeal Carcinoma>708.33 ± 0.75>8.4
HONE-1Nasopharyngeal Carcinoma>707.62 ± 0.67>9.2
HNE-1Nasopharyngeal Carcinoma>700.31 ± 0.07>225
SCCVIISquamous Cell Carcinoma500.041250
HT29Colorectal Cancer800.2400

Note: HCR (Hypoxia Cytotoxicity Ratio) is calculated as IC50 Normoxia / IC50 Hypoxia. A higher HCR indicates greater selectivity for hypoxic cells.

In Vivo Efficacy of this compound

Preclinical xenograft models are crucial for evaluating the antitumor activity of cancer therapeutics in a living organism. The table below summarizes the effects of this compound, alone or in combination with other agents, on tumor growth and the tumor microenvironment.

Xenograft ModelCancer TypeTreatmentKey FindingsReference
786-ORenal Cell CarcinomaThis compound + EverolimusCombination significantly enhanced antitumor efficacy compared to monotherapy.
Caki-1Renal Cell CarcinomaThis compound + TemsirolimusCombination significantly increased antitumor activity; this compound reduced the tumor hypoxic fraction induced by temsirolimus.
H460Non-Small Cell Lung CancerThis compound vs. IfosfamideThis compound demonstrated greater antitumor activity and a more favorable safety profile compared to ifosfamide.
MIA Paca-2Pancreatic CancerThis compound + GemcitabineGemcitabine treatment increased the deeply hypoxic fraction of tumors, creating a synergistic effect with this compound.
A549Lung CancerThis compound + RadiationConcomitant treatment with this compound and fractionated irradiation induced the strongest treatment response.
VX2Liver CancerThis compound + cTACECombination resulted in smaller tumor volumes, lower tumor growth rates, and a marked reduction in the hypoxic fraction.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the activation and efficacy of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound under normoxic and hypoxic conditions.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., SK-N-BE(2)) are seeded into 24-well plates at a density of 20,000 cells/well and incubated overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 2 hours).

  • Hypoxic/Normoxic Incubation: For hypoxic conditions, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., 95% N2, 5% CO2). For normoxic conditions, plates are incubated in a standard incubator (21% O2, 5% CO2).

  • Post-Treatment Incubation: After drug treatment, the drug-containing medium is removed, cells are washed, and fresh medium is added. Cells are then incubated for an additional period (e.g., 3 days) under normoxic conditions.

  • Viability Assessment: Cell viability is quantified using a colorimetric assay such as the Alamar Blue assay.

  • Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 SK-N-BE(2) cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group, typically via intravenous or intraperitoneal injection, at a specified dose and schedule (e.g., 50 mg/kg). The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers such as hypoxia (e.g., pimonidazole staining), DNA damage (e.g., γH2AX staining), and apoptosis.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Seeding Cell Seeding Drug_Treatment This compound Treatment Cell_Seeding->Drug_Treatment Hypoxia_Incubation Hypoxic Incubation Drug_Treatment->Hypoxia_Incubation Normoxia_Incubation Normoxic Incubation Drug_Treatment->Normoxia_Incubation Viability_Assay Cell Viability Assay Hypoxia_Incubation->Viability_Assay Normoxia_Incubation->Viability_Assay IC50_Calculation IC50 Calculation Viability_Assay->IC50_Calculation Tumor_Implantation Tumor Implantation Randomization Randomization Tumor_Implantation->Randomization Treatment_Administration Treatment Administration Randomization->Treatment_Administration Tumor_Measurement Tumor Volume Measurement Treatment_Administration->Tumor_Measurement Repeated Endpoint_Analysis Endpoint & Pharmacodynamic Analysis Tumor_Measurement->Endpoint_Analysis

A generalized workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a sophisticated approach to cancer therapy, leveraging the unique hypoxic microenvironment of solid tumors to achieve selective activation of a potent cytotoxic agent. The data and protocols presented in this guide underscore the robust preclinical evidence supporting its mechanism of action. While clinical development has faced challenges, the principles behind hypoxia-activated prodrugs remain a compelling area of research. Further investigation into predictive biomarkers, such as the expression of specific oxidoreductases, and rational combination therapies will be crucial for realizing the full therapeutic potential of agents like this compound in the future.

References

Preclinical In Vitro Evaluation of Evofosfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] Tumor hypoxia, a common feature of the tumor microenvironment, is associated with resistance to conventional cancer therapies such as chemotherapy and radiation.[3][4] this compound was developed to overcome this challenge by exerting its cytotoxic effects preferentially under low-oxygen conditions.[1] This technical guide provides an in-depth overview of the preclinical in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

This compound consists of a 2-nitroimidazole moiety linked to a bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent. Under normal oxygen (normoxic) conditions, the prodrug is relatively inactive. However, in the hypoxic environment of tumors, the 2-nitroimidazole component undergoes enzymatic reduction by intracellular reductases. This process leads to the release of the active Br-IPM, which then crosslinks DNA, inducing DNA damage, cell cycle arrest, and ultimately, apoptosis.

Mechanism of Action and Signaling Pathway

The hypoxia-selective activation of this compound is a key feature of its therapeutic design. The process begins with the one-electron reduction of the 2-nitroimidazole group of the prodrug by ubiquitous cellular reductases, such as NADPH cytochrome P450 oxidoreductase. In the presence of oxygen, this reaction is readily reversible, and the prodrug remains intact. However, under hypoxic conditions, the reduced radical anion is more stable and undergoes fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then acts as a DNA cross-linking agent, leading to the formation of DNA adducts. This DNA damage triggers downstream cellular responses, including the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, and cell cycle arrest, often at the G2/M phase. Ultimately, this cascade of events leads to apoptotic cell death.

Evofosfamide_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (Low O2) Evofosfamide_prodrug This compound (Prodrug) Evofosfamide_in This compound Evofosfamide_prodrug->Evofosfamide_in Cellular Uptake Evofosfamide_radical_normoxia Radical Anion Evofosfamide_in->Evofosfamide_radical_normoxia Evofosfamide_radical_hypoxia Radical Anion Evofosfamide_in->Evofosfamide_radical_hypoxia Evofosfamide_inactive Inactive Prodrug Evofosfamide_radical_normoxia->Evofosfamide_inactive Re-oxidation Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Drug) Evofosfamide_radical_hypoxia->Br_IPM Fragmentation DNA DNA Br_IPM->DNA Alkylation DNA_damage DNA Cross-linking & Damage (γH2AX ↑) DNA->DNA_damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of hypoxia-selective activation of this compound.

Quantitative Analysis of In Vitro Efficacy

The hypoxia-selective cytotoxicity of this compound has been demonstrated across a variety of cancer cell lines. The 50% inhibitory concentration (IC50) is significantly lower under hypoxic conditions compared to normoxic conditions, indicating potent and selective activity in low-oxygen environments.

Cell LineCancer TypeIC50 (µM) under HypoxiaIC50 (µM) under NormoxiaFold Sensitization (Normoxia/Hypoxia)Reference
CNE-2Nasopharyngeal Carcinoma8.33 ± 0.75>100>12
HONE-1Nasopharyngeal Carcinoma7.62 ± 0.67>100>13
HNE-1Nasopharyngeal Carcinoma0.31 ± 0.07>100>300
SF188Pediatric High-Grade Glioma~5~132.6
UW479Pediatric High-Grade Glioma~2~9.64.8
KNS42Pediatric High-Grade Glioma~4~205
DIPG-1Diffuse Intrinsic Pontine Glioma~1~9.69.6
DIPG-2Diffuse Intrinsic Pontine Glioma~1.5~10.77.1
DIPG-3Diffuse Intrinsic Pontine Glioma~0.7~9.513.5
MIA Paca-2Pancreatic CancerNot specified96.3Not applicable
SU.86.86Pancreatic CancerNot specified216.7Not applicable

Key Preclinical In Vitro Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's preclinical efficacy. Below are protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1,500 to 10,000 cells/well) and allowed to adhere overnight.

  • Hypoxic/Normoxic Incubation: Plates are transferred to either a standard cell culture incubator (normoxia; 21% O2) or a hypoxic chamber (e.g., 1% O2).

  • Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 50 nM to 100 µM).

  • Incubation: The cells are incubated with the drug for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a metabolic indicator dye such as Resazurin or Neutral Red. The dye is added to the wells, and after a further incubation period, the absorbance or fluorescence is read using a plate reader.

  • Data Analysis: The results are normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.

Cell Cycle Analysis

This protocol is used to investigate the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Cells are seeded in larger culture dishes and treated with this compound at a specific concentration (e.g., 0.05 µM under hypoxia) for a set duration.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2 phase is indicative of G2/M arrest.

Western Blotting for DNA Damage and Hypoxia Markers

This technique is used to detect and quantify specific proteins, such as the DNA damage marker γH2AX and the hypoxia-inducible factor 1-alpha (HIF-1α).

Protocol:

  • Protein Extraction: Cells are treated with this compound under normoxic and hypoxic conditions. Following treatment, cells are lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-γH2AX, anti-HIF-1α).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins. Studies have shown that this compound treatment leads to an increase in γH2AX and a decrease in HIF-1α levels under hypoxic conditions.

Experimental and Logical Workflows

The preclinical in vitro evaluation of this compound typically follows a logical progression from determining its basic cytotoxicity to elucidating its mechanism of action.

Experimental_Workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action Studies cluster_phase3 Phase 3: Combination Studies Cell_Culture Select & Culture Cancer Cell Lines Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (Normoxia vs. Hypoxia) Cell_Culture->Cytotoxicity_Assay IC50_Determination Determine IC50 Values & Calculate Hypoxic Cytotoxicity Ratio (HCR) Cytotoxicity_Assay->IC50_Determination Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle DNA_Damage DNA Damage Assessment (Western Blot for γH2AX) IC50_Determination->DNA_Damage Apoptosis_Assay Apoptosis Assay (e.g., Caspase 3/7 activity, PARP cleavage) IC50_Determination->Apoptosis_Assay HIF1a_Analysis HIF-1α Expression Analysis (Western Blot) IC50_Determination->HIF1a_Analysis Combination_Treatment Combine this compound with Other Agents (e.g., Cisplatin, mTOR inhibitors) IC50_Determination->Combination_Treatment Synergy_Analysis Assess for Synergistic Effects (e.g., Combination Index) Combination_Treatment->Synergy_Analysis

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Conclusion

The preclinical in vitro data for this compound consistently demonstrate its intended mechanism of action as a hypoxia-activated prodrug. It exhibits potent and selective cytotoxicity against a range of cancer cell lines under hypoxic conditions. The induction of DNA damage and subsequent cell cycle arrest are key downstream effects of its active metabolite. This body of evidence has provided a strong rationale for the clinical investigation of this compound in various solid tumors characterized by significant hypoxic regions. Further in vitro studies continue to explore its potential in combination with other anticancer agents to enhance therapeutic outcomes.

References

initial in vivo studies of Evofosfamide efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial In Vivo Efficacy of Evofosfamide

Introduction

This compound (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cells within the hypoxic microenvironments characteristic of many solid tumors.[1][2] Tumor hypoxia is a significant factor in therapeutic resistance to conventional treatments like chemotherapy and radiation.[3][4] this compound was developed to address this challenge by delivering a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM), specifically to these low-oxygen regions, thereby minimizing systemic toxicity.[1] This guide provides a detailed overview of the initial in vivo studies that established the preclinical and early clinical efficacy of this compound, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.

Mechanism of Action: Hypoxia-Selective Activation

This compound's mechanism relies on the unique redox environment of hypoxic cells. It is a 2-nitroimidazole prodrug that remains largely inert in well-oxygenated (normoxic) tissues. Under hypoxic conditions (<15 mm Hg), ubiquitous intracellular reductases reduce the 2-nitroimidazole moiety to a radical anion. In the presence of oxygen, this reaction is rapidly reversed, regenerating the inactive prodrug. However, in the absence of sufficient oxygen, the radical anion undergoes irreversible fragmentation, releasing the active cytotoxic agent, Br-IPM. Br-IPM is a powerful DNA cross-linking agent that induces DNA damage, leading to cell cycle arrest (primarily at the G2 phase) and subsequent cell death. This selective activation confines the potent cytotoxic effects to the targeted hypoxic tumor regions.

Experimental_Workflow cluster_workflow Typical Preclinical In Vivo Efficacy Workflow A Tumor Cell Culture (e.g., HNE-1 NPC) B Tumor Implantation (Subcutaneous in Nude Mice) A->B C Tumor Growth (to 100-150 mm³) B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., this compound i.p.) D->E F Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Analysis (TGI Calculation, Histology) F->G Synergistic_Action Tumor Solid Tumor Hypoxic Hypoxic Core (Resistant) Tumor->Hypoxic Normoxic Normoxic Periphery (Proliferating) Tumor->Normoxic Response Enhanced Tumor Regression Hypoxic->Response Normoxic->Response Evo This compound Evo->Hypoxic Targets OtherTx Chemotherapy / Radiotherapy / Immunotherapy OtherTx->Normoxic Targets

References

Evofosfamide and its Metabolites: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) that has been investigated for the treatment of various solid tumors and hematological malignancies.[1][2] Its mechanism of action relies on the unique tumor microenvironment, specifically the presence of hypoxic regions, to selectively deliver a cytotoxic payload.[1][3] This guide provides an in-depth technical overview of the metabolites of this compound and their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Metabolic Activation and Mechanism of Action

This compound is a 2-nitroimidazole prodrug of the DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM).[1] The activation of this compound is a multi-step process initiated by one-electron reduction of the 2-nitroimidazole moiety by ubiquitous intracellular reductases, such as NADPH cytochrome P450 oxidoreductase.

Under normal oxygen concentrations (normoxia), the resulting radical anion is rapidly re-oxidized back to the inactive parent compound, with the concomitant production of superoxide. However, under hypoxic conditions (low oxygen), the radical anion undergoes irreversible fragmentation, releasing the active cytotoxic metabolite, Br-IPM. Br-IPM is a potent DNA alkylating agent that forms interstrand and intrastrand cross-links in the DNA of cancer cells. This extensive DNA damage leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.

The following diagram illustrates the metabolic activation pathway of this compound.

Evofosfamide_Metabolism cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) Evofosfamide_N This compound (Inactive Prodrug) Radical_Anion_N Radical Anion Evofosfamide_N->Radical_Anion_N 1e- Reduction (Reductases) Radical_Anion_N->Evofosfamide_N Re-oxidation (O2) Evofosfamide_H This compound (Inactive Prodrug) Radical_Anion_H Radical Anion Evofosfamide_H->Radical_Anion_H 1e- Reduction (Reductases) Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Metabolite) Radical_Anion_H->Br_IPM Fragmentation DNA_Crosslinking DNA Cross-linking Br_IPM->DNA_Crosslinking Alkylates DNA Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Crosslinking->Cell_Cycle_Arrest leads to Apoptosis Apoptosis DNA_Crosslinking->Apoptosis induces

Caption: Metabolic activation of this compound under normoxic and hypoxic conditions.

Quantitative Biological Activity

The selective cytotoxicity of this compound under hypoxic conditions has been demonstrated across a wide range of cancer cell lines. The following tables summarize key quantitative data on the biological activity of this compound and its active metabolite.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeConditionIC50 (µM)Reference
SK-N-BE(2)NeuroblastomaNormoxia220
SK-N-BE(2)NeuroblastomaAnoxia4.8
MCF-7Breast CancerHypoxia (1% O2)1.56
MDA-MB-231Breast CancerHypoxia (1% O2)4.37
CNE-2Nasopharyngeal CarcinomaHypoxia8.33 ± 0.75
HONE-1Nasopharyngeal CarcinomaHypoxia7.62 ± 0.67
HNE-1Nasopharyngeal CarcinomaHypoxia0.31 ± 0.07
GeneralVariousNormoxia (21% O2)1000
GeneralVariousHypoxia (N2)10

Table 2: Pharmacokinetic Parameters of this compound and Br-IPM in Humans

CompoundDose (mg/m²)Cmax (µg/mL)Tmax (hr)AUClastReference
This compound560---
Br-IPM5600.18--
This compound640---
Br-IPM640---

Signaling Pathways and Biomarkers

The primary mechanism of action of Br-IPM, DNA cross-linking, triggers the DNA damage response (DDR) pathway. A key biomarker of this process is the phosphorylation of histone H2AX to form γH2AX, which accumulates at sites of DNA double-strand breaks. Persistent DNA damage leads to the activation of apoptotic pathways, characterized by the activation of caspases (e.g., caspase-3/7) and the cleavage of poly(ADP-ribose) polymerase (PARP).

In some cellular contexts, this compound has also been shown to modulate other signaling pathways. For instance, it can suppress the expression of hypoxia-inducible factor-1α (HIF-1α) under hypoxic conditions. Furthermore, in breast cancer cells, this compound has been reported to restore type I interferon signaling that is suppressed by hypoxia, potentially enhancing anti-tumor immunity.

The following diagram illustrates the downstream signaling effects of this compound's active metabolite.

Evofosfamide_Signaling cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Induction cluster_other_effects Other Signaling Effects Br_IPM Br-IPM DNA DNA Br_IPM->DNA HIF1a HIF-1α Expression ↓ Br_IPM->HIF1a IFN Type I Interferon Signaling ↑ Br_IPM->IFN DNA_Crosslinks DNA Cross-links DNA->DNA_Crosslinks alkylation gH2AX γH2AX ↑ DNA_Crosslinks->gH2AX activates Caspases Caspase-3/7 Activation gH2AX->Caspases leads to PARP PARP Cleavage Caspases->PARP mediates Apoptosis Apoptosis PARP->Apoptosis

Caption: Downstream signaling effects of Br-IPM.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the biological activity of this compound and its metabolites.

In Vitro Cell Viability Assay
  • Objective: To determine the cytotoxic effects of this compound under normoxic and hypoxic conditions.

  • Method:

    • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere for 24 hours.

    • Treat the cells with a serial dilution of this compound (e.g., 0.39–100 µM).

    • Incubate the plates under either normoxic (21% O₂, 5% CO₂) or hypoxic (e.g., 1% O₂, 5% CO₂, balance N₂) conditions for a specified duration (e.g., 72 hours).

    • Assess cell viability using a suitable assay, such as the neutral red dye uptake assay or resazurin-based assays.

    • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Apoptosis Detection
  • Objective: To quantify the induction of apoptosis by this compound.

  • Methods:

    • Annexin V/Propidium Iodide (PI) Staining:

      • Treat cells with this compound under hypoxic conditions.

      • Harvest and wash the cells.

      • Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

      • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Western Blot Analysis:

      • Treat cells with this compound.

      • Lyse the cells and quantify protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against key apoptotic markers such as cleaved caspase-3, cleaved caspase-7, and cleaved PARP1.

      • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Method:

    • Implant human cancer cells (e.g., MIA Paca-2, SU.86.86) subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 50 mg/kg, intraperitoneally) and/or other therapeutic agents according to a predefined schedule.

    • Monitor tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for hypoxia markers like pimonidazole, or DDR markers like γH2AX).

The following workflow diagram outlines a typical preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro Cell-Based Assays cluster_invivo Animal Models start Start Preclinical Evaluation in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (Normoxia vs. Hypoxia) in_vitro->cell_viability in_vivo In Vivo Studies xenograft Tumor Xenograft Model Establishment in_vivo->xenograft end Efficacy & MoA Determination apoptosis_assay Apoptosis Assays (Annexin V, Western Blot) cell_viability->apoptosis_assay cell_cycle Cell Cycle Analysis apoptosis_assay->cell_cycle mechanistic Mechanistic Studies (Western Blot for γH2AX, HIF-1α) cell_cycle->mechanistic mechanistic->in_vivo treatment Treatment with This compound +/- Combination xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring ex_vivo Ex Vivo Tumor Analysis (IHC, Biomarkers) monitoring->ex_vivo ex_vivo->end

References

Evofosfamide: An In-Depth Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Evofosfamide (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) that has been investigated for the treatment of various cancers.[1][2] Its mechanism of action relies on the unique tumor microenvironment, specifically the presence of hypoxic regions, to selectively deliver a cytotoxic payload to cancer cells while minimizing systemic toxicity.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a 2-nitroimidazole prodrug of the DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM).[4] The activation of this compound is a multi-step process that is critically dependent on the low oxygen conditions found in solid tumors.

Under normal oxygen conditions (normoxia), the 2-nitroimidazole moiety of this compound undergoes a one-electron reduction by ubiquitous cellular reductases, such as NADPH cytochrome P450 oxidoreductase, to form a radical anion. In the presence of sufficient oxygen, this reaction is rapidly reversed, regenerating the parent prodrug and producing superoxide. This futile cycling prevents the release of the active cytotoxic agent in healthy, well-oxygenated tissues.

In contrast, under hypoxic conditions, the lower oxygen tension allows the radical anion to undergo further reduction or fragmentation. This irreversible step leads to the release of the active cytotoxic metabolite, Br-IPM. Br-IPM is a potent DNA cross-linking agent that forms interstrand crosslinks, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound and its active metabolite, Br-IPM, has been characterized in various preclinical species and in human clinical trials.

Preclinical Pharmacokinetics of this compound

This compound generally exhibits a high systemic clearance and a short half-life across different preclinical species.

SpeciesDoseRouteCmaxTmaxt1/2CLVdReference
Mouse50 mg/kgIV--12.3 min2.29 L/h/kg0.627 L/kg
Rat-IV--> 4 h--
Dog-IV-----
Monkey-IV-----

Table 1: Preclinical Pharmacokinetic Parameters of this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; IV: Intravenous.

Preclinical Pharmacokinetics of Bromo-Isophosphoramide Mustard (Br-IPM)

The plasma concentrations of the active metabolite, Br-IPM, are generally a small fraction of the parent prodrug concentrations in preclinical models.

SpeciesParent Drug DoseBr-IPM AUC as % of this compound AUCReference
Rat-~10%
Dog-Significantly smaller than in rats

Table 2: Relative Exposure of Br-IPM in Preclinical Species. AUC: Area under the concentration-time curve.

Clinical Pharmacokinetics of this compound and Br-IPM

In human clinical trials, this compound also demonstrates rapid clearance and a short half-life. Plasma concentrations of both this compound and Br-IPM have been shown to increase proportionally with the administered dose.

ParameterValueReference
Systemic Clearance (CL)27.1 L/h/m²
Steady-State Volume of Distribution (Vdss)23.5 L/m²
Terminal Elimination Half-life (t1/2)47 min
Br-IPM AUC as % of this compound AUC~2%

Table 3: Human Pharmacokinetic Parameters of this compound and Br-IPM.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its selective cytotoxicity towards hypoxic cancer cells and its anti-tumor efficacy in preclinical models.

In Vitro Cytotoxicity

This compound demonstrates significantly greater potency under hypoxic conditions compared to normoxic conditions across a wide range of human cancer cell lines.

Cell LineCancer TypeIC50 (µM) - NormoxiaIC50 (µM) - Hypoxia (1% O2)Reference
MCF-7Breast Cancer> 501.56
MDA-MB-231Breast Cancer> 504.37
H460Lung Cancer> 400.1
U87MGGlioblastoma> 4090
SK-N-BE(2)Neuroblastoma-40-fold more sensitive than normoxia
pHGG cell linesPediatric High-Grade GliomaHigher than hypoxiaVariable
DIPG cell linesDiffuse Intrinsic Pontine GliomaHigher than hypoxiaVariable

Table 4: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines. IC50: Half-maximal inhibitory concentration.

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity as a single agent and in combination with other therapies in various preclinical xenograft models.

Cancer ModelTreatment RegimenTumor Growth Inhibition (TGI)Reference
Caki-1 (Renal Cell Carcinoma)This compound monotherapy75-81%
H460 (Non-Small Cell Lung Cancer)This compound (50 mg/kg)Significant inhibition
SK-N-BE(2) (Neuroblastoma)This compound (50 mg/kg) + Sunitinib (80 mg/kg)Significantly superior to single agents

Table 5: In Vivo Anti-Tumor Efficacy of this compound in Preclinical Models. TGI: Tumor Growth Inhibition.

Experimental Protocols

In Vitro Cytotoxicity Assays
  • Cell Lines and Culture: A variety of human cancer cell lines are cultured according to standard protocols.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound under both normoxic (typically 21% O2) and hypoxic (typically 1% O2 or less) conditions for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using standard methods such as the neutral red dye uptake assay or MTT assay.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude mice) are typically used.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.

  • Treatment Administration: this compound is administered via various routes, most commonly intraperitoneally (IP) or intravenously (IV), at specified doses and schedules.

  • Efficacy Evaluation: Anti-tumor efficacy is assessed by measuring tumor volume over time. Tumor growth inhibition (TGI) is a common endpoint.

  • Pharmacodynamic Biomarkers: Tumor tissue may be collected to assess markers of hypoxia (e.g., HIF-1α), DNA damage (e.g., γH2AX), and apoptosis.

Clinical Trial Methodologies
  • Study Design: Early phase clinical trials typically employ a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Patient Population: Patients with advanced solid tumors or specific cancer types for which standard therapies have failed are often enrolled.

  • Drug Administration: this compound is administered intravenously over a specified duration (e.g., 30-60 minutes) on various schedules (e.g., days 1, 8, and 15 of a 28-day cycle).

  • Safety and Efficacy Assessment: Safety is monitored through the evaluation of adverse events. Efficacy is assessed using standard criteria such as Response Evaluation Criteria in Solid Tumors (RECIST).

  • Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentrations of this compound and its metabolites.

Signaling Pathways and Experimental Workflows (Visualizations)

Evofosfamide_Activation_Pathway cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Evofosfamide_normoxia This compound Radical_Anion_normoxia Radical Anion Evofosfamide_normoxia->Radical_Anion_normoxia 1e- Reduction (Cellular Reductases) Evofosfamide_regenerated This compound Radical_Anion_normoxia->Evofosfamide_regenerated Rapid Reoxidation (+ O2) Superoxide Superoxide Evofosfamide_hypoxia This compound Radical_Anion_hypoxia Radical Anion Evofosfamide_hypoxia->Radical_Anion_hypoxia 1e- Reduction (Cellular Reductases) Br_IPM Br-IPM (Active Cytotoxin) Radical_Anion_hypoxia->Br_IPM Fragmentation DNA_Crosslinking DNA Cross-linking Br_IPM->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis

Caption: Mechanism of this compound activation under normoxic versus hypoxic conditions.

Experimental_Workflow_In_Vivo cluster_workflow In Vivo Xenograft Study Workflow Tumor_Implantation Tumor Cell Implantation (Immunocompromised Mice) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (e.g., IP, IV) Randomization->Treatment Monitoring Tumor Volume Measurement (e.g., twice weekly) Treatment->Monitoring Repeated Cycles Endpoint Endpoint: Tumor Growth Inhibition (TGI) Pharmacodynamic Analysis Monitoring->Endpoint

Caption: General experimental workflow for preclinical in vivo xenograft studies of this compound.

Conclusion

This compound is a hypoxia-activated prodrug with a well-defined mechanism of action that allows for tumor-selective activation. Its pharmacokinetic profile is characterized by rapid clearance and a short half-life, with the active metabolite Br-IPM being present at low systemic concentrations. The pharmacodynamics of this compound are marked by potent and selective cytotoxicity against hypoxic cancer cells, which translates to significant anti-tumor efficacy in preclinical models. This in-depth technical guide provides a comprehensive summary of the available data, which can serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further research may focus on identifying predictive biomarkers of response and exploring novel combination strategies to enhance its therapeutic potential.

References

Evofosfamide's Impact on DNA Cross-Linking: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of solid tumors. Under hypoxic conditions, this compound is bioreduced to its active cytotoxic metabolite, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a potent DNA alkylating agent that induces the formation of interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage. This targeted mechanism of action offers a promising therapeutic window, minimizing toxicity to healthy, well-oxygenated tissues. This guide provides a comprehensive technical overview of this compound's mechanism of action, with a focus on its DNA cross-linking effects, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action: Hypoxia-Selective DNA Cross-Linking

This compound's elegant mechanism of action is contingent on the unique tumor microenvironment. In well-oxygenated (normoxic) tissues, the prodrug remains largely inactive. However, in hypoxic tumor regions, a cascade of events leads to the release of the DNA-damaging agent.

Under hypoxic conditions, intracellular reductases, such as cytochrome P450 oxidoreductase, reduce the 2-nitroimidazole component of this compound. This reduction generates a radical anion that, in the absence of oxygen, undergoes fragmentation to release the active Br-IPM. Br-IPM then acts as a bifunctional alkylating agent, covalently binding to the N7 position of guanine bases on opposite DNA strands, resulting in the formation of ICLs. These ICLs physically block DNA replication and transcription, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[1]

Evofosfamide_Activation cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) Evofosfamide_normoxia This compound (Inactive Prodrug) Radical_Anion_normoxia Radical Anion Evofosfamide_normoxia->Radical_Anion_normoxia 1e- Reduction Radical_Anion_normoxia->Evofosfamide_normoxia Re-oxidation Oxygen_normoxia O2 Evofosfamide_hypoxia This compound (Inactive Prodrug) Radical_Anion_hypoxia Radical Anion Evofosfamide_hypoxia->Radical_Anion_hypoxia 1e- Reduction Br_IPM Bromo-isophosphoramide Mustard (Br-IPM) (Active Cytotoxin) Radical_Anion_hypoxia->Br_IPM Fragmentation DNA DNA Br_IPM->DNA Alkylation DNA_Crosslink DNA Interstrand Cross-link DNA->DNA_Crosslink Comet_Assay_Workflow start Cell Treatment with This compound (Hypoxia) embed Embed Cells in Low-Melting-Point Agarose start->embed lyse Lysis to Remove Cell Membranes and Proteins embed->lyse irradiate Induce Single-Strand Breaks (Irradiation) lyse->irradiate electrophoresis Alkaline Electrophoresis irradiate->electrophoresis stain Neutralize and Stain DNA electrophoresis->stain visualize Fluorescence Microscopy and Image Analysis stain->visualize DNA_Damage_Response cluster_DDR DNA Damage Response Activation cluster_Repair DNA Repair and Cell Fate This compound This compound (in Hypoxia) Br_IPM Br-IPM This compound->Br_IPM ICL DNA Interstrand Cross-link Br_IPM->ICL Replication_Stall Replication Fork Stalling ICL->Replication_Stall ATM ATM Kinase ICL->ATM Can activate ATR ATR Kinase Replication_Stall->ATR Sensed by FA_complex Fanconi Anemia Core Complex Replication_Stall->FA_complex Recruits CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates CellCycleArrest G2/M Cell Cycle Arrest CHK1->CellCycleArrest Induces FANCD2_I FANCD2/FANCI Complex FA_complex->FANCD2_I Monoubiquitinates FANCD2_I_ub Ub-FANCD2/FANCI FANCD2_I->FANCD2_I_ub HR Homologous Recombination Repair FANCD2_I_ub->HR Promotes CHK2 CHK2 Kinase ATM->CHK2 Phosphorylates CHK2->CellCycleArrest HR->ICL Repairs NHEJ Non-Homologous End Joining NHEJ->ICL Can be error-prone repair pathway Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is severe

References

Methodological & Application

Application Notes and Protocols for Evofosfamide in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of evofosfamide (formerly TH-302), a hypoxia-activated prodrug, in various pancreatic cancer models. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, hypovascularized stroma that creates a hypoxic tumor microenvironment.[1][2] This lack of oxygen contributes to resistance to conventional therapies like chemotherapy and radiation.[3][4] this compound is an investigational drug designed to exploit this hypoxic state.[5] It is a 2-nitroimidazole prodrug that is selectively activated under low-oxygen conditions to release its cytotoxic payload, bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent. This targeted activation allows for the specific killing of hypoxic tumor cells while sparing well-oxygenated normal tissues, potentially reducing systemic toxicity. Preclinical studies have demonstrated the efficacy of this compound as a monotherapy and in combination with other agents in various pancreatic cancer xenograft models.

Mechanism of Action

This compound's mechanism is contingent on the redox state of the cell.

  • Cellular Uptake: this compound, the inactive prodrug, diffuses across the cell membrane.

  • Reductive Activation in Hypoxia: In the low-oxygen environment of a tumor, intracellular reductases (like NADPH cytochrome P450) reduce the 2-nitroimidazole moiety of this compound.

  • Release of Cytotoxic Agent: This reduction leads to the fragmentation of the molecule and the release of the active alkylating agent, bromo-isophosphoramide mustard (Br-IPM).

  • DNA Damage: Br-IPM then cross-links DNA, leading to cell cycle arrest and apoptosis.

  • Normoxic Reversal: Under normal oxygen conditions (normoxia), the initial one-electron reduction is rapidly reversed, preventing the release of Br-IPM and protecting normal tissues from toxicity.

Evofosfamide_Mechanism cluster_Cell Tumor Cell cluster_Hypoxia Hypoxic Conditions cluster_Normoxia Normoxic Conditions Evofosfamide_ext This compound (Prodrug) Evofosfamide_int This compound Evofosfamide_ext->Evofosfamide_int Diffusion Reductases Cellular Reductases Evofosfamide_int->Reductases Oxygen Oxygen Radical This compound Radical Reductases->Radical 1e- reduction Radical->Evofosfamide_int Re-oxidation Br_IPM Br-IPM (Active Drug) Radical->Br_IPM Fragmentation Reversal Reversal DNA DNA Br_IPM->DNA Cross-linking Apoptosis Apoptosis & Cell Cycle Arrest DNA->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation: Efficacy in Pancreatic Cancer Xenograft Models

The following tables summarize the quantitative data from various preclinical studies investigating this compound in different pancreatic cancer xenograft models.

Table 1: this compound Monotherapy

Pancreatic Cancer ModelThis compound (TH-302) Dose & ScheduleOutcomeReference
MIA PaCa-250 mg/kg, i.p., 5 days/weekModest, not statistically significant impact on survival (HR=0.57, p=0.22)
SU.86.8650 mg/kg, i.p., 5 days/weekNo measurable effect on survival
Hs766t75 mg/kg, i.p., Q3Dx575% Tumor Growth Inhibition (TGI)
AsPC1 (Orthotopic)100 mg/kg, i.p., single doseSignificant regrowth delay

Table 2: this compound in Combination Therapy

Pancreatic Cancer ModelCombination RegimenOutcomeReference
MIA PaCa-2This compound (50 mg/kg, i.p., 5x/wk) + Gemcitabine (once/wk)Synergistic effect on survival
SU.86.86This compound (50 mg/kg, i.p., 5x/wk) + Gemcitabine (once/wk)Synergistic effect on survival
Hs766tThis compound (75 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p., Q3Dx5)89% TGI (significantly enhanced vs. monotherapy)
MIA PaCa-2This compound (50 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p.) + nab-Paclitaxel (30 mg/kg, i.v.)120% TGI (significantly increased vs. doublet)
PANC-1This compound (50 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p.) + nab-Paclitaxel (30 mg/kg, i.v.)110% TGI (significantly increased vs. doublet)
BxPC-3This compound (50 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p.) + nab-Paclitaxel (30 mg/kg, i.v.)Increased antitumor activity over doublet
AsPC1 (Orthotopic)This compound (100 mg/kg, i.p.) + Radiation (15 Gy)At least additive tumor regrowth delay
Patient-Derived Xenografts (PDX)This compound + Ionizing Radiation (IR)More effective in reducing tumor-initiating cell frequency and controlling tumor growth than either agent alone

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating this compound in pancreatic cancer models.

Protocol 1: In Vivo Pancreatic Cancer Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the antitumor activity of this compound in a subcutaneous xenograft model.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., MIA PaCa-2, SU.86.86) start->cell_culture implantation 2. Subcutaneous Implantation of tumor cells into nude mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization 4. Randomization (e.g., when tumors reach ~400 mm³) tumor_growth->randomization treatment 5. Treatment Administration - Vehicle Control - this compound - Combination Agent - Evo + Combo randomization->treatment monitoring 6. Continued Monitoring - Tumor Volume - Body Weight - Survival treatment->monitoring endpoint 7. Endpoint Analysis - Tumor Growth Inhibition - Survival Analysis - Tissue Collection monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for a xenograft efficacy study.

1. Cell Culture and Animal Models:

  • Culture human pancreatic adenocarcinoma cell lines (e.g., MIA PaCa-2, SU.86.86, Hs766t) in their recommended media and conditions.
  • Use immunocompromised mice (e.g., nude mice).

2. Tumor Implantation:

  • Harvest tumor cells during their logarithmic growth phase.
  • Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS or Matrigel) subcutaneously into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 200-400 mm³), randomize mice into treatment groups.

4. Treatment Administration:

  • This compound: Typically administered via intraperitoneal (i.p.) injection. Doses can range from 50 mg/kg to 100 mg/kg. Schedules may vary, for example, 5 days a week or every 3 days for 5 doses (Q3Dx5).
  • Combination Agents:
  • Gemcitabine: Administered i.p., often once a week.
  • nab-Paclitaxel: Administered intravenously (i.v.).
  • Radiation: Delivered as a single high dose (e.g., 15 Gy) to the tumor.
  • For combination studies, this compound is often administered a few hours before the other agent (e.g., 3-4 hours before gemcitabine or radiation).

5. Monitoring and Endpoints:

  • Continue to monitor tumor volume and mouse body weight throughout the study.
  • Primary endpoints often include tumor growth inhibition (TGI) and overall survival.
  • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

Protocol 2: Assessment of Tumor Hypoxia and DNA Damage

This protocol describes how to assess the pharmacodynamic effects of this compound on the tumor microenvironment.

1. Hypoxia Marker Administration:

  • To visualize hypoxic regions, administer a hypoxia marker such as pimonidazole hydrochloride (60 mg/kg, i.p.) to tumor-bearing mice.
  • Allow the marker to distribute for a specified time (e.g., 60-90 minutes) before sacrificing the animals.

2. Tissue Collection and Processing:

  • Excise tumors at the study endpoint.
  • Fix tumors in 10% neutral buffered formalin and embed in paraffin for immunohistochemistry (IHC).

3. Immunohistochemistry (IHC):

  • Section the paraffin-embedded tumors.
  • Perform IHC staining using primary antibodies against:
  • Pimonidazole Adducts: To detect hypoxic regions.
  • Gamma-H2AX (γH2AX): A marker for DNA double-strand breaks, to assess DNA damage induced by this compound.
  • CD31: To visualize blood vessels.
  • Use appropriate secondary antibodies and detection reagents.

4. Image Acquisition and Analysis:

  • Acquire images of the stained tumor sections using a microscope.
  • Quantify the stained areas using image analysis software (e.g., ImageJ) to determine the percentage of hypoxic tissue or the extent of DNA damage.

Rationale for Combination Therapies

This compound's unique mechanism of action provides a strong rationale for combining it with other cancer therapies that target different components of the tumor.

Combination_Therapy_Rationale cluster_outcome Therapeutic Outcome Tumor Pancreatic Tumor Hypoxic Hypoxic Cells (Resistant to Chemo/RT) Tumor->Hypoxic Normoxic Normoxic Cells Tumor->Normoxic Synergy Synergistic Tumor Killing & Overcoming Resistance Hypoxic->Synergy Normoxic->Synergy This compound This compound This compound->Hypoxic Targets Chemo_RT Chemotherapy / Radiation Therapy Chemo_RT->Normoxic Targets

Caption: Rationale for combining this compound with other therapies.

  • This compound + Chemotherapy (e.g., Gemcitabine): Standard chemotherapies like gemcitabine are most effective against rapidly dividing, well-oxygenated cells. This compound complements this by targeting the hypoxic, often chemoresistant, cell population. Some studies suggest gemcitabine can also induce hypoxia, further sensitizing tumors to this compound.

  • This compound + Radiation Therapy: Radiation therapy requires oxygen to generate the reactive oxygen species that cause DNA damage. Hypoxic cells are notoriously radioresistant. By eliminating the hypoxic cell fraction, this compound can sensitize tumors to radiation. Conversely, radiation targets the well-oxygenated cells that this compound spares. Furthermore, this compound-induced killing of hypoxic cells can decrease overall oxygen consumption in the tumor, leading to reoxygenation of the remaining tumor and making it more susceptible to subsequent radiation doses.

  • This compound + Immunotherapy: The hypoxic tumor microenvironment is known to be immunosuppressive, limiting the infiltration and function of T-cells. By reversing hypoxia, this compound may enhance the efficacy of immune checkpoint inhibitors.

References

Application Notes and Protocols: Evofosfamide in Combination with Gemcitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of evofosfamide in combination with gemcitabine, summarizing key preclinical and clinical findings. Detailed protocols for relevant experiments are also provided to facilitate the design and execution of further research in this area.

Introduction

This compound (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target and eliminate cells in the low-oxygen environments characteristic of solid tumors.[1][2] Upon activation in hypoxic conditions, this compound releases a potent DNA cross-linking agent, bromo-isophosphoramide mustard (Br-IPM), leading to cell cycle arrest and apoptosis.[3][4] Gemcitabine is a nucleoside analog that acts as a cytotoxic agent by inhibiting DNA synthesis.[5] The combination of these two agents has been investigated as a strategy to target both the hypoxic and normoxic compartments of tumors, potentially leading to synergistic anti-tumor activity. This document outlines the key findings and methodologies from these investigations.

Mechanism of Action and Therapeutic Rationale

The therapeutic rationale for combining this compound and gemcitabine is based on their complementary mechanisms of action. This compound targets the hypoxic tumor core, which is often resistant to conventional chemotherapy and radiotherapy, while gemcitabine targets the more rapidly proliferating and well-oxygenated tumor cells.

Preclinical studies have suggested a synergistic relationship where gemcitabine treatment can induce hypoxia in tumors, thereby enhancing the activation and efficacy of this compound. Conversely, in some tumor models, this compound has been shown to improve tumor oxygenation, potentially increasing the efficacy of subsequently administered gemcitabine.

dot

cluster_0 Tumor Microenvironment cluster_1 Drug Action cluster_2 Cellular Effects Hypoxia Hypoxic Tumor Cells This compound This compound (Prodrug) Hypoxia->this compound Activates Normoxia Normoxic Tumor Cells Gemcitabine Gemcitabine Normoxia->Gemcitabine Primary Target Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Drug) This compound->Br_IPM Reduction in Hypoxia DNA_Crosslinking DNA Cross-linking Br_IPM->DNA_Crosslinking DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Gemcitabine->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Crosslinking->Apoptosis DNA_Synthesis_Inhibition->Apoptosis start Start cell_culture Cell Culture (MIA Paca-2 or SU.86.86) start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Monitor Tumor Growth (to 100-150 mm³) injection->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle gemcitabine Gemcitabine (50 mg/kg, 1x/week) randomization->gemcitabine This compound This compound (50 mg/kg, 5x/week) randomization->this compound combination Combination Therapy randomization->combination monitoring Monitor Tumor Volume and Animal Weight vehicle->monitoring gemcitabine->monitoring This compound->monitoring combination->monitoring endpoint Endpoint Reached (Tumor size / Morbidity) monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition, Survival) endpoint->data_analysis end End data_analysis->end

References

Experimental Design for Co-administration of Evofosfamide and Doxorubicin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting preclinical studies involving the co-administration of Evofosfamide (a hypoxia-activated prodrug) and Doxorubicin (a conventional cytotoxic agent). The provided methodologies are based on established preclinical research to ensure robust and reproducible experimental outcomes.

Introduction

The combination of this compound and Doxorubicin presents a rational therapeutic strategy for targeting the heterogeneity of solid tumors. Tumors often contain both well-oxygenated (normoxic) and poorly-oxygenated (hypoxic) regions. Doxorubicin is effective against rapidly dividing cells in normoxic areas, while this compound is specifically activated under hypoxic conditions to release its cytotoxic payload. This dual-pronged approach aims to eradicate both cell populations, potentially leading to enhanced antitumor efficacy.

This compound's Mechanism of Action: this compound is a prodrug that is selectively activated in hypoxic environments.[1] Intracellular reductases reduce the 2-nitroimidazole moiety of this compound, leading to the release of the DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[2][3] Br-IPM then forms DNA cross-links, inducing cell cycle arrest and apoptosis.[2][3] Under normal oxygen levels, the reduced this compound is rapidly re-oxidized to its inactive form, limiting systemic toxicity.

Doxorubicin's Mechanism of Action: Doxorubicin is a widely used anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA double-strand breaks and subsequent apoptosis. Doxorubicin can also generate reactive oxygen species, further contributing to cellular damage.

Rationale for Combination: The co-administration of this compound and Doxorubicin targets both the hypoxic and normoxic compartments of a tumor, respectively. This comprehensive targeting strategy is intended to overcome the resistance of hypoxic tumor cells to conventional chemotherapy and improve overall treatment outcomes. However, it is crucial to consider potential drug-drug interactions, as some studies suggest a possible antagonism between this compound and Doxorubicin due to intermolecular electron transfer, which may suppress the release of the active cytotoxic component of this compound.

Data Presentation

In Vitro Cytotoxicity Data
Cell LineDrug(s)ConditionIC50 (µM)Reference(s)
MDA-MB-231This compoundNormoxia>50
Hypoxia (1% O2)4.37
MCF7This compoundNormoxia>50
Hypoxia (1% O2)1.56
SKBR3DoxorubicinNormoxia0.95
MDA-MB-231DoxorubicinNormoxia2.1
MCF7DoxorubicinNormoxia1.79
Various Cancer Cell LinesDoxorubicin + Niclosamide (Synergistic Combination Example)NormoxiaCI < 1
In Vivo Xenograft Tumor Growth Inhibition Data
Tumor ModelTreatment GroupDosing ScheduleEndpointResultReference(s)
MIA Paca-2 (Pancreatic)Vehicle5% DMSO in PBS, i.p., 5 days/weekTumor Growth-
This compound50 mg/kg, i.p., 5 days/weekTumor GrowthSignificant reduction in tumor growth (p=0.02)
Su.86.86 (Pancreatic)Vehicle5% DMSO in PBS, i.p., 5 days/weekTumor Growth-
This compound50 mg/kg, i.p., 5 days/weekTumor GrowthNo observable inhibition (p=0.8)
4T1 (Breast)Vehicle-Tumor Growth & Metastasis-
Doxorubicin-Tumor Growth & MetastasisModerate inhibition of tumor growth
TβRI-KI-Tumor Growth & MetastasisMore effective in blocking lung metastasis than Doxorubicin
Doxorubicin + TβRI-KI-Tumor Growth & MetastasisEnhanced inhibition of tumor growth and lung metastasis

Note: Detailed tumor growth inhibition data for the specific combination of this compound and Doxorubicin from a single preclinical study is not comprehensively available in the public domain and would be a key output of the proposed xenograft study.

Experimental Protocols

In Vitro Cytotoxicity Assay: Combination of this compound and Doxorubicin

This protocol outlines a method to assess the cytotoxic effects of this compound and Doxorubicin, both individually and in combination, on cancer cell lines under normoxic and hypoxic conditions using a resazurin-based viability assay.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, MCF7, HT-29)

  • Complete cell culture medium

  • This compound (powder)

  • Doxorubicin (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Resazurin sodium salt

  • 96-well black, clear-bottom tissue culture plates

  • Hypoxia chamber or incubator with O2 control (for 1% O2)

  • Microplate reader (fluorescence)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate plates overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation:

    • Prepare stock solutions of this compound and Doxorubicin in DMSO (e.g., 10 mM). Store at -20°C.

    • On the day of the experiment, prepare serial dilutions of each drug in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values (if known) or a range of clinically relevant concentrations. A fixed-ratio (e.g., based on IC50 ratios) or a checkerboard (variable concentrations of both drugs) approach can be used.

  • Drug Treatment:

    • For normoxic conditions, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (single agents or combinations). Include vehicle control (medium with the highest concentration of DMSO used).

    • For hypoxic conditions, place the plates in a hypoxia chamber or incubator set to 1% O2, 5% CO2, and 37°C for at least 4 hours to allow for equilibration before adding the drug dilutions. Prepare and add drug dilutions as described for normoxic conditions, ensuring all steps are performed quickly to minimize reoxygenation.

  • Incubation:

    • Incubate the plates for 72 hours (or a time course determined by cell doubling time) at 37°C, 5% CO2 (normoxic plate) or inside the hypoxia chamber (hypoxic plate).

  • Resazurin Viability Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 values for each drug and the combination using non-linear regression analysis (e.g., log(inhibitor) vs. response).

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vivo Xenograft Study: Co-administration of this compound and Doxorubicin

This protocol describes a murine xenograft model to evaluate the in vivo efficacy of co-administering this compound and Doxorubicin.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest (e.g., MDA-MB-231, HT-29)

  • Matrigel (optional)

  • This compound

  • Doxorubicin

  • Appropriate vehicles for drug formulation (e.g., saline, 5% DMSO in PBS)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment Groups and Dosing:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: Doxorubicin alone (e.g., 5 mg/kg, intravenous, once a week)

      • Group 3: this compound alone (e.g., 50 mg/kg, intraperitoneal, 5 days a week)

      • Group 4: Doxorubicin + this compound (co-administration with the same dosing schedule as single agents)

    • The dosing schedule should be based on previously published studies or determined through preliminary tolerability studies.

  • Drug Administration:

    • Administer the drugs and vehicles according to the assigned groups and schedules. For the combination group, the timing of administration of the two drugs on the same day should be consistent (e.g., Doxorubicin administered 1 hour before this compound).

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the mice for any signs of distress or adverse effects.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the differences in tumor growth between the groups.

Mandatory Visualizations

Evofosfamide_Activation_and_Action cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Evo_norm This compound Evo_rad_norm This compound Radical Anion Evo_norm->Evo_rad_norm 1e⁻ Reduction (Reductases) Evo_rad_norm->Evo_norm Re-oxidation O2 O₂ Evo_hyp This compound Evo_rad_hyp This compound Radical Anion Evo_hyp->Evo_rad_hyp 1e⁻ Reduction (Reductases) BrIPM Br-IPM (Active Cytotoxin) Evo_rad_hyp->BrIPM Fragmentation DNA DNA BrIPM->DNA Alkylation Crosslinked_DNA Cross-linked DNA Apoptosis Apoptosis Crosslinked_DNA->Apoptosis Doxorubicin_Mechanism_of_Action Dox Doxorubicin Dox_DNA Doxorubicin-DNA Intercalation Dox->Dox_DNA DNA DNA DNA->Dox_DNA Top2 Topoisomerase II Top2_DNA_Dox Ternary Complex (Topoisomerase II-DNA-Doxorubicin) Top2->Top2_DNA_Dox Dox_DNA->Top2_DNA_Dox DSB DNA Double-Strand Breaks Top2_DNA_Dox->DSB Inhibition of DNA re-ligation Apoptosis Apoptosis DSB->Apoptosis Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Pharmacokinetic Studies Cell_Culture Cell Line Culture Cytotoxicity_Assay Combination Cytotoxicity Assay (Normoxia & Hypoxia) Cell_Culture->Cytotoxicity_Assay Data_Analysis_invitro IC50 & Combination Index (CI) Determination Cytotoxicity_Assay->Data_Analysis_invitro Xenograft Tumor Xenograft Establishment Treatment Co-administration of This compound & Doxorubicin Xenograft->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Data_Analysis_invivo Tumor Growth Inhibition (TGI) Analysis Monitoring->Data_Analysis_invivo PK_study PK Study in Mice (Co-administration) Sample_Analysis LC-MS/MS Analysis of Plasma Samples PK_study->Sample_Analysis PK_Modeling Pharmacokinetic Modeling Sample_Analysis->PK_Modeling

References

Evofosfamide (TH-302) in Soft Tissue Sarcoma Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofosfamide (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) that was investigated for the treatment of various solid tumors, including soft tissue sarcoma. As a 2-nitroimidazole prodrug, this compound is designed to be selectively activated under the hypoxic conditions prevalent in many tumor microenvironments. In the presence of low oxygen levels, this compound is reduced, leading to the release of its active cytotoxic effector, bromo-isophosphoramide mustard (Br-IPM).[1] Br-IPM is a potent DNA alkylating agent that forms interstrand crosslinks, inducing DNA damage and subsequent cell death.[1] This targeted activation mechanism was intended to spare healthy, well-oxygenated tissues and deliver a concentrated cytotoxic payload to the more aggressive, hypoxic regions of tumors.

Preclinical studies in various cancer models, including soft tissue sarcoma xenografts, demonstrated the potential of this compound as both a monotherapy and in combination with conventional chemotherapies like doxorubicin.[2] However, despite promising preclinical and early-phase clinical results, the pivotal Phase III clinical trial (TH-CR-406/SARC021) of this compound in combination with doxorubicin for the first-line treatment of advanced soft tissue sarcoma did not meet its primary endpoint of improving overall survival.[3] Consequently, the clinical development of this compound for this indication was discontinued.

These application notes provide a summary of the available preclinical data on this compound in soft tissue sarcoma xenograft models, including quantitative efficacy data and detailed experimental protocols, to serve as a resource for researchers in the field.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of this compound in soft tissue sarcoma xenograft models.

Table 1: Efficacy of this compound (TH-302) as a Monotherapy and in Combination with Doxorubicin in a HT1080 Fibrosarcoma Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)
This compound50 mg/kg, i.p., QDx5 for 2 weeks20
This compound100 mg/kg, i.p., Q7Dx275
Doxorubicin + this compoundDoxorubicin: 4 mg/kg, i.v., Q7Dx2; this compound: 50 mg/kg, i.p., QDx5 for 2 weeks106

Data extracted from Sun et al., 2012.

Table 2: Efficacy of Multimodal Therapy Including this compound in a KP Mouse Model of Undifferentiated Pleomorphic Sarcoma

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%) at Day 14
This compoundNot specified12
DC101 (VEGF-A inhibitor)Not specified44
DoxorubicinNot specified41
DC101 + this compoundNot specified50-61 (range for bimodality therapies)
DC101 + DoxorubicinNot specified50-61 (range for bimodality therapies)
This compound + DoxorubicinNot specified50-61 (range for bimodality therapies)
DC101 + this compound + DoxorubicinNot specified83

Data extracted from Yoon et al., 2016.

Table 3: Survival and Tumor Growth in a Rhabdomyosarcoma Patient-Derived Xenograft (PDX) Model Treated with this compound (TH-302)

Treatment GroupMedian Overall Survival (days)Significance vs. Control
Control~20-
Doxorubicin~20Not significant
This compound~35p=0.0019
This compound + Doxorubicin~38p=0.0046

Data extracted from O'Donnell et al., 2021. Tumor growth was significantly delayed in the this compound and combination therapy groups compared to control and doxorubicin alone.

Experimental Protocols

General Protocol for Establishing Soft Tissue Sarcoma Xenografts

This protocol provides a general framework for establishing subcutaneous soft tissue sarcoma xenografts in immunocompromised mice. Specific cell lines and mouse strains may vary depending on the sarcoma subtype being studied.

Materials:

  • Soft tissue sarcoma cell line (e.g., HT1080 fibrosarcoma, SK-LMS-1 leiomyosarcoma) or patient-derived tumor tissue

  • Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), typically 6-8 weeks old

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS

  • Trypsin-EDTA

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal housing and husbandry equipment compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture the chosen soft tissue sarcoma cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. For some models, resuspending the cells in a 1:1 mixture of medium and Matrigel can enhance tumor establishment. Keep the cell suspension on ice until injection.

  • Subcutaneous Injection: Anesthetize the mice according to approved institutional protocols. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • For Patient-Derived Xenografts (PDX): Freshly obtained patient tumor tissue is minced into small fragments (2-3 mm) and surgically implanted into a subcutaneous pocket on the flank of an anesthetized mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.

Protocol for this compound and Doxorubicin Treatment in Xenograft Models

This protocol outlines a representative treatment schedule for evaluating the efficacy of this compound alone and in combination with doxorubicin.

Materials:

  • This compound (TH-302)

  • Doxorubicin

  • Vehicle for drug formulation (e.g., sterile saline, 5% dextrose solution)

  • Mice bearing established soft tissue sarcoma xenografts

  • Syringes and needles for injection

  • Balance for weighing mice

Procedure:

  • Drug Preparation:

    • Prepare this compound for intraperitoneal (i.p.) injection at the desired concentration (e.g., 50 mg/kg) in a suitable vehicle.

    • Prepare doxorubicin for intravenous (i.v.) injection at the desired concentration (e.g., 4 mg/kg) in sterile saline.

  • Treatment Administration:

    • This compound Monotherapy: Administer this compound via i.p. injection according to the planned schedule (e.g., daily for 5 days a week for 2 weeks).

    • Doxorubicin Monotherapy: Administer doxorubicin via i.v. injection (typically through the tail vein) according to the planned schedule (e.g., once a week for 2 weeks).

    • Combination Therapy: Administer this compound i.p. as per its schedule. Administer doxorubicin i.v. at a specified time point relative to the this compound dose (e.g., 2-4 hours after this compound administration).

  • Monitoring:

    • Continue to monitor tumor growth by caliper measurements 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of treatment toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, immunohistochemistry for hypoxia markers like pimonidazole, or markers of DNA damage like γH2AX).

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • For survival studies, monitor mice until a defined endpoint (e.g., tumor volume exceeding a certain limit, or development of signs of morbidity) and plot Kaplan-Meier survival curves.

Visualizations

Signaling Pathway and Mechanism of Action

Evofosfamide_Mechanism cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell Evofosfamide_N This compound (TH-302) Radical_Anion_N Radical Anion Evofosfamide_N->Radical_Anion_N 1e- Reduction (Cellular Reductases) Radical_Anion_N->Evofosfamide_N Re-oxidation Superoxide O2- Radical_Anion_N->Superoxide Oxygen O2 Oxygen->Radical_Anion_N Evofosfamide_H This compound (TH-302) Radical_Anion_H Radical Anion Evofosfamide_H->Radical_Anion_H 1e- Reduction (Cellular Reductases) Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Drug) Radical_Anion_H->Br_IPM Irreversible Fragmentation DNA_Crosslinking DNA Crosslinking Br_IPM->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Evofosfamide_Extracellular This compound (Administered Prodrug) Evofosfamide_Extracellular->Evofosfamide_N Evofosfamide_Extracellular->Evofosfamide_H

Caption: Mechanism of action of this compound under normoxic and hypoxic conditions.

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Soft Tissue Sarcoma Cell Culture / PDX Preparation Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Caliper Measurements) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (this compound +/- Doxorubicin) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, Survival) Monitoring->Endpoint

Caption: General experimental workflow for evaluating this compound in sarcoma xenograft models.

Logical Relationship of Hypoxia-Targeted Therapy

Hypoxia_Targeting_Logic Solid_Tumor Solid Tumor Hypoxia Tumor Hypoxia (<1% O2) Solid_Tumor->Hypoxia Normoxia Normoxic/Aerobic Tumor Regions Solid_Tumor->Normoxia Hypoxic_Cell_Kill Targeted Killing of Hypoxic Cells Hypoxia->Hypoxic_Cell_Kill Normoxic_Cell_Kill Killing of Aerobic, Proliferating Cells Normoxia->Normoxic_Cell_Kill This compound This compound (Hypoxia-Activated Prodrug) This compound->Hypoxia Doxorubicin Doxorubicin (Conventional Chemotherapy) Doxorubicin->Normoxia Combined_Effect Comprehensive Tumor Cell Killing Hypoxic_Cell_Kill->Combined_Effect Normoxic_Cell_Kill->Combined_Effect

Caption: Rationale for combining hypoxia-activated and conventional therapies in solid tumors.

References

Application Notes and Protocols: Measuring Hypoxia in Evofosfamide-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of techniques to measure tumor hypoxia in preclinical models treated with Evofosfamide (formerly TH-302). This compound is a hypoxia-activated prodrug (HAP) that, under low oxygen conditions, releases a potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM), leading to tumor cell death.[1] Accurate measurement of tumor hypoxia is therefore critical for evaluating the efficacy of this compound and understanding its mechanism of action.

This compound's Mechanism of Action

This compound is a 2-nitroimidazole-based prodrug. In well-oxygenated (normoxic) tissues, the prodrug is relatively inert. However, in the hypoxic microenvironment of solid tumors, intracellular reductases, such as cytochrome P450 oxidoreductase, reduce the nitroimidazole group. This reduction leads to the fragmentation of the molecule and the release of the cytotoxic effector, Br-IPM. Br-IPM then crosslinks DNA, inducing cell cycle arrest and apoptosis.[2][3]

Evofosfamide_Activation cluster_normoxia Normoxic Conditions (High O2) cluster_hypoxia Hypoxic Conditions (Low O2) Evofosfamide_N This compound Radical_N This compound Radical Anion Evofosfamide_N->Radical_N 1e- Reduction Radical_N->Evofosfamide_N Re-oxidation (O2) Inactive Inactive Prodrug Evofosfamide_H This compound Radical_H This compound Radical Anion Evofosfamide_H->Radical_H 1e- Reduction BrIPM Bromo-Isophosphoramide Mustard (Br-IPM) Radical_H->BrIPM Fragmentation DNADamage DNA Cross-linking & Cell Death BrIPM->DNADamage

Figure 1: this compound activation pathway.

Key Techniques for Measuring Tumor Hypoxia

Several methods can be employed to assess the hypoxic status of tumors. This section details the protocols for three widely used techniques: Pimonidazole Immunohistochemistry (IHC), Hypoxia-Inducible Factor-1 alpha (HIF-1α) IHC, and the Comet Assay for DNA damage.

Pimonidazole Immunohistochemistry

Pimonidazole is a 2-nitroimidazole compound that forms adducts with macromolecules in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected using specific antibodies, providing a spatial map of hypoxic regions within the tumor.[3]

Experimental Protocol:

A detailed protocol for fluorescent staining of frozen tissue sections is provided below.

In Vivo Administration of Pimonidazole:

  • Prepare a 30 mg/mL solution of pimonidazole hydrochloride in sterile 0.9% saline.

  • Administer the solution to tumor-bearing mice via intravenous (tail vein) injection at a dose of 60 mg/kg.

  • Allow the pimonidazole to circulate for 90 minutes.

  • Euthanize the mice according to approved institutional protocols.

  • Excise the tumors, weigh them, and snap-freeze them in liquid nitrogen. Store at -80°C until sectioning.

Immunohistochemical Staining:

  • Embed the frozen tumors in Optimal Cutting Temperature (OCT) compound and cut 10 µm-thick sections using a cryostat. Mount the sections on microscope slides.

  • Air dry the slides.

  • Fix the sections with acetone for 30 seconds to 2 minutes.

  • Briefly air dry the sections.

  • Rehydrate the sections with PBS-t (PBS with Tween 20) twice for 5 minutes each.

  • Block non-specific binding with a suitable blocking solution (e.g., 20% aqua block in PBS) for 10-30 minutes.

  • Incubate the sections with the primary antibody against pimonidazole adducts (e.g., a mouse monoclonal antibody) for 1 hour at room temperature or overnight at 4°C.

  • Wash the slides with PBS-t three times for 5 minutes each.

  • Incubate with a fluorescently labeled secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.

  • Wash the slides with PBS-t four times for 5 minutes each.

  • Counterstain with a nuclear stain such as DAPI or Hoechst 33342.

  • Mount the slides with an appropriate mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Data Analysis: The hypoxic fraction is typically quantified as the percentage of the pimonidazole-positive area relative to the total viable tumor area using image analysis software.

HIF-1α Immunohistochemistry

HIF-1α is a transcription factor that is stabilized under hypoxic conditions and plays a crucial role in the cellular response to low oxygen. Its detection by IHC is another common method to identify hypoxic tumor regions.

Experimental Protocol:

The following is a general protocol for HIF-1α staining in formalin-fixed, paraffin-embedded (FFPE) tissues.

Tissue Preparation:

  • Fix freshly excised tumor tissue in 10% neutral buffered formalin for 4-8 hours at room temperature.

  • Dehydrate the tissue through a graded series of ethanol solutions.

  • Clear the tissue in xylene.

  • Embed the tissue in paraffin.

  • Cut 5-8 µm thick sections using a microtome and mount them on charged slides.

Immunohistochemical Staining:

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval, for example, by heating the slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 10 minutes.

  • Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

  • Block non-specific antibody binding with a blocking solution (e.g., 10% normal serum in PBS) for 1 hour.

  • Incubate with the primary antibody against HIF-1α overnight at 4°C.

  • Wash the slides with TBST (Tris-buffered saline with Tween 20) three times for 3 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the slides with TBST three times for 3 minutes each.

  • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

Data Analysis: HIF-1α expression is often scored based on the intensity and percentage of positively stained tumor cell nuclei.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells. Since this compound's active metabolite, Br-IPM, is a DNA cross-linking agent, the Comet assay can be used to measure the extent of DNA damage induced by the treatment, which is an indirect measure of drug activation in hypoxic regions.

Experimental Protocol:

This protocol outlines the general steps for an alkaline Comet assay.

Cell Preparation:

  • Excise the tumor and prepare a single-cell suspension using mechanical and/or enzymatic disaggregation methods.

  • Maintain the cells on ice to prevent DNA repair.

Comet Assay Procedure:

  • Mix a small volume of the single-cell suspension with low-melting-point agarose.

  • Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lyse the cells by immersing the slides in a high-salt lysis solution (e.g., containing Triton X-100 and NaCl) at 4°C, typically overnight.

  • Unwind the DNA by placing the slides in an alkaline electrophoresis buffer (pH > 13) for a set period (e.g., 30 minutes).

  • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for a defined time (e.g., 30 minutes) at 4°C.

  • Neutralize the slides by washing with a neutralization buffer (e.g., Tris-HCl, pH 7.5).

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualize the "comets" using a fluorescence microscope.

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the impact of this compound on tumor hypoxia.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_hypoxia_measurement Hypoxia Measurement cluster_analysis Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment This compound Treatment Tumor_Growth->Treatment Pimonidazole_Admin Pimonidazole Administration Treatment->Pimonidazole_Admin Tumor_Excision Tumor Excision & Processing Pimonidazole_Admin->Tumor_Excision IHC Immunohistochemistry (Pimonidazole, HIF-1α, γH2AX) Tumor_Excision->IHC Comet Comet Assay (DNA Damage) Tumor_Excision->Comet Imaging Microscopy & Image Analysis IHC->Imaging Comet->Imaging Data_Quant Data Quantification & Statistical Analysis Imaging->Data_Quant

Figure 2: Experimental workflow for assessing tumor hypoxia.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the effects of this compound on tumor hypoxia and related markers.

Table 1: Effect of this compound on Hypoxic Fraction in Xenograft Models

Tumor ModelTreatment GroupHypoxic Fraction (%) (Mean ± SEM)Reference
786-O (Renal)Vehicle7.5 ± 1.9
Everolimus12.8 ± 0.7
This compound4.3 ± 0.7
Everolimus + this compound5.0 ± 1.4
Caki-1 (Renal)Vehicle7.5 ± 1.9
Temsirolimus12.8 ± 0.7
This compound4.3 ± 0.7
Temsirolimus + this compound7.9 ± 0.5
HNE-1 (NPC)ControlNot specified
This compound (50 mg/kg)Reduced vs. Control
This compound (75 mg/kg)Reduced vs. Control
DDP + this compound (50 mg/kg)Reduced vs. Control
MIA Paca-2 (Pancreatic)Untreated~35
This compound-treated~15

NPC: Nasopharyngeal Carcinoma; DDP: Cisplatin

Table 2: In Vitro Cytotoxicity of this compound in Nasopharyngeal Carcinoma Cell Lines

Cell LineConditionIC50 (µmol/L) (Mean ± SD)Reference
CNE-2Normoxia>100
Hypoxia8.33 ± 0.75
HONE-1Normoxia>100
Hypoxia7.62 ± 0.67
HNE-1Normoxia94.13 ± 5.21
Hypoxia0.31 ± 0.07

Table 3: Antitumor Activity of this compound in HNE-1 Xenograft Model

Treatment GroupTumor Growth Inhibition (TGI) (%)Reference
This compound (50 mg/kg)43
This compound (75 mg/kg)55
DDP (3 mg/kg) + this compound (50 mg/kg)49
DDP (3 mg/kg) + this compound (75 mg/kg)71

Advanced Imaging Techniques

In addition to the histological methods described, several non-invasive imaging techniques can be used to assess tumor hypoxia in vivo.

  • Positron Emission Tomography (PET): PET imaging with hypoxia-specific radiotracers, such as 18F-fluoromisonidazole (18F-FMISO), allows for the quantitative and longitudinal assessment of tumor hypoxia.

  • Electron Paramagnetic Resonance (EPR) Imaging: EPR oximetry is a powerful technique for the direct and repeated measurement of partial pressure of oxygen (pO2) in tissues.

  • Magnetic Resonance Imaging (MRI): Techniques such as Blood Oxygen Level-Dependent (BOLD) MRI can provide information about changes in tumor oxygenation.

These advanced imaging modalities can provide valuable insights into the dynamic changes in tumor hypoxia in response to this compound treatment and can be correlated with the histological findings.

Conclusion

The accurate measurement of tumor hypoxia is essential for the preclinical and clinical development of hypoxia-activated prodrugs like this compound. The protocols and techniques outlined in these application notes provide a robust framework for researchers to assess the hypoxic status of tumors and to evaluate the pharmacodynamic effects of this compound. A multi-faceted approach, combining histological methods with advanced imaging techniques, will yield the most comprehensive understanding of the interplay between tumor hypoxia and the efficacy of this compound.

References

Application Notes and Protocols: Assessing the Efficacy of Evofosfamide with Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate hypoxic cells within solid tumors, which are notoriously resistant to conventional treatments like radiotherapy.[1] The combination of this compound with ionizing radiation (IR) is founded on the principle of "biological cooperativity," where radiotherapy effectively targets well-oxygenated tumor cells, and this compound targets the radioresistant hypoxic cell population.[2][3] This synergistic approach has the potential to enhance overall tumor control and improve therapeutic outcomes.

This document provides a detailed overview of the preclinical evidence supporting the combination of this compound and radiotherapy, including quantitative data on efficacy, detailed experimental protocols from key studies, and visualizations of the underlying mechanisms and experimental workflows.

Mechanism of Action: this compound and Radiotherapy

This compound is a 2-nitroimidazole prodrug that remains largely inactive in well-oxygenated tissues.[1] In the low-oxygen environment characteristic of solid tumors, ubiquitous cellular reductases, such as cytochrome P450 oxidoreductase (POR), reduce the 2-nitroimidazole group.[2] This reduction leads to the fragmentation of the molecule and the release of the potent DNA cross-linking agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then induces DNA damage, leading to cell cycle arrest and apoptosis. The efficacy of this compound can be dependent on the expression levels of activating enzymes like POR, suggesting a potential biomarker for patient selection.

Radiotherapy, on the other hand, exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS) that cause DNA damage in well-oxygenated cells. Hypoxic cells are significantly more resistant to the effects of radiation. By targeting these distinct tumor cell populations, the combination of this compound and radiotherapy can achieve a more comprehensive anti-tumor effect.

cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Evofosfamide_normoxic This compound (Inactive Prodrug) Evofosfamide_radical_normoxic Radical Anion (Transient) Evofosfamide_normoxic->Evofosfamide_radical_normoxic 1e- Reduction (Cellular Reductases) Evofosfamide_hypoxic This compound (Inactive Prodrug) Oxygen_normoxic Oxygen (High) Evofosfamide_radical_normoxic->Evofosfamide_normoxic Re-oxidation Reversal Rapid Reversal Evofosfamide_radical_hypoxic Radical Anion (Stabilized) Evofosfamide_hypoxic->Evofosfamide_radical_hypoxic 1e- Reduction (Cellular Reductases, e.g., POR) Oxygen_hypoxic Oxygen (Low) Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Cytotoxin) Evofosfamide_radical_hypoxic->Br_IPM Irreversible Fragmentation DNA_damage DNA Cross-linking & Cell Death Br_IPM->DNA_damage

Mechanism of this compound Activation.

Tumor Solid Tumor Hypoxic Hypoxic Cells (Radioresistant) Tumor->Hypoxic Normoxic Well-Oxygenated Cells (Radiosensitive) Tumor->Normoxic Tumor_Control Enhanced Tumor Control Hypoxic->Tumor_Control Elimination Normoxic->Tumor_Control Elimination This compound This compound This compound->Hypoxic Targets Radiotherapy Radiotherapy Radiotherapy->Normoxic Targets

Biological Cooperativity of this compound and Radiotherapy.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies assessing the efficacy of this compound in combination with radiotherapy.

Table 1: In Vitro Efficacy of this compound with Radiotherapy

Cell LineEndpointTreatment ConditionsResultReference
A549 (Lung Carcinoma)Clonogenic SurvivalThis compound (0.5 µM, 4h, hypoxia) + IRSupra-additive reduction in clonogenicity
A549 (Lung Carcinoma)Dose Enhancement Factor (DEF)This compound (hypoxic preincubation) + IRDEF0.1 = 1.44, DEF0.37 = 1.72
UT-SCC-14 (Head & Neck Carcinoma)Clonogenic SurvivalThis compound + IRResistant to combination therapy (low POR expression)
SCCVIICytotoxicity (10% survival)This compound (hypoxia)40 nM
SCCVIICytotoxicity (10% survival)This compound (normoxia)50 µM
HT29 (Colon Carcinoma)Cytotoxicity (10% survival)This compound (hypoxia)200 nM
HT29 (Colon Carcinoma)Cytotoxicity (10% survival)This compound (normoxia)80 µM
Pediatric Glioma Cell LinesCell GrowthThis compound (hypoxia)Significant growth inhibition

Table 2: In Vivo Efficacy of this compound with Radiotherapy

Tumor ModelTreatment RegimenEndpointResultReference
A549 XenograftThis compound (50 mg/kg) + Fractionated IR (2 Gy/fraction)Tumor Growth DelayConcomitant schedule showed strongest response (P<0.05 vs monotherapy)
A549 XenograftThis compound (50 mg/kg) + Single High-Dose IR (10 Gy)Tumor Growth DelayAdjuvant schedule was most potent
UT-SCC-14 XenograftThis compound + Fractionated IRTumor GrowthNo enhancement of radiation effect
Rhabdomyosarcoma R1 XenograftThis compound + IR (8 Gy)Tumor Growth DelayEnhancement Ratio: 1.23
H460 NSCLC XenograftThis compound + IR (8 Gy)Tumor Growth DelayEnhancement Ratio: 1.49
AsPC1 Pancreatic XenograftThis compound (100 mg/kg) + IR (15 Gy)Tumor Growth DelayAt least additive effect
OE19 & OE21 Esophageal XenograftsThis compound (50 mg/kg) + IR (10 Gy)Tumor Growth DelaySignificant delay vs IR alone (P=0.02, P=0.03 respectively)
SCCVII XenograftThis compound + IRTumor GrowthSignificant benefit from combination
HT29 XenograftThis compound + IRTumor GrowthSignificant benefit from combination

Experimental Protocols

Protocol 1: In Vitro Clonogenic Survival Assay

Objective: To determine the cytotoxic effect of this compound in combination with ionizing radiation on cancer cells under normoxic and hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., A549 human lung adenocarcinoma)

  • Complete cell culture medium

  • This compound (TH-302)

  • Hypoxia chamber (e.g., 0.2% O₂)

  • X-ray irradiator

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 200-5000 cells/well, depending on the expected survival fraction) into 6-well plates and allow them to attach overnight.

  • Drug Incubation:

    • For the hypoxic treatment group, place the plates in a hypoxia chamber for a specified duration (e.g., 4 hours).

    • Add this compound at the desired concentration (e.g., 0.5 µM) to the medium of the treatment groups.

    • Incubate a parallel set of plates under normoxic conditions with and without the drug as controls.

  • Irradiation:

    • After the drug incubation period, remove the medium and replace it with fresh, pre-warmed medium.

    • Irradiate the plates with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.

  • Colony Formation:

    • Return the plates to a standard incubator and allow colonies to form over a period of 10-14 days.

  • Staining and Counting:

    • When colonies are of sufficient size ( >50 cells), wash the plates with PBS, fix with methanol, and stain with crystal violet.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

    • Plot survival curves and calculate dose enhancement factors (DEF) to quantify the synergistic effect.

start Start seed Seed cells in 6-well plates start->seed attach Allow cells to attach overnight seed->attach hypoxia Incubate in hypoxia chamber (e.g., 4 hours) attach->hypoxia add_evo Add this compound hypoxia->add_evo irradiate Irradiate with varying doses add_evo->irradiate incubate Incubate for 10-14 days for colony formation irradiate->incubate stain Fix, stain, and count colonies incubate->stain analyze Calculate surviving fraction and DEF stain->analyze end End analyze->end

Workflow for Clonogenic Survival Assay.
Protocol 2: In Vivo Tumor Growth Delay Study

Objective: To evaluate the efficacy of different scheduling regimens of this compound and radiotherapy in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft implantation (e.g., A549)

  • This compound (TH-302)

  • Saline (vehicle control)

  • Animal irradiator

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: When tumors reach a predetermined volume (e.g., 300 mm³), randomize the mice into treatment groups (typically 7-14 mice per group).

  • Treatment Regimens:

    • Control: Administer vehicle (e.g., saline i.p.).

    • This compound Monotherapy: Administer this compound at a specified dose and schedule (e.g., 50 mg/kg, i.p., Q3Dx5 - every 3 days for 5 doses).

    • Radiotherapy Monotherapy: Administer a specified radiation dose and schedule (e.g., fractionated 2 Gy per fraction or a single high dose of 10 Gy).

    • Combination Therapy (investigate different schedules):

      • Neoadjuvant: Administer this compound before radiotherapy.

      • Concomitant: Administer this compound concurrently with radiotherapy.

      • Adjuvant: Administer this compound after radiotherapy.

  • Tumor Volume Measurement: Measure tumor volumes regularly (e.g., every 2-3 days) throughout the study.

  • Data Analysis:

    • Plot mean tumor growth curves for each treatment group.

    • Calculate tumor growth delay, defined as the time for tumors in the treated groups to reach a certain volume compared to the control group.

    • Perform statistical analysis to determine the significance of the differences between treatment groups.

start Start implant Implant tumor cells in mice start->implant monitor Monitor tumor growth implant->monitor randomize Randomize mice into treatment groups monitor->randomize neoadjuvant Neoadjuvant: This compound -> Radiotherapy randomize->neoadjuvant concomitant Concomitant: This compound + Radiotherapy randomize->concomitant adjuvant Adjuvant: Radiotherapy -> this compound randomize->adjuvant measure Measure tumor volume regularly neoadjuvant->measure concomitant->measure adjuvant->measure analyze Analyze tumor growth delay measure->analyze end End analyze->end

Workflow for In Vivo Tumor Growth Delay Study.

Conclusion

The preclinical data strongly support the combination of this compound and radiotherapy as a potent anti-tumor strategy. This approach leverages the distinct mechanisms of action of each modality to target both the well-oxygenated and hypoxic compartments of solid tumors. The efficacy of this combination is, however, dependent on factors such as treatment scheduling and the intrinsic sensitivity of the tumor cells, which may be linked to the expression of activating enzymes like POR. Further investigation and clinical trials are warranted to optimize this promising therapeutic combination for various cancer types.

References

Application Notes and Protocols for Combining Evofosfamide with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols and rationale for combining the hypoxia-activated prodrug, Evofosfamide (formerly TH-302), with immune checkpoint inhibitors. The information is curated from preclinical and clinical studies to guide further research and development in this promising area of cancer therapy.

Introduction

Tumor hypoxia is a common feature of the tumor microenvironment (TME) and is associated with resistance to conventional therapies and immunotherapy.[1][2] Hypoxia promotes an immunosuppressive TME by limiting the infiltration and function of effector T cells.[3][4] this compound is a prodrug that is selectively activated in hypoxic conditions, where it releases a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[5] This targeted cytotoxicity in hypoxic regions can remodel the TME, increase T-cell infiltration, and sensitize tumors to immune checkpoint inhibitors. Preclinical and clinical data suggest that combining this compound with checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1/PD-L1 antibodies, can lead to enhanced antitumor efficacy.

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is contingent on the hypoxic state of the tumor. Under low oxygen conditions, the 2-nitroimidazole component of this compound is reduced, leading to the release of the cytotoxic Br-IPM, which crosslinks DNA and induces cell death. This process selectively eliminates hypoxic tumor cells, which are often resistant to immunotherapy.

The combination of this compound and checkpoint inhibitors works through a synergistic mechanism. By reducing the hypoxic barrier, this compound facilitates the infiltration of T cells into the tumor. Checkpoint inhibitors then block the negative regulatory signals (e.g., CTLA-4, PD-1) on these T cells, unleashing a potent anti-tumor immune response.

Evofosfamide_Checkpoint_Inhibitor_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_therapy Therapeutic Intervention Hypoxic Tumor Cells Hypoxic Tumor Cells Apoptosis Apoptosis Hypoxic Tumor Cells->Apoptosis DNA Crosslinking Normoxic Tumor Cells Normoxic Tumor Cells Effector T Cells Effector T Cells Effector T Cells->Normoxic Tumor Cells Tumor Cell Killing Suppressive Myeloid Cells Suppressive Myeloid Cells Suppressive Myeloid Cells->Effector T Cells Inhibition This compound This compound This compound->Hypoxic Tumor Cells Selective Activation Checkpoint Inhibitor Checkpoint Inhibitor Checkpoint Inhibitor->Effector T Cells Blocks Inhibition (PD-1/CTLA-4) Reduced Hypoxia Reduced Hypoxia Apoptosis->Reduced Hypoxia Reduced Hypoxia->Effector T Cells Increased Infiltration Reduced Hypoxia->Suppressive Myeloid Cells Decreased Population Preclinical_Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Subcutaneous or Orthotopic Tumor Establishment Tumor Establishment Tumor Implantation->Tumor Establishment Treatment Initiation Treatment Initiation Tumor Establishment->Treatment Initiation This compound & Checkpoint Inhibitors Tumor Monitoring Tumor Monitoring Treatment Initiation->Tumor Monitoring Calipers, Imaging Endpoint Analysis Endpoint Analysis Tumor Monitoring->Endpoint Analysis Tumor Excision Tumor Excision Endpoint Analysis->Tumor Excision Immunological Assays Immunological Assays Tumor Excision->Immunological Assays

References

Application Notes and Protocols for Determining Evofosfamide Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] Under low oxygen conditions, this compound is bio-reduced by cellular reductases to release its active effector molecule, bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent.[3][4] This targeted activation makes this compound a promising therapeutic agent, as it minimizes toxicity to healthy, well-oxygenated tissues.[1] The selective cytotoxicity of this compound under hypoxic conditions necessitates specific in vitro assay protocols to accurately determine its efficacy and mechanism of action.

These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro, including methods for determining cell viability, apoptosis induction, and DNA damage.

Mechanism of Action

Under normoxic conditions, the enzymatic reduction of this compound is a reversible process, and the prodrug remains largely inactive. However, in the hypoxic tumor microenvironment, the reduced form of this compound undergoes fragmentation to release Br-IPM. Br-IPM then acts as a bifunctional alkylating agent, inducing interstrand DNA cross-links. This extensive DNA damage leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers apoptotic cell death.

Evofosfamide_Mechanism cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) Evofosfamide_N This compound Evofosfamide_Radical_N This compound Radical Anion Evofosfamide_N->Evofosfamide_Radical_N Cellular Reductases label_normoxia No Cytotoxicity Evofosfamide_Radical_N->Evofosfamide_N O2 (Reoxidation) Evofosfamide_H This compound Evofosfamide_Radical_H This compound Radical Anion Evofosfamide_H->Evofosfamide_Radical_H Cellular Reductases Br_IPM Br-IPM (Active Drug) Evofosfamide_Radical_H->Br_IPM Fragmentation DNA_Damage DNA Cross-linking Br_IPM->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of this compound activation.

Quantitative Data Summary

The cytotoxic potential of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize reported IC50 values for this compound in various cancer cell lines under normoxic and hypoxic conditions.

Table 1: this compound IC50 Values in Breast Cancer Cell Lines

Cell LineConditionIC50 (µM)Reference
MCF-7Hypoxia (1% O2)1.56
MDA-MB-231Hypoxia (1% O2)4.37

Table 2: this compound IC50 Values in Nasopharyngeal Carcinoma (NPC) Cell Lines

Cell LineConditionIC50 (µmol/L)Reference
CNE-2Hypoxia8.33 ± 0.75
HONE-1Hypoxia7.62 ± 0.67
HNE-1Hypoxia0.31 ± 0.07

Table 3: this compound IC50 Values in Pediatric Glioma Cell Lines

Cell LineConditionIC50 (µM)Normoxia/Hypoxia IC50 RatioReference
SF188Normoxia>1002.6
Hypoxia (1% O2)~40
UW479Normoxia>1004.8
Hypoxia (1% O2)~25
KNS42Normoxia>1005.0
Hypoxia (1% O2)~20
DIPG-INormoxia>1009.6
Hypoxia (1% O2)~12
DIPG-IINormoxia>1007.1
Hypoxia (1% O2)~15
DIPG-IIINormoxia>10013.5
Hypoxia (1% O2)~8

Table 4: this compound IC50 Values in Other Cancer Cell Lines

Cell LineCancer TypeConditionIC50 (µM)Reference
786-ORenal Cell CarcinomaNormoxia>100
Hypoxia (N2)~1
Caki-1Renal Cell CarcinomaNormoxia>100
Hypoxia (N2)~5
SK-N-BE(2)NeuroblastomaNormoxia220
Anoxia (N2)4.8
G06ACanine GliomaNormoxia160
Hypoxia8
J3TBgCanine GliomaNormoxia360
Hypoxia18
SDT3GCanine GliomaNormoxia240
Hypoxia5
H460Lung CancerHypoxia (0% O2)0.1
U87MGGlioblastomaHypoxia (0% O2)90

Experimental Protocols

Protocol 1: Cell Viability Assessment using Neutral Red Uptake Assay

This protocol determines cell viability based on the uptake of the supravital dye Neutral Red by lysosomes of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Hypoxia chamber (e.g., 1% O2)

  • Neutral Red solution (100 µg/mL in complete medium)

  • Solubilizing agent (e.g., 1% acetic acid in 50% ethanol)

  • Plate reader (540 nm absorbance)

Procedure:

  • Seed cells at an appropriate density (e.g., 7,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add the this compound dilutions. Include vehicle-only wells as a control.

  • Incubate one set of plates under normoxic conditions (21% O2, 5% CO2) and another set under hypoxic conditions (e.g., 1% O2, 5% CO2) for 72 hours.

  • After incubation, remove the drug-containing medium and add 100 µL of Neutral Red solution to each well.

  • Incubate the plates for 4 hours at 37°C.

  • Remove the Neutral Red solution and add 100 µL of the solubilizing agent to each well to extract the dye from the cells.

  • Measure the absorbance at 540 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.

Neutral_Red_Workflow A Seed cells in 96-well plate B Add this compound dilutions A->B C Incubate (Normoxia & Hypoxia) for 72h B->C D Add Neutral Red solution (4h) C->D E Solubilize dye D->E F Measure absorbance at 540 nm E->F G Calculate IC50 F->G

Caption: Neutral Red assay workflow.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines of interest

  • 6-well cell culture plates

  • This compound

  • Hypoxia chamber

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the desired concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control.

  • Incubate the plates under normoxic and hypoxic conditions for 48-72 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate in the dark for 10-15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour. Acquire a minimum of 10,000 events per sample.

  • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: DNA Damage Assessment by γH2AX Staining

This protocol detects the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.

Materials:

  • Cancer cell lines of interest

  • Cell culture plates or chamber slides

  • This compound

  • Hypoxia chamber

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on plates or chamber slides and treat with this compound under normoxic and hypoxic conditions for a specified time (e.g., 24 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope. The increased expression of γH2AX indicates DNA damage induced by this compound.

Downstream Signaling and Cellular Effects

This compound-induced DNA damage activates a cascade of cellular responses. The presence of DNA cross-links triggers the DNA damage response (DDR) pathway, leading to the phosphorylation of H2AX (γH2AX). This signaling cascade results in cell cycle arrest, typically at the G2/M transition, to allow for DNA repair. If the damage is too extensive to be repaired, the cell undergoes apoptosis, which is characterized by the activation of executioner caspases like caspase-3 and caspase-7, and the subsequent cleavage of substrates such as PARP.

Evofosfamide_Signaling This compound This compound (Hypoxia-Activated) Br_IPM Br-IPM This compound->Br_IPM DNA_Damage DNA Cross-links Br_IPM->DNA_Damage gH2AX γH2AX ↑ DNA_Damage->gH2AX G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest Caspase_Activation Caspase 3/7 Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Caspase_Activation->Apoptosis

Caption: this compound's downstream signaling pathway.

References

Application Notes and Protocols for Studying Evofosfamide Resistance in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the low-oxygen tumor microenvironment.[1][2] Under hypoxic conditions, this compound is reduced, releasing the potent DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[1][3] This targeted activation is intended to spare healthy, well-oxygenated tissues, potentially reducing systemic toxicity. However, as with many anticancer agents, both intrinsic and acquired resistance to this compound can limit its therapeutic efficacy.[4] Understanding the mechanisms of resistance and developing robust preclinical models to study them are crucial for optimizing this compound-based therapies and designing effective combination strategies.

These application notes provide detailed protocols for establishing and characterizing animal models of this compound resistance, focusing on both intrinsic and acquired resistance phenotypes.

Part 1: Animal Models of Intrinsic this compound Resistance

A straightforward approach to studying intrinsic resistance is to utilize existing cancer cell lines with well-documented differential sensitivity to this compound. A notable example is the use of pancreatic ductal adenocarcinoma (PDAC) cell lines MIA Paca-2 (sensitive) and Su.86.86 (resistant).

Experimental Protocol: Establishing Xenograft Models with Intrinsic Resistance

This protocol describes the establishment of subcutaneous xenograft models in immunodeficient mice using cancer cell lines with known differential sensitivity to this compound.

Materials:

  • MIA Paca-2 and Su.86.86 human pancreatic cancer cell lines (or other relevant sensitive/resistant pairs)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Female immunodeficient mice (e.g., NU/NU nude mice), 4-6 weeks old

  • Matrigel (BD Biosciences)

  • This compound (formulated in saline)

  • Vehicle control (saline)

  • Calipers for tumor measurement

  • Pimonidazole hydrochloride for hypoxia analysis

  • Antibodies for immunohistochemistry (e.g., anti-pimonidazole, anti-γH2AX, anti-Ki67)

Procedure:

  • Cell Culture: Culture MIA Paca-2 and Su.86.86 cells in their recommended media to ~80% confluency.

  • Cell Preparation for Implantation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 0.2 mL. Keep on ice.

  • Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=10 mice per group).

  • Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally (i.p.) according to the desired schedule (e.g., daily for 5 days a week for 2 weeks).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as (1 - ΔT/ΔC) x 100, where ΔT and ΔC are the changes in mean tumor volume of the treated and control groups, respectively.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, euthanize a subset of mice from each group. Excise tumors for analysis.

    • Hypoxia Assessment: Administer pimonidazole (60 mg/kg, i.p.) 30 minutes before euthanasia to label hypoxic regions. Analyze tumor sections by immunohistochemistry (IHC) using an anti-pimonidazole antibody.

    • DNA Damage Assessment: Perform IHC for γH2AX, a marker of DNA double-strand breaks, to assess the pharmacodynamic effect of this compound.

    • Proliferation Assessment: Use IHC for Ki67 to evaluate tumor cell proliferation.

Data Presentation:

Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

Cell LineResistance PhenotypeTreatment GroupMean Tumor Volume at Day X (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
MIA Paca-2SensitiveVehicleDataN/AN/A
This compound (50 mg/kg)DataDataData
Su.86.86ResistantVehicleDataN/AN/A
This compound (50 mg/kg)DataDataData

Data to be filled in from experimental results.

Part 2: Developing and Characterizing Acquired this compound Resistance

This section details the generation of cancer cell lines with acquired resistance to this compound and their subsequent use in developing animal models.

Experimental Protocol: Generation of Acquired this compound-Resistant Cell Lines

This protocol is based on established methods for inducing drug resistance in vitro.

Materials:

  • Parental cancer cell line of interest (e.g., H460 NSCLC, SK-N-BE(2) neuroblastoma)

  • Complete cell culture medium

  • This compound

  • Hypoxia chamber or incubator (1% O₂)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line under hypoxic conditions (e.g., 24-hour exposure at 1% O₂).

  • Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50 under hypoxic conditions for a short duration (e.g., 2-4 hours).

  • Recovery: Remove the drug-containing medium, wash the cells, and culture in fresh, drug-free medium under normoxic conditions until the cell population recovers to ~80% confluency.

  • Dose Escalation: Gradually increase the concentration of this compound in subsequent treatment cycles (e.g., by 1.5 to 2-fold). The key is to apply sufficient selective pressure to kill the majority of sensitive cells while allowing the more resistant clones to survive and proliferate.

  • Establishment of Resistant Line: Continue this process of intermittent, escalating-dose exposure for several months. A cell line is generally considered resistant when it can proliferate in a drug concentration that is 3-5 times the parental IC50.

  • Characterization of Resistant Phenotype:

    • Confirm IC50 Shift: Perform a cell viability assay to compare the this compound IC50 of the newly generated resistant line with the parental line under hypoxic conditions. A significant increase in IC50 confirms the resistant phenotype.

    • Stability of Resistance: Culture the resistant cells in drug-free medium for several passages and then re-determine the IC50 to ensure the resistance is a stable trait.

    • Freeze Stocks: Cryopreserve aliquots of the resistant cell line at various passages.

Experimental Protocol: Establishing and Characterizing an Acquired Resistance Xenograft Model

Procedure:

  • Establish Xenografts: Follow the procedure outlined in "Part 1: Establishing Xenograft Models with Intrinsic Resistance," using both the parental and the newly generated this compound-resistant cell lines.

  • Efficacy Testing: Once tumors are established, treat cohorts of mice bearing parental and resistant tumors with vehicle or this compound.

  • Comparative Analysis: Compare the tumor growth inhibition in the parental and resistant xenograft models. A significantly lower TGI in the resistant model will validate the in vivo resistance phenotype.

  • Molecular Characterization: Excise tumors and perform molecular analyses to investigate the mechanisms of resistance. This can include:

    • Western Blotting/IHC: Analyze the expression of proteins involved in DNA damage response (e.g., components of the Fanconi anemia and homologous recombination pathways) and hypoxia signaling (e.g., HIF-1α and its downstream targets).

    • RNA Sequencing: Perform transcriptomic analysis to identify differentially expressed genes and altered signaling pathways in the resistant tumors compared to the parental tumors.

Data Presentation:

Table 2: In Vitro Sensitivity of Parental and Acquired Resistant Cell Lines to this compound

Cell LineConditionThis compound IC50 (µM) ± SDResistance Index (Fold Change)
ParentalHypoxia (1% O₂)Data1
ResistantHypoxia (1% O₂)DataData

Data to be filled in from experimental results.

Table 3: In Vivo Efficacy of this compound in Acquired Resistance Xenograft Model

Xenograft ModelTreatment GroupMean Tumor Volume at Day X (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
ParentalVehicleDataN/A
This compound (50 mg/kg)DataData
ResistantVehicleDataN/A
This compound (50 mg/kg)DataData

Data to be filled in from experimental results.

Part 3: Visualizing Workflows and Signaling Pathways

Diagrams

Evofosfamide_Mechanism_of_Action This compound Mechanism of Action and Resistance cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions cluster_2 Potential Resistance Mechanisms Evofosfamide_prodrug_N This compound (Prodrug) Radical_anion_N Radical Anion Evofosfamide_prodrug_N->Radical_anion_N 1e- reduction (Cellular Reductases) Radical_anion_N->Evofosfamide_prodrug_N Re-oxidation (O2) Inactive Inactive State Radical_anion_N->Inactive Evofosfamide_prodrug_H This compound (Prodrug) Radical_anion_H Radical Anion Evofosfamide_prodrug_H->Radical_anion_H 1e- reduction Altered_Hypoxia Reduced Tumor Hypoxia Evofosfamide_prodrug_H->Altered_Hypoxia Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Drug) Radical_anion_H->Br_IPM Fragmentation Reduced_Reductases Decreased Reductase Activity Radical_anion_H->Reduced_Reductases DNA_Crosslinking DNA Cross-linking Br_IPM->DNA_Crosslinking Cell_Death Apoptosis / Cell Cycle Arrest DNA_Crosslinking->Cell_Death Increased_DNA_Repair Enhanced DNA Damage Response (DDR) DNA_Crosslinking->Increased_DNA_Repair

Caption: this compound activation and potential resistance pathways.

Acquired_Resistance_Workflow Workflow for Developing Acquired this compound Resistance Models cluster_in_vitro In Vitro Development cluster_in_vivo In Vivo Validation Start Parental Cancer Cell Line IC50_Det Determine Hypoxic IC50 of this compound Start->IC50_Det Treat Intermittent Hypoxic Treatment with Escalating Doses IC50_Det->Treat Recover Recovery in Drug-Free Medium Treat->Recover Select surviving cells Resistant_Line Established Resistant Cell Line Treat->Resistant_Line After several months Recover->Treat Repeat cycles Characterize_In_Vitro Confirm IC50 Shift & Stability Resistant_Line->Characterize_In_Vitro Implant_Resistant Implant Resistant Cells in Mice Characterize_In_Vitro->Implant_Resistant Implant_Parental Implant Parental Cells in Mice Tumor_Growth Allow Tumors to Establish Implant_Parental->Tumor_Growth Implant_Resistant->Tumor_Growth Treatment_Groups Randomize into Treatment (Vehicle vs. This compound) Tumor_Growth->Treatment_Groups Evaluate_Efficacy Monitor Tumor Growth (TGI) & Body Weight Treatment_Groups->Evaluate_Efficacy Analyze_Tumors Pharmacodynamic & Molecular Analysis (IHC, RNA-seq) Evaluate_Efficacy->Analyze_Tumors End Resistant Animal Model Validated Analyze_Tumors->End

Caption: Experimental workflow for resistance model development.

Conclusion

The protocols and data structures provided in these application notes offer a comprehensive framework for the preclinical investigation of this compound resistance. By utilizing both intrinsic and acquired resistance models, researchers can elucidate the underlying molecular mechanisms, identify potential biomarkers of response, and evaluate novel therapeutic strategies to overcome resistance, ultimately aiming to improve the clinical outcomes for patients treated with this hypoxia-activated prodrug.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Evofosfamide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, Evofosfamide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (formerly TH-302) is a 2-nitroimidazole prodrug that is selectively activated under hypoxic conditions, a common feature of solid tumors.[1] In low-oxygen environments, ubiquitous cellular reductases, such as NADPH cytochrome P450 oxidoreductase, reduce the 2-nitroimidazole moiety of this compound.[1] This reduction leads to the release of the cytotoxic effector molecule, bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent.[1][2] Under normal oxygen (normoxic) conditions, the initial reduction is rapidly reversed, rendering the drug inactive and minimizing systemic toxicity.[1]

Q2: My cancer cell line shows poor sensitivity to this compound even under hypoxic conditions. What are the potential reasons?

Observed resistance to this compound, even in a hypoxic environment, can be attributed to several factors:

  • Low P450 Oxidoreductase (POR) Expression: POR is a key enzyme responsible for the reductive activation of this compound. Cell lines with inherently low or silenced POR expression will be less efficient at converting the prodrug to its active cytotoxic form, leading to resistance.

  • Insufficient Hypoxia: The level of hypoxia required for efficient this compound activation is critical. If the experimental setup does not achieve a sufficiently low oxygen tension (typically below 5% O₂), drug activation will be suboptimal.

  • Cellular Metabolic State: The metabolic phenotype of the cancer cells can influence drug sensitivity. Alterations in metabolic pathways that affect the cellular redox state may impact the efficiency of this compound activation.

Q3: How can I overcome this compound resistance in my experiments?

Several strategies are being explored to overcome resistance and enhance the efficacy of this compound:

  • Combination Therapy: Combining this compound with other anti-cancer agents is a promising approach. Synergistic effects have been observed with:

    • mTOR Inhibitors (e.g., Everolimus, Temsirolimus): These agents can induce hypoxia, potentially increasing the target for this compound.

    • Immunotherapy (e.g., anti-CTLA-4, anti-PD-1/PD-L1): this compound can disrupt hypoxic zones that form a barrier to T-cell infiltration, thereby sensitizing tumors to immune checkpoint inhibitors.

    • Radiotherapy: Radiotherapy is less effective in hypoxic regions. Combining it with this compound, which targets these very regions, can lead to a synergistic anti-tumor effect.

    • Conventional Chemotherapy (e.g., Doxorubicin, Gemcitabine): this compound can target the hypoxic, chemoresistant cell populations within a tumor.

  • Patient/Cell Line Selection: Screening for biomarkers of sensitivity, such as POR expression, could help in selecting appropriate models or patient populations for this compound treatment.

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro hypoxia experiments.
Potential Cause Troubleshooting Step
Fluctuations in Oxygen Levels in the Hypoxia Chamber Ensure a tight seal on the hypoxia chamber. Regularly calibrate and monitor the oxygen sensor. Use a pre-analyzed gas mixture (e.g., 1% O₂, 5% CO₂, balance N₂) for consistency.
Oxygen Dissolved in Culture Medium Pre-equilibrate the culture medium in the hypoxic chamber for at least 24 hours before adding it to the cells to allow dissolved oxygen to gas out.
Cell Culture Plates Not Level Ensure that culture plates are perfectly level within the incubator to maintain a uniform medium depth and consistent oxygen diffusion to the cells.
Rapid Reoxygenation During Handling Minimize the time cells are exposed to normoxic conditions when changing media or performing assays. Work quickly and, if possible, use a hypoxic workstation.
Problem 2: No significant increase in cell death with this compound under hypoxia.
Potential Cause Troubleshooting Step
Sub-optimal this compound Concentration Perform a dose-response curve to determine the IC50 value for your specific cell line under your hypoxic conditions. IC50 values can vary significantly between cell lines.
Low POR Expression in the Cell Line Assess POR expression levels via Western blot or qPCR. If POR expression is low, this cell line may not be a suitable model for this compound monotherapy studies. Consider using a cell line known to have high POR expression as a positive control.
Incorrect Timing of Drug Incubation Optimize the duration of this compound exposure under hypoxia. A typical incubation time is 24-72 hours.
Insufficient Hypoxia Confirm the level of hypoxia in your experimental setup. Use a hypoxia-inducible marker like HIF-1α to verify a cellular hypoxic response (see Western Blot protocol below).

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConditionIC50 (µM)
MCF-7Breast CancerHypoxia (1% O₂)1.56
MDA-MB-231Breast CancerHypoxia (1% O₂)4.37
H460Lung CancerAnoxia~0.1
U87MGGlioblastomaHypoxia90
G06ACanine GliomaNormoxia160
G06ACanine GliomaHypoxia8
J3TBgCanine GliomaNormoxia360
J3TBgCanine GliomaHypoxia18
SDT3GCanine GliomaNormoxia240
SDT3GCanine GliomaHypoxia5

Data compiled from multiple sources. Experimental conditions may vary between studies.

Table 2: Preclinical Efficacy of this compound Combinations

Cancer ModelCombinationKey Finding
Renal Cell Carcinoma XenograftsThis compound + Everolimus/TemsirolimusSignificantly increased anti-tumor activity compared to monotherapy.
Murine Colon CancerThis compound + ImmunotherapyReduced tumor burden by 45.07% compared to immunotherapy alone in hypoxic tumors.
Murine Prostate CancerThis compound + ImmunotherapyCured 80% of mice in preclinical models.
B16F10 MelanomaThis compound + IMGS-001 (anti-PD-L1/L2)Inhibited tumor growth by 94% and significantly improved survival.

Experimental Protocols

Protocol 1: Western Blot for HIF-1α Expression

This protocol is to confirm a cellular response to hypoxic conditions.

  • Cell Culture and Lysis:

    • Culture cells to near confluence.

    • Induce hypoxia by placing cells in a hypoxic chamber (e.g., 1% O₂) for 6-24 hours. A normoxic control plate should be kept at 21% O₂.

    • To harvest, work quickly on ice to prevent HIF-1α degradation. Wash cells once with ice-cold PBS.

    • Scrape cells into a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Cobalt chloride can be added to the buffer to stabilize HIF-1α.

    • Sonicate the lysate and centrifuge to pellet cell debris.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 30-50 µg of protein per lane on an 8% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • A significant band should be observed in the hypoxic samples, which may be faint or absent in the normoxic controls.

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment.

  • Cell Seeding:

    • Harvest a single-cell suspension of your cancer cell line.

    • Seed a low and known number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of your cell line and the expected toxicity of the treatment.

  • Treatment:

    • Allow cells to attach overnight.

    • Treat the cells with varying concentrations of this compound.

    • Place the plates in a hypoxic chamber for the desired treatment duration (e.g., 24 hours). Include normoxic and untreated controls.

  • Colony Formation:

    • After treatment, replace the medium with fresh, drug-free medium.

    • Return the plates to a normoxic incubator and allow colonies to form over 7-14 days.

  • Fixation and Staining:

    • Remove the medium and wash the wells with PBS.

    • Fix the colonies with a solution of 70% ethanol for 10 minutes.

    • Aspirate the fixation solution and allow the plates to dry completely.

    • Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Count the number of colonies containing at least 50 cells.

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Protocol 3: Immunohistochemistry for Ki67 and γH2AX in Tumor Xenografts

This protocol is for assessing cell proliferation (Ki67) and DNA damage (γH2AX) in tumor tissue.

  • Tissue Preparation:

    • Excise tumors from xenograft models at the desired time point after treatment.

    • Fix the tumors in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount them on slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides through a series of xylene and graded ethanol washes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a steamer or water bath at 95-100°C for 20-30 minutes.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate the slides with primary antibodies against Ki67 or γH2AX overnight at 4°C.

    • Wash with TBST.

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Analysis:

    • Dehydrate the slides, clear with xylene, and mount with a coverslip.

    • Image the slides using a microscope.

    • Quantify the percentage of Ki67-positive (proliferating) cells or the intensity of γH2AX staining (DNA damage) using image analysis software.

Visualizations

Evofosfamide_Activation_Pathway cluster_Cell Cancer Cell cluster_Hypoxia Hypoxic Environment (<5% O2) cluster_Normoxia Normoxic Environment (>5% O2) Evofosfamide_ext This compound (Prodrug) Evofosfamide_int This compound Evofosfamide_ext->Evofosfamide_int Cellular Uptake Radical_Anion Radical Anion Evofosfamide_int->Radical_Anion 1e- Reduction (e.g., POR) Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Drug) Radical_Anion->Br_IPM Fragmentation DNA Nuclear DNA Br_IPM->DNA DNA_damage DNA Cross-linking & Cell Death DNA->DNA_damage Alkylation Evofosfamide_revert This compound Radical_Anion_normoxia Radical Anion Radical_Anion_normoxia->Evofosfamide_revert Reoxidation Oxygen O2

Caption: Mechanism of hypoxia-activated this compound.

Overcoming_Resistance cluster_Resistance This compound Resistance cluster_Solutions Strategies to Overcome Resistance This compound This compound Hypoxic_Cell Hypoxic Cancer Cell This compound->Hypoxic_Cell Synergy Synergistic Cell Killing This compound->Synergy No_Effect Reduced Cell Killing Hypoxic_Cell->No_Effect Resistance_Mechanisms Resistance - Low POR expression - Insufficient Hypoxia Resistance_Mechanisms->Hypoxic_Cell mTORi mTOR Inhibitors mTORi->Hypoxic_Cell Increase Hypoxia mTORi->Synergy Immuno Immunotherapy (Checkpoint Inhibitors) Immuno->Hypoxic_Cell Increase T-cell Infiltration Immuno->Synergy Radio Radiotherapy Radio->Hypoxic_Cell Targets Normoxic Cells Radio->Synergy

Caption: Strategies to overcome this compound resistance.

Experimental_Workflow start Start: Select Cancer Cell Line in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies (Xenograft Model) start->in_vivo dose_response Dose-Response Curve (IC50 Determination) in_vitro->dose_response clonogenic Clonogenic Assay (Survival Fraction) in_vitro->clonogenic western Western Blot (HIF-1α, POR) in_vitro->western treatment Treatment with this compound +/- Combination Agent in_vivo->treatment end Data Analysis & Conclusion dose_response->end clonogenic->end western->end tumor_growth Measure Tumor Growth and Survival treatment->tumor_growth ihc Immunohistochemistry (Ki67, γH2AX) treatment->ihc tumor_growth->end ihc->end

Caption: General workflow for preclinical this compound studies.

References

Evofosfamide Clinical Trial Design: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered in the clinical trial design of Evofosfamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it impact clinical trial design?

This compound is a hypoxia-activated prodrug.[1][2][3] This means it is designed to be inactive in environments with normal oxygen levels and becomes activated to its cytotoxic form, bromo-isophosphoramide mustard (Br-IPM), specifically in the low-oxygen (hypoxic) conditions often found in solid tumors.[2][4] This targeted activation is intended to increase the therapeutic index by concentrating the anti-cancer effect in the tumor microenvironment while sparing healthy, well-oxygenated tissues.

This mechanism presents a fundamental challenge in clinical trial design: identifying and selecting patients with significant tumor hypoxia. The efficacy of this compound is contingent on the presence of a hypoxic target. Trials that do not select for a hypoxic patient population may not demonstrate the drug's full potential, a factor that may have contributed to the outcomes of previous studies.

Q2: Why did the pivotal Phase III trials for this compound in pancreatic cancer and soft tissue sarcoma fail to meet their primary endpoints?

The Phase III MAESTRO trial in pancreatic cancer and the TH-CR-406/SARC021 trial in soft tissue sarcoma both failed to demonstrate a statistically significant improvement in the primary endpoint of overall survival (OS) for patients receiving this compound in combination with standard chemotherapy compared to chemotherapy alone.

Several factors may have contributed to these outcomes:

  • Lack of Patient Selection for Hypoxia: As mentioned, these trials did not prospectively select patients based on the hypoxic status of their tumors. It is possible that a sub-population of patients with highly hypoxic tumors did benefit, but this effect was diluted in the overall trial population.

  • Choice of Primary Endpoint: Overall survival is a high bar for any anti-cancer agent and can be influenced by subsequent lines of therapy. While a gold standard, it may not have been the most sensitive endpoint to detect the specific activity of a hypoxia-activated agent.

  • Standard of Care Evolution: In rapidly evolving fields like oncology, the standard of care can change during the course of a long clinical trial, potentially affecting the relative benefit of the investigational agent.

  • Inter-patient and Intra-tumor Heterogeneity of Hypoxia: The degree and distribution of hypoxia can vary significantly between patients and even within different regions of the same tumor. This heterogeneity makes it challenging to ensure that the drug is effectively activated in all parts of the tumor.

Q3: What are the common adverse events associated with this compound and how can they be managed in a clinical trial setting?

Common treatment-related adverse events observed in this compound clinical trials include:

  • Hematological Toxicities: Thrombocytopenia, anemia, and neutropenia are frequently reported.

  • Skin and Mucosal Toxicities: Skin rash and mucositis/stomatitis are common and can be dose-limiting.

  • Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea have been observed.

Management strategies in a clinical trial setting include:

  • Dose Modifications: Dose reductions or delays may be necessary for patients experiencing severe toxicities.

  • Supportive Care: Prophylactic and reactive supportive care measures, such as the use of growth factors for neutropenia and anti-emetics for nausea, are crucial.

  • Patient Monitoring: Close monitoring of blood counts and regular assessment of skin and mucosal integrity are essential for early detection and management of adverse events.

Troubleshooting Guides

Problem: Difficulty in Demonstrating Efficacy in a Heterogeneous Patient Population

Possible Cause: Lack of a predictive biomarker to identify patients most likely to respond to this compound.

Suggested Solution:

  • Incorporate Biomarker Strategies: Future trial designs should incorporate methods to assess tumor hypoxia. This could involve:

    • Imaging Techniques: PET imaging with hypoxia-specific tracers (e.g., FMISO, FAZA).

    • Biopsy-based Assays: Immunohistochemical staining for hypoxia markers like HIF-1α and CAIX.

  • Enrichment Strategies: Design trials that enroll only patients with confirmed tumor hypoxia to increase the likelihood of observing a treatment effect.

Problem: Sub-optimal Efficacy as a Monotherapy

Possible Cause: The hypoxic tumor core may be surrounded by well-oxygenated, proliferating tumor cells that are not targeted by this compound.

Suggested Solution:

  • Rational Combination Therapies: Combine this compound with therapies that target the normoxic tumor cell population. This is the rationale behind combining it with standard chemotherapy and radiation.

  • Immuno-oncology Combinations: Preclinical data suggest that tumor hypoxia can create an immunosuppressive microenvironment. Combining this compound with immune checkpoint inhibitors could potentially reverse this immunosuppression and enhance anti-tumor immunity. A Phase 1/2 trial is currently exploring this compound in combination with zalifrelimab and balstilimab.

Data Presentation

Table 1: Key Phase III Clinical Trial Results for this compound

Trial NameIndicationCombination TherapyComparatorPrimary EndpointHazard Ratio (95% CI)p-value
MAESTRO Pancreatic AdenocarcinomaThis compound + GemcitabinePlacebo + GemcitabineOverall Survival0.84 (0.71 - 1.01)0.0589
TH-CR-406/ SARC021 Soft Tissue SarcomaThis compound + DoxorubicinDoxorubicinOverall Survival1.06 (0.88 - 1.29)Not Statistically Significant

Data sourced from multiple reports.

Table 2: Common Grade ≥3 Adverse Events with this compound in Combination Therapy (Multiple Myeloma Study)

Adverse EventFrequency
Thrombocytopenia25 patients
Anemia24 patients
Neutropenia15 patients
Leukopenia9 patients

Data from a Phase 1/2 study in relapsed/refractory multiple myeloma.

Experimental Protocols

Protocol: Assessment of Tumor Hypoxia via Immunohistochemistry (IHC)

  • Tissue Collection and Preparation:

    • Obtain fresh tumor biopsy samples.

    • Fix samples in 10% neutral buffered formalin for 24-48 hours.

    • Embed samples in paraffin and section into 4-5 µm slices.

  • Antigen Retrieval:

    • Deparaffinize and rehydrate tissue sections.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a protein block solution.

    • Incubate sections with a primary antibody against a hypoxia marker (e.g., rabbit anti-HIF-1α or mouse anti-CAIX) overnight at 4°C.

    • Wash sections and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.

    • Counterstain with hematoxylin.

  • Analysis:

    • Dehydrate and mount the slides.

    • Score the percentage and intensity of stained tumor cells under a light microscope. A pre-defined scoring system should be used to classify tumors as hypoxic or normoxic.

Visualizations

Evofosfamide_Activation_Pathway cluster_normoxia Normoxic Cell (Normal Oxygen) cluster_hypoxia Hypoxic Tumor Cell (Low Oxygen) Evofosfamide_N This compound (Inactive Prodrug) No_Activation Remains Inactive Evofosfamide_N->No_Activation No Reduction Evofosfamide_H This compound (Inactive Prodrug) Reductases Cellular Reductases Evofosfamide_H->Reductases 1-electron reduction Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Cytotoxin) Reductases->Br_IPM DNA_Damage DNA Cross-linking & Cell Death Br_IPM->DNA_Damage

Caption: this compound activation pathway in normoxic versus hypoxic cells.

Clinical_Trial_Logic Start Patient with Advanced Solid Tumor Hypoxia_Assessment Assess Tumor Hypoxia (e.g., PET, IHC) Start->Hypoxia_Assessment Hypoxic_Tumor Hypoxic Tumor Confirmed Hypoxia_Assessment->Hypoxic_Tumor Positive Normoxic_Tumor Normoxic Tumor Hypoxia_Assessment->Normoxic_Tumor Negative Randomization Randomize Hypoxic_Tumor->Randomization Exclusion Not Eligible for Trial Normoxic_Tumor->Exclusion Arm_A This compound + Standard of Care Randomization->Arm_A Arm_B Placebo + Standard of Care Randomization->Arm_B Outcome Compare Endpoints (PFS, OS, ORR) Arm_A->Outcome Arm_B->Outcome

References

Technical Support Center: Evofosfamide Dosage and Administration Schedule Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evofosfamide (TH-302). The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a hypoxia-activated prodrug.[1][2] In the low-oxygen (hypoxic) environment of solid tumors, the 2-nitroimidazole moiety of this compound is reduced by intracellular reductases, such as cytochrome P450 oxidoreductase (POR).[3][4][5] This reduction leads to the release of the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent. Br-IPM forms inter- and intra-strand DNA crosslinks, inhibiting DNA replication and cell division, ultimately leading to apoptosis in hypoxic cancer cells. Under normal oxygen (normoxic) conditions, the reduced this compound radical is rapidly re-oxidized to its inactive parent form, limiting systemic toxicity.

Q2: How should this compound be prepared and stored for in vitro and in vivo experiments?

A2: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, it is recommended to prepare fresh solutions on the day of use. While specific formulation details can vary, one protocol suggests dissolving this compound in a vehicle such as a mixture of propylene glycol, Tween 80, and D5W (5% dextrose in water). It is advised to aliquot stock solutions to avoid repeated freeze-thaw cycles. Powdered this compound is typically stored at -20°C for long-term stability.

Q3: What are typical starting concentrations for in vitro cytotoxicity assays with this compound?

A3: The effective concentration of this compound is highly dependent on the cell line and the level of hypoxia. Under hypoxic conditions, IC50 values can range from the nanomolar to the low micromolar range (e.g., 19 nM to 10 µM). In contrast, under normoxic conditions, the IC50 is significantly higher, often in the high micromolar to millimolar range (e.g., >1000 µM). A common starting range for dose-response experiments under hypoxia is 0.01 µM to 100 µM.

Q4: What are common dosage ranges and administration schedules for this compound in preclinical xenograft models?

A4: In preclinical mouse xenograft models, this compound is often administered via intraperitoneal (i.p.) injection. Dosages can range from 25 mg/kg to 75 mg/kg. Common administration schedules include daily injections for a set number of days (e.g., 50 mg/kg, once daily for 5 days a week for 2 weeks) or intermittent dosing (e.g., on days 1, 8, and 15 of a 28-day cycle). The optimal dose and schedule will depend on the tumor model and any combination agents being used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low in vitro cytotoxicity of this compound under hypoxic conditions. 1. Insufficient hypoxia in the experimental setup.2. Low expression of cytochrome P450 oxidoreductase (POR) in the cell line.3. Incorrect drug concentration or unstable drug solution.1. Verify the hypoxic conditions in your incubator or chamber using a hypoxia probe or indicator dyes. Ensure oxygen levels are ≤1%.2. Assess POR expression in your cell line via Western blot or IHC. Consider using a cell line known to have high POR expression as a positive control.3. Prepare fresh drug dilutions for each experiment. Confirm the concentration of your stock solution.
High variability in tumor response in xenograft studies. 1. Inconsistent tumor hypoxia among individual tumors.2. Differences in drug delivery to the tumor.3. Variability in the tumor microenvironment.1. Use imaging techniques like pimonidazole staining or electron paramagnetic resonance (EPR) imaging to assess tumor hypoxia in a subset of animals. 2. Ensure consistent i.p. injection technique. For subcutaneous tumors, consider that blood flow and drug perfusion can vary.3. Ensure tumors are of a consistent size at the start of treatment.
Unexpected toxicity in animal models. 1. The administered dose is too high for the specific animal strain or tumor model.2. Off-target effects in normoxic tissues, although less common, can occur at high concentrations.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.2. Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior) and consider reducing the dose or altering the schedule.
Lack of synergistic effect when combining this compound with another therapy. 1. The combination schedule is not optimal.2. The mechanism of the combination agent does not complement that of this compound.3. The tumor model is resistant to one or both agents.1. Experiment with different administration schedules (e.g., sequential vs. concurrent dosing). For example, some studies have shown that starting an anti-angiogenic agent like sunitinib concurrently with this compound is more effective than sequential administration.2. Re-evaluate the rationale for the combination. This compound works best with agents that are effective against normoxic cells (e.g., radiation, some chemotherapies) or that can modulate the tumor microenvironment.3. Confirm the sensitivity of your tumor model to each agent individually before testing the combination.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cell Lines
Cell LineCancer TypeConditionIC50 (µM)Reference
H460Human Lung CancerHypoxia (N2)~0.1
HT29Human Colon CancerHypoxia (N2)~0.2
SK-N-BE(2)NeuroblastomaNormoxia220
SK-N-BE(2)NeuroblastomaHypoxia (N2)4.8
CNE-2Nasopharyngeal CarcinomaHypoxia8.33 ± 0.75
HONE-1Nasopharyngeal CarcinomaHypoxia7.62 ± 0.67
HNE-1Nasopharyngeal CarcinomaHypoxia0.31 ± 0.07
G06ACanine GliomaNormoxia160
G06ACanine GliomaHypoxia8
J3TBgCanine GliomaNormoxia360
J3TBgCanine GliomaHypoxia18
SDT3GCanine GliomaNormoxia240
SDT3GCanine GliomaHypoxia5
Table 2: Preclinical In Vivo Dosages and Schedules for this compound
Tumor ModelAnimal ModelDosage and ScheduleCombination AgentOutcomeReference
H460 XenograftNude Mice50 mg/kg, i.p., QD x 5/wk x 2 wksDocetaxel (10 mg/kg, i.v., Q7D x 2)Significant increase in lifespan
786-O Xenograft (Renal)Nude Mice150 mg/kg, i.p., single doseEverolimus (5 mg/kg, daily for 8 days)Enhanced antitumor efficacy
Caki-1 Xenograft (Renal)Nude Mice150 mg/kg, i.p., single doseTemsirolimus (20 mg/kg, daily for 8 days)Enhanced antitumor efficacy
SK-N-BE(2) Xenograft (Neuroblastoma)Nude Mice50 mg/kg, i.p., qd x 5/weekSunitinib (30 mg/kg or 80 mg/kg, p.o., qd x 7/week)Superior efficacy with concurrent administration
HNE-1 Xenograft (Nasopharyngeal)Nude Mice50 mg/kg or 75 mg/kg, i.p., twice a week for 3 weeksCisplatin (DDP) (4 mg/kg, i.p., once a week for 3 weeks)Significant tumor growth inhibition
Table 3: Clinical Dosages and Schedules for this compound
PhaseCancer TypeDosage and ScheduleCombination AgentReference
Phase III (MAESTRO)Pancreatic Ductal Adenocarcinoma340 mg/m², i.v., on days 1, 8, and 15 of a 28-day cycleGemcitabine (1,000 mg/m²)
Phase I/IIRelapsed/Refractory Multiple Myeloma340 mg/m², twice a weekDexamethasone and/or Bortezomib
Phase IAdvanced Solid Malignancies400–640 mg/m², on days 1 and 8 of cycles 1–2 (3-week cycles)Ipilimumab (3 mg/kg)
Phase IIRecurrent Bevacizumab-Refractory Glioblastoma670 mg/m², i.v., every 2 weeksBevacizumab (10 mg/kg)

Experimental Protocols

Detailed Methodology: In Vitro Hypoxia-Selective Cytotoxicity Assay
  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours under standard cell culture conditions (37°C, 5% CO2, 21% O2).

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range is 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO diluted to the highest concentration used in the drug dilutions).

  • Induction of Hypoxia: Place one set of plates in a hypoxic incubator or chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a pre-incubation period of at least 4 hours to allow for cellular adaptation to low oxygen. Keep a parallel set of plates under normoxic conditions.

  • Drug Treatment: Add the this compound serial dilutions and vehicle control to the appropriate wells of both the hypoxic and normoxic plates.

  • Incubation: Incubate the plates for 48-72 hours under their respective oxygen conditions.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as MTT, resazurin (AlamarBlue), or a cell counting kit.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curves and determine the IC50 values for both normoxic and hypoxic conditions using non-linear regression analysis. The Hypoxia Cytotoxicity Ratio (HCR) can be calculated as IC50 (normoxia) / IC50 (hypoxia).

Detailed Methodology: Murine Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. Keep cells on ice until injection.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

  • Randomization and Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare this compound fresh on each day of dosing in the appropriate vehicle. Administer the drug and any combination agents according to the planned schedule (e.g., 50 mg/kg, i.p., daily). The control group should receive the vehicle only.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The experiment can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors can be excised for further analysis (e.g., immunohistochemistry for hypoxia markers like pimonidazole or proliferation markers like Ki67).

Visualizations

Evofosfamide_Activation_Pathway This compound This compound (Prodrug) Radical_Anion Radical Anion This compound->Radical_Anion 1e- reduction Radical_Anion->this compound Re-oxidation Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Drug) Radical_Anion->Br_IPM Fragmentation DNA_Crosslinking DNA Cross-linking Br_IPM->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Normoxia Normoxia (O2 present) Normoxia->Radical_Anion inhibits Hypoxia Hypoxia (Low O2) Hypoxia->Radical_Anion promotes Reductases Cellular Reductases (e.g., POR) Reductases->this compound Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well plates Drug_Prep 2. Prepare this compound Serial Dilutions Hypoxia_Induction 3. Induce Hypoxia (1% O2) Drug_Prep->Hypoxia_Induction Normoxia_Control 3. Normoxia Control (21% O2) Drug_Prep->Normoxia_Control Drug_Addition 4. Add Drug to Plates Hypoxia_Induction->Drug_Addition Normoxia_Control->Drug_Addition Incubation 5. Incubate 48-72h Drug_Addition->Incubation Viability_Assay 6. Perform Viability Assay Incubation->Viability_Assay Data_Analysis 7. Calculate IC50 & Plot Dose-Response Viability_Assay->Data_Analysis Troubleshooting_Logic Start Problem: Low this compound Efficacy Check_Hypoxia Is the experimental system sufficiently hypoxic? Start->Check_Hypoxia Check_POR Does the cell line express sufficient POR? Check_Hypoxia->Check_POR Yes Solution_Hypoxia Solution: Validate and optimize hypoxia induction protocol. Check_Hypoxia->Solution_Hypoxia No Check_Drug Is the drug concentration and stability confirmed? Check_POR->Check_Drug Yes Solution_POR Solution: Measure POR levels. Use a different cell line. Check_POR->Solution_POR No Solution_Drug Solution: Prepare fresh drug. Verify stock concentration. Check_Drug->Solution_Drug No

References

Evofosfamide Delivery to Hypoxic Tumors: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for improving the delivery of Evofosfamide to hypoxic tumor regions. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of relevant quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound (formerly TH-302) is a hypoxia-activated prodrug (HAP).[1][2] It is designed to be largely inactive in tissues with normal oxygen levels.[1] In the low-oxygen (hypoxic) environment characteristic of many solid tumors, this compound is activated.[1][2] This activation involves the reduction of its 2-nitroimidazole component by cellular reductases, leading to the release of a potent DNA cross-linking agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then causes DNA damage, leading to cell cycle arrest and apoptosis (cell death) of the cancer cells.

Q2: Why is targeting hypoxic regions in tumors important?

Hypoxia is a common feature of solid tumors and is associated with resistance to conventional cancer therapies like chemotherapy and radiation. Hypoxic tumor cells are often in a state of reduced proliferation, making them less susceptible to drugs that target rapidly dividing cells. The lack of oxygen also hinders the efficacy of radiation therapy, which relies on oxygen to generate cytotoxic free radicals. By specifically targeting these resistant hypoxic cells, this compound has the potential to overcome a major obstacle in cancer treatment.

Q3: What are the main challenges in delivering this compound to hypoxic tumor regions?

The primary challenges include:

  • Heterogeneous Hypoxia: The level of hypoxia can vary significantly within a single tumor and between different tumors. This heterogeneity can lead to incomplete activation of this compound and survival of some cancer cells.

  • Drug Penetration: The dense and poorly vascularized nature of some tumors can limit the penetration of this compound into the most hypoxic core regions.

  • Systemic Toxicity: Although designed for targeted activation, some off-target activation can occur, leading to side effects. Common adverse events include skin and mucosal toxicities.

  • Resistance Mechanisms: Tumors can develop resistance to this compound through various mechanisms, including altered expression of the reductases required for its activation.

Q4: What are some strategies to enhance the delivery and efficacy of this compound?

Several strategies are being explored to improve the therapeutic window of this compound:

  • Combination Therapies: Combining this compound with other treatments can have a synergistic effect. For instance, it has been studied in combination with chemotherapy agents like gemcitabine and doxorubicin, as well as with radiation therapy. The rationale is that this compound targets the hypoxic cells resistant to conventional therapies, while the other treatments target the oxygenated (normoxic) cells.

  • Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles can improve its solubility, stability, and tumor-targeting capabilities. Nanoparticles can be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect and can be further modified with targeting ligands to specifically bind to cancer cells.

  • Modulating Tumor Hypoxia: Certain therapies, like anti-angiogenic agents, can transiently increase tumor hypoxia, potentially creating a more favorable environment for this compound activation.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low this compound efficacy in in vitro hypoxic cell culture. 1. Inadequate hypoxia levels in the culture chamber. 2. Low expression of activating reductases in the cell line. 3. Incorrect drug concentration or incubation time.1. Verify the oxygen level in the hypoxic chamber using a calibrated oxygen sensor. Ensure a tight seal. 2. Screen different cell lines for their sensitivity to this compound under hypoxia. Consider measuring the expression of key reductases like cytochrome P450 reductase (POR). 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
High variability in tumor response to this compound in animal models. 1. Heterogeneity in tumor size and hypoxia among animals. 2. Inconsistent drug administration (e.g., intraperitoneal vs. intravenous injection). 3. Differences in tumor vascularization and perfusion.1. Start treatment when tumors reach a consistent, predefined size. Use imaging techniques like pimonidazole staining or photoacoustic imaging to assess tumor hypoxia before and after treatment. 2. Standardize the route and technique of drug administration. Intravenous injection generally provides more consistent bioavailability. 3. Use imaging modalities like dynamic contrast-enhanced MRI (DCE-MRI) to assess tumor perfusion.
Unexpected toxicity in animal models. 1. Off-target activation of this compound in tissues with physiological hypoxia. 2. The dose is too high for the specific animal strain or model. 3. Interaction with other administered compounds.1. Consider using nanoparticle formulations to improve tumor targeting and reduce systemic exposure. 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. 3. Carefully review all co-administered substances for potential interactions.
Difficulty in assessing the extent of tumor hypoxia. 1. The chosen method for hypoxia detection is not sensitive or specific enough. 2. The timing of the measurement does not capture the peak hypoxic state.1. Use a combination of methods for a more comprehensive assessment. For example, combine immunohistochemical staining for hypoxia markers (e.g., HIF-1α, pimonidazole) with in vivo imaging techniques. 2. Perform a time-course analysis to determine the optimal window for measuring hypoxia in your model.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Combination Therapies

Tumor Model Combination Agent Key Findings Reference
Renal Cell Carcinoma (786-O xenograft)Everolimus (mTOR inhibitor)Combination therapy significantly increased antitumor activity compared to either monotherapy.
Renal Cell Carcinoma (Caki-1 xenograft)Temsirolimus (mTOR inhibitor)Combination therapy significantly decreased the hypoxic fraction in tumors compared to temsirolimus alone.
Pancreatic Cancer (MIA Paca-2 xenograft)GemcitabineGemcitabine treatment worsened tumor oxygenation, potentially enhancing the activation of this compound.
Nasopharyngeal Carcinoma (HNE-1 xenograft)CisplatinCombination treatment resulted in a greater reduction in tumor volume compared to either drug alone.
A549 Lung Cancer XenograftFractionated IrradiationConcomitant treatment with this compound and fractionated irradiation induced the strongest treatment response.

Table 2: Clinical Trial Data for this compound

Cancer Type Phase Combination Agent Primary Endpoint/Result Reference
Advanced Soft-Tissue SarcomaIIIDoxorubicinDid not meet the primary endpoint of improving overall survival (OS). (HR: 1.06)
Metastatic Pancreatic CancerIIIGemcitabineDid not meet the primary endpoint of improving OS.
Relapsed/Refractory Multiple MyelomaI/IIDexamethasone ± BortezomibMTD established at 340 mg/m². Disease stabilization was observed in over 80% of patients.
Recurrent Bevacizumab-Refractory GlioblastomaIBevacizumabMTD established at 670 mg/m². Showed preliminary evidence of activity.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Cytotoxicity under Hypoxia

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines under normoxic and hypoxic conditions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Hypoxia chamber (e.g., with 1% O2, 5% CO2, balanced with N2)

  • Standard cell culture incubator (21% O2, 5% CO2)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a standard incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation:

    • Place one set of plates in a standard incubator (normoxia).

    • Place the other set of plates in a hypoxia chamber for the desired incubation period (typically 48-72 hours).

  • Cell Viability Assessment: After the incubation period, assess cell viability using a chosen assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Determine the IC50 values for both normoxic and hypoxic conditions using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Evaluation of Tumor Hypoxia using Pimonidazole Staining

Objective: To qualitatively and quantitatively assess the extent of hypoxia in tumor xenografts following treatment.

Materials:

  • Tumor-bearing mice

  • Pimonidazole hydrochloride solution (e.g., 60 mg/kg)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Primary antibody against pimonidazole adducts

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Methodology:

  • Pimonidazole Administration: Inject mice with pimonidazole solution intraperitoneally. Pimonidazole forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). Allow the pimonidazole to circulate for a specified time (e.g., 60-90 minutes).

  • Tumor Excision and Fixation: Euthanize the mice and excise the tumors. Fix the tumors in 4% PFA overnight at 4°C.

  • Cryoprotection and Embedding: Wash the tumors in PBS and then sequentially immerse them in 15% and 30% sucrose solutions until they sink. Embed the tumors in OCT compound and freeze them.

  • Sectioning: Cut frozen tumor sections (e.g., 10 µm thick) using a cryostat and mount them on slides.

  • Immunofluorescence Staining:

    • Permeabilize the sections (e.g., with Triton X-100 in PBS).

    • Block non-specific binding sites.

    • Incubate with the primary anti-pimonidazole antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain with DAPI.

  • Imaging and Analysis: Image the stained sections using a fluorescence microscope. Quantify the hypoxic fraction by measuring the pimonidazole-positive area relative to the total tumor area using image analysis software (e.g., ImageJ).

Visualizations

Evofosfamide_Activation_Pathway cluster_0 Normoxic Conditions (High O2) cluster_1 Hypoxic Conditions (Low O2) Evofosfamide_normoxia This compound Radical_normoxia This compound Radical Anion Evofosfamide_normoxia->Radical_normoxia Cellular Reductases Radical_normoxia->Evofosfamide_normoxia Rapid Reoxidation (O2) Evofosfamide_hypoxia This compound Radical_hypoxia This compound Radical Anion Evofosfamide_hypoxia->Radical_hypoxia Cellular Reductases Br_IPM Bromo-isophosphoramide mustard (Br-IPM) Radical_hypoxia->Br_IPM Fragmentation DNA_damage DNA Cross-linking & Apoptosis Br_IPM->DNA_damage Experimental_Workflow_Hypoxia_Assessment start Tumor-bearing mouse model treatment Administer this compound or Vehicle Control start->treatment pimo_injection Inject Pimonidazole treatment->pimo_injection tumor_excision Excise and Fix Tumor pimo_injection->tumor_excision staining Immunofluorescence Staining for Pimonidazole tumor_excision->staining imaging Fluorescence Microscopy staining->imaging analysis Quantify Hypoxic Fraction imaging->analysis end Compare Hypoxia between Treatment Groups analysis->end Nanoparticle_Delivery_Strategy cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment NP_Evo This compound-loaded Nanoparticle Tumor_Vasculature Leaky Tumor Vasculature NP_Evo->Tumor_Vasculature EPR Effect Tumor_Cell Tumor Cell Tumor_Vasculature->Tumor_Cell Extravasation & Accumulation Hypoxic_Region Hypoxic Region Tumor_Cell->Hypoxic_Region Drug Release & Activation

References

troubleshooting inconsistent results in Evofosfamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Evofosfamide (TH-302), a hypoxia-activated prodrug.

Troubleshooting Guides

This section provides solutions to specific problems researchers may face, focusing on inconsistent results.

In Vitro Experiments

Problem 1: High variability in this compound cytotoxicity between experiments.

Potential Cause Recommended Solution
Inconsistent Hypoxia Levels Ensure a consistent and validated method for inducing hypoxia. Use a hypoxia chamber with a calibrated oxygen sensor. Regularly verify the oxygen levels throughout the experiment. For short-term experiments, consider using chemical hypoxia-inducing agents, but be aware of their potential off-target effects. It is crucial to maintain stable hypoxic conditions, as fluctuations can significantly impact this compound activation[1][2].
Cell Density and Metabolic State Cell density can affect the local oxygen concentration and metabolic activity, influencing this compound activation. Plate cells at a consistent density for all experiments. Ensure cells are in the logarithmic growth phase when initiating treatment[3].
This compound Stability in Media Prepare fresh dilutions of this compound in pre-equilibrated hypoxic media immediately before use. The stability of this compound and its active metabolite, bromo-isophosphoramide mustard (Br-IPM), can be affected by media components and temperature.
Variable Reductase Activity The activation of this compound is dependent on cellular reductases. Different cell lines have varying levels of these enzymes. If using multiple cell lines, characterize the baseline reductase activity.

Problem 2: Lower than expected cytotoxicity under hypoxic conditions.

Potential Cause Recommended Solution
Insufficient Hypoxia Verify the oxygen level in your hypoxia setup. For robust activation of this compound, oxygen levels should ideally be below 1%[4]. Use a fluorescent hypoxia probe, such as pimonidazole, to confirm intracellular hypoxia in your cell model.
Short Drug Exposure Time The conversion of this compound to its active form and subsequent DNA damage induction takes time. Ensure a sufficient incubation period under hypoxia. A typical duration is 24-72 hours, depending on the cell line and experimental endpoint[4].
Drug Inactivation Under normoxic or mildly hypoxic conditions, the activated this compound radical can be re-oxidized back to its inactive form. Ensure that all manipulations post-hypoxic incubation are performed swiftly to minimize reoxygenation.
Cellular Resistance Mechanisms Cells may possess efficient DNA repair mechanisms that can counteract the effects of Br-IPM. Assess the expression of key DNA repair proteins.
In Vivo Experiments

Problem 3: Inconsistent tumor growth inhibition in xenograft models.

Potential Cause Recommended Solution
Variable Tumor Hypoxia Tumor hypoxia is notoriously heterogeneous, varying between tumors and even within a single tumor. Use non-invasive imaging techniques like PET with hypoxia tracers (e.g., 18F-FMISO) or immunohistochemistry with pimonidazole to assess the hypoxic fraction in your tumor models before and during the study.
Poor Drug Penetration The tumor microenvironment can be a barrier to drug delivery. Assess tumor vascularity and perfusion. Consider using imaging techniques to evaluate drug distribution within the tumor.
This compound Formulation and Administration Ensure consistent formulation of this compound for injection. For in vivo studies, this compound is typically dissolved in sterile phosphate-buffered saline (PBS). Administer the drug consistently (e.g., intraperitoneal injection) and at the same time of day for all animals.
Animal Health and Welfare The overall health of the animals can impact tumor growth and drug metabolism. Monitor animal weight and general health closely. Ensure consistent housing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a hypoxia-activated prodrug. In low-oxygen (hypoxic) environments, typically found in solid tumors, the 2-nitroimidazole moiety of this compound is reduced by cellular reductases. This reduction leads to the release of the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA alkylating agent that forms inter- and intra-strand crosslinks in DNA, leading to cell cycle arrest and apoptosis.

Evofosfamide_Activation cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) Evofos_normoxia This compound Radical_normoxia Radical Anion Evofos_normoxia->Radical_normoxia 1e- Reduction Radical_normoxia->Evofos_normoxia Re-oxidation (O2) Evofos_hypoxia This compound Radical_hypoxia Radical Anion Evofos_hypoxia->Radical_hypoxia 1e- Reduction BrIPM Br-IPM (Active Drug) Radical_hypoxia->BrIPM Fragmentation DNA_damage DNA Cross-linking BrIPM->DNA_damage Cell_death Cell Cycle Arrest / Apoptosis DNA_damage->Cell_death

This compound activation pathway under normoxic and hypoxic conditions.

Q2: How can I measure hypoxia in my experimental model?

Several methods are available to measure hypoxia:

  • Pimonidazole Adduct Immunohistochemistry: Pimonidazole is a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions in tissue sections.

  • Positron Emission Tomography (PET): PET imaging with hypoxia-specific tracers like 18F-Fluoromisonidazole (18F-FMISO) allows for non-invasive, quantitative assessment of tumor hypoxia in vivo.

  • Oxygen-Sensing Probes: Direct measurement of oxygen levels in cell culture or tissues can be performed using oxygen-sensitive electrodes or fluorescent probes.

Q3: What are the downstream cellular effects of this compound treatment?

The primary downstream effect of this compound is the induction of DNA damage in the form of DNA crosslinks by its active metabolite, Br-IPM. This DNA damage triggers the DNA Damage Response (DDR) pathway, leading to:

  • Phosphorylation of H2AX (γH2AX): This is an early marker of DNA double-strand breaks and can be detected by Western blotting or immunofluorescence.

  • Cell Cycle Arrest: this compound typically induces a G2/M phase cell cycle arrest, which can be analyzed by flow cytometry using propidium iodide staining.

  • Apoptosis: Prolonged or severe DNA damage can lead to programmed cell death (apoptosis), which can be assessed by methods such as Annexin V staining or TUNEL assays.

DNA_Damage_Response This compound This compound (Hypoxia) BrIPM Br-IPM This compound->BrIPM DNA_Crosslinks DNA Cross-links BrIPM->DNA_Crosslinks DDR DNA Damage Response (DDR) Activation DNA_Crosslinks->DDR gH2AX γH2AX Formation DDR->gH2AX CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Cellular response to this compound-induced DNA damage.

Q4: What concentrations of this compound should I use in my experiments?

The optimal concentration of this compound varies depending on the cell line, the level of hypoxia, and the duration of exposure.

Experiment Type Typical Concentration Range Reference
In Vitro Cell Viability (IC50)0.1 µM - 100 µM (under hypoxia)
In Vivo Xenograft Models50 - 75 mg/kg

It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Experimental Protocols

In Vitro Cell Viability Assay
  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in fresh medium.

  • Replace the medium in the wells with the this compound-containing medium.

  • Place the plate in a hypoxia chamber at the desired oxygen concentration (e.g., 1% O2) for 24-72 hours.

  • After the incubation period, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

In Vivo Xenograft Study
  • Implant tumor cells subcutaneously into immunocompromised mice.

  • Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).

  • Randomize mice into control and treatment groups.

  • Prepare this compound for injection by dissolving it in sterile PBS.

  • Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection at a specified frequency (e.g., twice a week).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for hypoxia and DNA damage markers).

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo start_vitro Seed Cells treat_vitro Treat with this compound start_vitro->treat_vitro hypoxia_vitro Incubate under Hypoxia treat_vitro->hypoxia_vitro analyze_vitro Assess Viability / Downstream Effects hypoxia_vitro->analyze_vitro start_vivo Implant Tumor Cells tumor_growth Monitor Tumor Growth start_vivo->tumor_growth randomize Randomize Mice tumor_growth->randomize treat_vivo Treat with this compound randomize->treat_vivo monitor_vivo Monitor Tumor Volume & Body Weight treat_vivo->monitor_vivo analyze_vivo Tumor Excision & Analysis monitor_vivo->analyze_vivo

General experimental workflows for in vitro and in vivo this compound studies.

References

addressing off-target effects of Evofosfamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Evofosfamide (formerly TH-302) during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a hypoxia-activated prodrug (HAP).[1][2][3] It is designed to be selectively activated in low-oxygen (hypoxic) environments, which are characteristic of many solid tumors.[1][4] The activation process involves the reduction of its 2-nitroimidazole component by cellular reductases. Under normoxic (normal oxygen) conditions, this reaction is reversible, and the drug remains largely inactive. However, under hypoxic conditions, the reduced form undergoes irreversible fragmentation, releasing the potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then causes DNA cross-linking, leading to cell cycle arrest and apoptosis.

Q2: What are considered the "off-target effects" of this compound in a research setting?

A2: In a preclinical or research context, the primary off-target effect is cytotoxicity observed under normoxic conditions. Since this compound is designed for hypoxia-selective activation, any significant activity in well-oxygenated cells can be considered an off-target effect. This may be due to high drug concentrations leading to some residual formation of the active Br-IPM even in the presence of oxygen. In clinical settings, adverse events such as hematologic toxicities, skin rash, and gastrointestinal issues are considered off-target toxicities as they affect healthy, normoxic tissues.

Q3: My experiment shows significant cell death in the normoxic control group. What could be the cause?

A3: Significant cytotoxicity in your normoxic control could be due to several factors:

  • High Drug Concentration: this compound can exhibit modest cytotoxicity under normoxia, particularly at high concentrations. Review your dosing and consider performing a dose-response curve to find the optimal concentration with the highest hypoxic selectivity.

  • Inaccurate Oxygen Levels: Your "normoxic" control environment might have transient or localized pockets of hypoxia, especially in high-density cell cultures. Ensure your cell culture incubator is properly calibrated and that there is adequate gas exchange.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound under both normoxic and hypoxic conditions. It is crucial to characterize the specific IC50 for your cell line under both conditions.

  • Metabolite Activity: Although designed to be inactive, the parent compound or its metabolites might have some inherent, non-hypoxia-dependent cytotoxic effects in certain cell lines.

Q4: How can I confirm that this compound's effect in my experiment is truly hypoxia-dependent?

A4: To validate hypoxia-dependent activity, you should:

  • Run Parallel Cultures: Always maintain parallel cultures under strictly controlled normoxic (e.g., 21% O₂) and hypoxic (<1% O₂) conditions.

  • Calculate the Hypoxia Cytotoxicity Ratio (HCR): Determine the IC50 value (the concentration that inhibits 50% of cell growth) under both normoxia and hypoxia. The HCR is calculated as (IC50 normoxia) / (IC50 hypoxia). A high HCR (ranging from 10 to over 300, depending on the cell line) indicates high hypoxia selectivity.

  • Use Hypoxia Markers: Utilize markers like HIF-1α (Hypoxia-Inducible Factor-1 alpha) or pimonidazole staining to confirm the hypoxic status of your cells or tumor models. This compound treatment has been shown to suppress HIF-1α expression under hypoxic conditions.

  • Measure DNA Damage: Assess for markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX), which should be significantly increased in hypoxic cells treated with this compound compared to normoxic cells.

Q5: Are there known cellular pathways, other than direct DNA damage, affected by this compound?

A5: While DNA cross-linking is the primary mechanism of cell killing, other cellular processes are consequently affected. Treatment can lead to an increase in cellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. Additionally, this compound can induce senescence, a state of irreversible cell cycle arrest, in cancer cells. In some contexts, it can also restore type I interferon signaling in hypoxic cells, potentially enhancing anti-tumor immune responses.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Suggested Solution / Troubleshooting Step
High variability in results between experiments. Inconsistent oxygen levels in the hypoxic chamber.1. Calibrate the oxygen sensor in your incubator/chamber before each experiment. 2. Ensure a tight seal on the chamber to prevent oxygen leakage. 3. Allow sufficient time for the chamber to reach the target oxygen level before adding the drug.
Low Hypoxia Cytotoxicity Ratio (HCR). 1. The chosen cell line has low expression of necessary reductases (e.g., cytochrome P450 oxidoreductase - POR). 2. The drug concentration is too high, causing significant normoxic toxicity.1. Screen several cell lines to find one with a better selectivity profile. 2. Perform a detailed dose-response curve starting from very low concentrations to identify the optimal therapeutic window.
In vivo tumor model shows limited response to this compound. 1. The tumor model is not sufficiently hypoxic. 2. Poor drug penetration into the tumor tissue.1. Verify tumor hypoxia using imaging techniques (e.g., pimonidazole staining, EPRI). 2. Consider combining this compound with anti-angiogenic agents (e.g., sunitinib, mTOR inhibitors), which can sometimes increase intratumoral hypoxia and enhance this compound's efficacy. 3. Check pharmacokinetic data to ensure adequate drug exposure in the tumor.
Unexpected side effects in animal models (e.g., weight loss, skin lesions). Systemic activation of this compound in naturally hypoxic tissues or dose-related toxicity.1. Review the dosage; consider reducing the dose or altering the dosing schedule. 2. Monitor animals closely for common adverse events reported in clinical trials, such as hematologic toxicity and skin-related issues. 3. Ensure the vehicle used for drug delivery is non-toxic.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines under normoxic and hypoxic conditions, demonstrating its hypoxia-selective activity.

Cell LineCancer TypeIC50 under Normoxia (µM)IC50 under Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)Reference
HNE-1Nasopharyngeal Carcinoma> 700.31 ± 0.07> 300
CNE-2Nasopharyngeal Carcinoma> 708.33 ± 0.75> 9
HONE-1Nasopharyngeal Carcinoma> 707.62 ± 0.67> 9
SK-N-BE(2)Neuroblastoma2204.8~46
J-GLLCanine Glioma160820
N-GLLCanine Glioma3601820
G-GLLCanine Glioma240548
Table 2: Common Treatment-Related Adverse Events (Clinical Trials)

This table lists common off-target toxicities observed in human clinical trials of this compound, providing insight into potential in vivo side effects.

Adverse Event CategorySpecific EventsGrade 3 or Higher FrequencyReference
Hematologic Anemia, Thrombocytopenia, Neutropenia35-50% of patients
Gastrointestinal Nausea, Vomiting, Diarrhea, Stomatitis, EsophagitisDLTs observed (Grade 3)
Dermatologic Rash, Skin-burn like erythemaMore frequent than with single agents
Hepatic Elevated Liver Enzymes (ALT/AST)~33% of patients (Grade 3)
Constitutional Fatigue, Fever, Peripheral EdemaCommonly reported

Note: Frequencies vary by dose, schedule, and combination therapy.

Experimental Protocols & Visualizations

Protocol 1: Assessing Hypoxia-Selective Cytotoxicity

Objective: To determine the IC50 of this compound under normoxic and hypoxic conditions and calculate the Hypoxia Cytotoxicity Ratio (HCR).

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Hypoxic Pre-conditioning: Transfer one set of plates to a hypoxic chamber (e.g., 1% O₂, 5% CO₂, balance N₂) and a parallel set to a standard normoxic incubator (21% O₂, 5% CO₂). Allow cells to acclimate for at least 12-16 hours.

  • Drug Preparation: Prepare a serial dilution of this compound in pre-equilibrated (normoxic or hypoxic) cell culture medium.

  • Treatment: Add the drug dilutions to the respective plates inside the hypoxic chamber or normoxic incubator. Include vehicle-only controls.

  • Incubation: Incubate the cells for 72 hours under their respective atmospheric conditions.

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a neutral red uptake assay.

  • Data Analysis: Plot cell viability against drug concentration and use a non-linear regression model to calculate the IC50 values for both normoxic and hypoxic conditions. Calculate HCR = IC50 (normoxia) / IC50 (hypoxia).

Diagrams

Evofosfamide_Mechanism cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) Evo_norm This compound Reductase_norm 1e- Reductase Evo_norm->Reductase_norm Reduction Radical_norm Radical Anion Reductase_norm->Radical_norm O2 Oxygen (O2) Radical_norm->O2 Rapid Reaction O2->Evo_norm Regeneration (Inactive) Evo_hyp This compound Reductase_hyp 1e- Reductase Evo_hyp->Reductase_hyp Reduction Radical_hyp Radical Anion Reductase_hyp->Radical_hyp BrIPM Br-IPM (Active Alkylating Agent) Radical_hyp->BrIPM Irreversible Fragmentation DNA DNA BrIPM->DNA Cross-links DNA Apoptosis Cell Cycle Arrest Apoptosis DNA->Apoptosis

Caption: Mechanism of this compound activation.

Experimental_Workflow start Seed Cells in 96-well Plates split start->split normoxia Incubate under Normoxia (21% O2) split->normoxia hypoxia Incubate under Hypoxia (<1% O2) split->hypoxia treat_norm Add this compound (Serial Dilution) normoxia->treat_norm treat_hyp Add this compound (Serial Dilution) hypoxia->treat_hyp incubate_72h_norm Incubate 72h treat_norm->incubate_72h_norm incubate_72h_hyp Incubate 72h treat_hyp->incubate_72h_hyp assay_norm Cell Viability Assay incubate_72h_norm->assay_norm assay_hyp Cell Viability Assay incubate_72h_hyp->assay_hyp analysis Calculate IC50 (Norm) & IC50 (Hypo) assay_norm->analysis assay_hyp->analysis end Calculate Hypoxia Cytotoxicity Ratio (HCR) analysis->end Signaling_Pathway Evo This compound (in Hypoxic Cell) BrIPM Br-IPM (Active) Evo->BrIPM DNA Nuclear DNA BrIPM->DNA alkylates Crosslinks Inter/Intrastrand DNA Cross-links DNA->Crosslinks DDR DNA Damage Response (e.g., ATM/ATR activation) Crosslinks->DDR gH2AX γH2AX Formation DDR->gH2AX CellCycleArrest G2/M Phase Arrest DDR->CellCycleArrest Apoptosis Apoptosis (Caspase Activation, PARP Cleavage) DDR->Apoptosis

References

Evofosfamide Activation Strategies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the activation of Evofosfamide in tumors during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound activation?

This compound is a hypoxia-activated prodrug. Its activation is initiated by a one-electron reduction of its 2-nitroimidazole component, a process catalyzed by intracellular reductases. Under normal oxygen levels (normoxia), this reduction is reversible. However, in the low-oxygen (hypoxic) environment characteristic of many solid tumors, the reduced form undergoes fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a potent DNA alkylating agent that crosslinks DNA, leading to cell cycle arrest and apoptosis.

Q2: My in vitro experiments show inconsistent this compound efficacy under hypoxia. What could be the cause?

Inconsistent results in in vitro hypoxia experiments with this compound can stem from several factors:

  • Inadequate or non-uniform hypoxia: Achieving and maintaining a consistent, low-oxygen environment is critical. Leaks in the hypoxia chamber, improper gas mixture, or insufficient purging time can lead to variable oxygen levels.

  • Cell line-specific differences: The expression levels of reductases responsible for this compound activation can vary significantly between different cancer cell lines, leading to inherent differences in sensitivity.

  • Duration of hypoxic exposure: The timing and duration of this compound treatment under hypoxia can influence its efficacy. Optimization of these parameters for each cell line is often necessary.

  • Cell density: High cell density can lead to the rapid depletion of nutrients and oxygen, creating a more hypoxic microenvironment that can affect drug activation and cell viability independently of the experimental setup.

Q3: How can I confirm that this compound is being activated in my tumor models?

Activation of this compound leads to DNA damage. Therefore, a common method to confirm its activation is to assess the level of DNA double-strand breaks by staining for phosphorylated histone H2AX (γ-H2AX). An increase in γ-H2AX foci in cells treated with this compound under hypoxic conditions compared to normoxic controls or untreated hypoxic controls indicates successful drug activation.

Q4: Are there strategies to enhance the activation of this compound in tumors?

Yes, several strategies are being explored to enhance this compound activation and efficacy:

  • Combination Therapies:

    • Immunotherapy: Preclinical studies suggest that this compound can disrupt hypoxic zones in tumors, which are often immunosuppressive, thereby allowing for better infiltration of T cells and sensitizing tumors to immune checkpoint inhibitors like anti-CTLA-4 and anti-PD-1 antibodies.[1]

    • Radiation Therapy: Radiation can induce tumor hypoxia, creating a more favorable environment for this compound activation. The combination has shown synergistic effects in preclinical models.[2][3][4]

    • mTOR Inhibitors: mTOR inhibitors can increase tumor hypoxia, thereby enhancing the activation of this compound.[5]

  • Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles can improve its delivery to the tumor site and potentially enhance its activation.

Troubleshooting Guides

Guide 1: In Vitro Hypoxia Induction

Problem: Difficulty achieving or maintaining a stable hypoxic environment for cell culture experiments.

Possible Cause Troubleshooting Step
Gas leak in the hypoxia chamber. Check all seals and tubing connections for leaks using a soap solution. Ensure the chamber door is securely closed and clamped.
Incorrect gas mixture. Verify the composition of the gas mixture (typically 1-5% O₂, 5% CO₂, balance N₂). Use a calibrated oxygen sensor to confirm the oxygen level inside the chamber.
Insufficient purging of the chamber. Purge the chamber with the hypoxic gas mixture for a sufficient duration to displace all the air. A common recommendation is to flush at a high flow rate (e.g., 20 L/min) for at least 5-10 minutes.
Oxygen diffusion through plasticware. Use gas-impermeable culture plates or flasks. If using standard plasticware, minimize the media volume to reduce the surface area for gas exchange.
Cellular consumption of residual oxygen. For prolonged experiments, consider re-purging the chamber at regular intervals (e.g., every 24-48 hours) to maintain low oxygen levels.
Guide 2: γ-H2AX Immunofluorescence Staining

Problem: Weak or no γ-H2AX signal after this compound treatment under hypoxia.

Possible Cause Troubleshooting Step
Suboptimal primary antibody concentration. Titrate the primary antibody to determine the optimal concentration for your cell line and experimental conditions.
Ineffective cell permeabilization. Ensure complete permeabilization of the cell membrane to allow antibody access to the nucleus. Triton X-100 (0.2-0.5%) is commonly used.
Incorrect fixation. Use a fixation method appropriate for preserving the γ-H2AX epitope. 4% paraformaldehyde is a common choice. Methanol/acetone fixation can also be an alternative.
Loss of signal due to prolonged washing. Reduce the duration and vigor of washing steps.
Timing of analysis. γ-H2AX foci formation is a dynamic process. Analyze cells at different time points after treatment to capture the peak signal.
No actual DNA damage. As a positive control, treat cells with a known DNA damaging agent (e.g., ionizing radiation) to confirm the staining protocol is working.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values in µM)

Cell LineCancer TypeNormoxia (21% O₂)Hypoxia (≤1% O₂)Reference
MCF-7 Breast Cancer>501.56
MDA-MB-231 Breast Cancer>504.37
786-O Renal Cell Carcinoma>100~10
Caki-1 Renal Cell Carcinoma>100~5
HCT116 Colon Cancer~200~1

Table 2: Preclinical Efficacy of this compound Combination Therapies

Combination PartnerCancer ModelEfficacy EndpointResultReference
Anti-CTLA-4/Anti-PD-1 Prostate Cancer (mouse)Tumor BurdenSmallest tumor burdens observed with combination therapy.
IMGS-001 (anti-PD-L1/PD-L2) Melanoma (mouse)Tumor Growth Inhibition94% with combination vs. 87% with IMGS-001 alone.
Radiation Therapy (IR) NSCLC (A549 xenograft)Tumor Growth DelayConcomitant schedule induced the strongest tumor growth delay.
Temsirolimus (mTOR inhibitor) Renal Cell Carcinoma (Caki-1 xenograft)Tumor Growth InhibitionTGI of 97% (combination) vs. 75-81% (this compound alone).

Experimental Protocols

Protocol 1: In Vitro Hypoxia Induction and Cell Viability Assay
  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight under standard cell culture conditions (37°C, 5% CO₂, 21% O₂).

  • Hypoxia Induction: Place the plates in a modular incubator chamber. Purge the chamber with a certified hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, 84% N₂) at a flow rate of 20 L/min for 10 minutes. Seal the chamber and place it in a 37°C incubator.

  • Drug Treatment: After a pre-incubation period under hypoxia (e.g., 4-6 hours), add serial dilutions of this compound to the appropriate wells. Include normoxic control plates treated with the same drug concentrations.

  • Incubation: Return the hypoxic plates to the hypoxia chamber, re-purge, and incubate for the desired treatment duration (e.g., 48-72 hours). Incubate the normoxic plates under standard conditions.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT, SRB, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ values for both normoxic and hypoxic conditions using non-linear regression analysis.

Protocol 2: Detection of DNA Damage (γ-H2AX Staining)
  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with this compound under normoxic and hypoxic conditions as described in Protocol 1. Include a positive control (e.g., irradiated cells) and a negative control (untreated cells).

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI and Alexa Fluor 488 channels. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Visualizations

Evofosfamide_Activation_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) Evo_norm This compound Evo_rad_norm This compound Radical Anion Evo_norm->Evo_rad_norm 1e- Reduction (Reductases) Evo_rad_norm->Evo_norm Re-oxidation O2_norm O2 Evo_hyp This compound Evo_rad_hyp This compound Radical Anion Evo_hyp->Evo_rad_hyp 1e- Reduction (Reductases) Br_IPM Bromo-isophosphoramide Mustard (Br-IPM) (Active Drug) Evo_rad_hyp->Br_IPM Fragmentation DNA_damage DNA Crosslinking Br_IPM->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of this compound activation under normoxic versus hypoxic conditions.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_vitro Seed Cancer Cells hypoxia_induction Induce Hypoxia (1% O2) start_vitro->hypoxia_induction evo_treatment_vitro Treat with this compound +/- Combination Agent hypoxia_induction->evo_treatment_vitro viability_assay Assess Cell Viability (e.g., MTT) evo_treatment_vitro->viability_assay dna_damage_assay Assess DNA Damage (γ-H2AX staining) evo_treatment_vitro->dna_damage_assay data_analysis_vitro Analyze Data (IC50, Synergy) viability_assay->data_analysis_vitro dna_damage_assay->data_analysis_vitro start_vivo Implant Tumors in Mice tumor_growth Monitor Tumor Growth start_vivo->tumor_growth evo_treatment_vivo Treat with this compound +/- Combination Agent tumor_growth->evo_treatment_vivo measure_tumor_volume Measure Tumor Volume evo_treatment_vivo->measure_tumor_volume hypoxia_assessment Assess Tumor Hypoxia (Pimonidazole staining) evo_treatment_vivo->hypoxia_assessment data_analysis_vivo Analyze Data (TGI, Survival) measure_tumor_volume->data_analysis_vivo hypoxia_assessment->data_analysis_vivo

Caption: General experimental workflow for evaluating this compound efficacy.

Combination_Strategies cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Enhancement Evo This compound Enhanced_Activation Enhanced this compound Activation & Efficacy Immuno Immunotherapy (e.g., Anti-PD-1) Immuno_mech ↓ Immunosuppression ↑ T-cell Infiltration Immuno->Immuno_mech RT Radiation Therapy RT_mech ↑ Tumor Hypoxia RT->RT_mech mTORi mTOR Inhibitors mTORi_mech ↑ Tumor Hypoxia mTORi->mTORi_mech Nano Nanoparticle Delivery Nano_mech ↑ Tumor Accumulation ↑ Bioavailability Nano->Nano_mech Immuno_mech->Enhanced_Activation RT_mech->Enhanced_Activation mTORi_mech->Enhanced_Activation Nano_mech->Enhanced_Activation

Caption: Strategies and mechanisms for enhancing this compound activation in tumors.

References

Evofosfamide Monotherapy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Evofosfamide (formerly TH-302). This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for experiments involving this compound as a monotherapy.

Frequently Asked Questions (FAQs)

Q1: Why has this compound monotherapy demonstrated limited efficacy in clinical trials?

A: While preclinical studies showed promise, this compound monotherapy has shown limited activity in clinical trials for several reasons. In a Phase I study involving heavily pretreated patients with advanced leukemia, the overall response rate was only 6%.[1] Similarly, early-phase trials in solid tumors showed modest activity, with two partial responses observed in 57 patients.[2][3] Ultimately, this compound failed to meet its primary endpoints in two large Phase III trials for advanced soft-tissue sarcoma and pancreatic cancer when used in combination with standard chemotherapy, leading to the discontinuation of its development for these indications.[4][5]

Potential reasons for this limited clinical efficacy include:

  • Insufficient or Heterogeneous Tumor Hypoxia: The activation of this compound is entirely dependent on a severely hypoxic microenvironment. Tumors may not be sufficiently or uniformly hypoxic to activate the prodrug to a therapeutic level. The lack of patient screening and selection based on tumor hypoxia status in trials is a potential reason for the limited success.

  • Limited Bystander Effect: The activated form of the drug, bromo-isophosphoramide mustard (Br-IPM), is a DNA crosslinking agent. While it can diffuse into adjacent normoxic cells (a "bystander effect"), this effect may be limited, sparing cancer cells in better-oxygenated regions of the tumor.

  • Rapid Drug Clearance: this compound has a short half-life of approximately 12.3 minutes and a high clearance rate, which might limit the exposure of tumor cells to the drug.

  • Adaptive Resistance: Some studies suggest that this compound treatment can lead to reoxygenation of the tumor by reducing the number of hypoxic cells, which could paradoxically decrease its own effectiveness over time.

Q2: What are the common dose-limiting toxicities (DLTs) and adverse events associated with this compound monotherapy?

A: Dose-limiting toxicities (DLTs) for this compound monotherapy primarily involve skin and mucosal tissues. In a Phase I study in patients with advanced solid tumors, grade 3 skin and mucosal toxicities were dose-limiting. In a Phase I trial for advanced leukemia, DLTs included grade 3 esophagitis, stomatitis (mouth sores), and hyperbilirubinemia. Common adverse events are generally manageable but can be significant at higher doses.

Q3: My in vitro experiments with this compound are not showing the expected hypoxia-selective cytotoxicity. What could be the issue?

A: This is a common issue that can often be resolved by carefully reviewing and optimizing your experimental setup. Preclinical studies have demonstrated that this compound's cytotoxicity is highly dependent on the level of oxygen. For example, in nasopharyngeal carcinoma cell lines, the sensitization under hypoxia ranged from ninefold to over 300-fold compared to normoxic conditions. In neuroblastoma cells, a 40-fold increase in sensitivity was observed under hypoxia.

Here are some troubleshooting steps:

  • Verify Oxygen Levels: Ensure your hypoxia chamber or incubator is maintaining the target oxygen level (typically ≤1% O₂). Use a calibrated oxygen sensor to confirm. The degree of cytotoxicity is directly related to the severity of hypoxia.

  • Cell Line Sensitivity: Different cell lines have varying levels of reductases required to activate this compound. Your chosen cell line may have low expression of these enzymes. Consider testing a panel of cell lines to find a responsive model.

  • Duration of Exposure: Ensure cells are pre-incubated in a hypoxic environment long enough to establish a hypoxic state before adding the drug, and that the drug exposure itself is of sufficient duration.

  • Drug Concentration: The IC₅₀ values for this compound are dramatically lower under hypoxic conditions. You may need to use a wide range of concentrations to observe the differential effect. For instance, in some NPC cell lines, the IC₅₀ under hypoxia was as low as 0.31 µmol/L.

  • Control for Normoxic Toxicity: this compound is designed to be largely inactive under normal oxygen levels, but some minimal activity might be observed at very high concentrations. Always run a parallel experiment under normoxic conditions (20-21% O₂) as a control.

Q4: Are there known mechanisms of resistance to this compound?

A: Resistance to this compound is intrinsically linked to its mechanism of action. The primary mechanism of resistance is the absence of a sufficiently hypoxic environment.

  • Normoxic Environment: In the presence of oxygen, the one-electron reduction of the 2-nitroimidazole trigger is a reversible reaction. Oxygen rapidly re-oxidizes the radical anion back to the parent compound, preventing the release of the active cytotoxic agent, Br-IPM. Therefore, cancer cells residing in well-oxygenated tumor regions are inherently resistant.

  • Insufficient Reductase Activity: The activation of this compound requires reduction by intracellular reductases, such as NADPH cytochrome P450. Cells with low levels of these enzymes may be less efficient at activating the prodrug, even under hypoxic conditions.

  • DNA Repair Mechanisms: The active metabolite, Br-IPM, causes cell death by crosslinking DNA. Cancer cells with highly efficient DNA repair mechanisms, such as homologous recombination, may be able to repair this damage, leading to resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Summary of Phase I Monotherapy Trial in Advanced Leukemia

Parameter Arm A (30-60 min Infusion) Arm B (Continuous Infusion)
Number of Patients 38 11
Diagnoses 80% AML, 18% ALL (combined) 80% AML, 18% ALL (combined)
Maximum Tolerated Dose (MTD) 460 mg/m² daily 330 mg/m² daily
Dose-Limiting Toxicities (DLTs) Grade 3 Esophagitis (at 550 mg/m²) Grade 3 Stomatitis, Hyperbilirubinemia (at 460 mg/m²)
Overall Response Rate (CR/CRi + PR) 6% (2 CR/CRi, 1 PR) 0%

(Data sourced from a Phase I study in heavily pretreated leukemia patients)

Table 2: Summary of Phase III Combination Therapy Trials

Trial / Indication Treatment Arms Primary Endpoint Result (Hazard Ratio) P-value
MAESTRO / Pancreatic Cancer This compound + Gemcitabine vs. Placebo + Gemcitabine Overall Survival (OS) 0.84 (95% CI, 0.71–1.01) 0.0589
TH-CR-406/SARC021 / Soft Tissue Sarcoma This compound + Doxorubicin vs. Doxorubicin alone Overall Survival (OS) 1.06 (95% CI, 0.88–1.29) Not Statistically Significant

(These trials, while using combination therapy, highlight the failure to show a significant benefit, which underpinned the limitations of the drug's potential, including as a monotherapy)

Table 3: Common Non-Hematologic Adverse Events (≥15%) in Phase I Leukemia Monotherapy Trial (Arm A)

Adverse Event Percentage of Patients
Diarrhea 45%
Fatigue 24%
Peripheral Edema 24%
Rash 24%
Pneumonia 21%
Urinary Tract Infection 21%
Nausea 18%

(Data sourced from a Phase I study in heavily pretreated leukemia patients)

Experimental Protocols

Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assay

Objective: To determine the differential cytotoxic effect of this compound on a cancer cell line under normoxic versus hypoxic conditions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

  • Normoxic incubator (20-21% O₂, 5% CO₂)

  • Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into two identical 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere for 24 hours in a standard normoxic incubator.

  • Pre-incubation: Move one plate ("Hypoxia Plate") into the hypoxia chamber. Keep the other plate ("Normoxia Plate") in the normoxic incubator. Allow cells to acclimate for at least 12-16 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.

  • Treatment:

    • For the Hypoxia Plate, add the this compound dilutions inside the hypoxia chamber to minimize reoxygenation.

    • For the Normoxia Plate, add the identical this compound dilutions under standard sterile conditions.

  • Incubation: Return both plates to their respective incubators (hypoxic or normoxic) and incubate for 72 hours (or other desired time point).

  • Viability Assessment: After incubation, remove plates from the incubators. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plates on a plate reader (luminescence, fluorescence, or absorbance).

  • Analysis: Normalize the data to the vehicle-treated control wells for each condition (normoxia and hypoxia). Plot the dose-response curves and calculate the IC₅₀ values for both conditions to determine the hypoxia cytotoxicity ratio (IC₅₀ Normoxia / IC₅₀ Hypoxia).

Protocol 2: Murine Xenograft Model for Evaluating this compound Efficacy

Objective: To assess the anti-tumor activity of this compound monotherapy in an in vivo solid tumor model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG)

  • Tumor cells for implantation (e.g., HNE-1, H460)

  • Matrigel (optional, to aid tumor establishment)

  • This compound formulation for injection (e.g., in saline or other appropriate vehicle)

  • Calipers for tumor measurement

  • Animal scale

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in 100-200 µL PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Treatment Group: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 50 mg/kg, daily for 5 days a week).

    • Control Group: Administer an equivalent volume of the vehicle on the same schedule.

  • Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse at the same time to monitor toxicity.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size, or for a set duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss) or tumor ulceration.

  • Analysis: Plot the mean tumor growth curves for each group over time. Calculate metrics such as tumor growth inhibition (TGI) to quantify the drug's efficacy.

Visualizations

Caption: Mechanism of hypoxia-selective activation of this compound.

Troubleshooting_Workflow Troubleshooting In Vitro this compound Assays Start No Hypoxia-Selective Cytotoxicity Observed Q1 Is the hypoxia level verified and stable (e.g., <1% O2)? Start->Q1 Fix1 Calibrate O2 sensor. Ensure chamber is sealed. Allow longer equilibration. Q1->Fix1 No Q2 Is the drug concentration range appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Q1 Fix2 Widen concentration range. IC50 under hypoxia can be >100x lower than normoxia. Q2->Fix2 No Q3 Is the cell line known to be sensitive? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Q2 Fix3 Test a positive control cell line (e.g., H460). Consider measuring reductase enzyme activity. Q3->Fix3 No Q4 Is the exposure time sufficient? Q3->Q4 Yes A3_Yes Yes A3_No No Fix3->Q3 Fix4 Increase drug incubation time (e.g., 48-72 hours). Ensure adequate hypoxic pre-incubation (12-16h). Q4->Fix4 No End Re-evaluate protocol. Consider alternative endpoint (e.g., DNA damage marker γH2AX). Q4->End Yes A4_Yes Yes A4_No No Fix4->Q4

Caption: Experimental workflow for troubleshooting in vitro hypoxia assays.

References

Validation & Comparative

A Comparative Guide to Hypoxia-Activated Prodrugs: Evofosfamide and Other Key Alternates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which is associated with resistance to conventional cancer therapies, including chemotherapy and radiation. Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to selectively target these hypoxic tumor cells. This guide provides an objective comparison of Evofosfamide (TH-302) with other notable HAPs, Tirapazamine and PR-104, supported by experimental data to inform preclinical and clinical research decisions.

Mechanism of Action: A Tale of Two Triggers

Hypoxia-activated prodrugs are inert molecules that undergo bioreduction in hypoxic conditions to release a cytotoxic effector. The selectivity for hypoxic cells is a key feature, minimizing damage to healthy, well-oxygenated tissues.

This compound (TH-302) is a 2-nitroimidazole-based prodrug. Under hypoxic conditions, the 2-nitroimidazole trigger is reduced by intracellular reductases, such as cytochrome P450 oxidoreductase, to a radical anion. In the absence of oxygen, this radical anion fragments, releasing the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). Br-IPM then induces DNA cross-linking, leading to cell cycle arrest and apoptosis[1][2]. Under normoxic conditions, the radical anion is rapidly re-oxidized back to the inactive prodrug form, sparing healthy tissues[1][2].

Tirapazamine (TPZ) , a benzotriazine di-N-oxide, was one of the first HAPs to be extensively studied. Its activation also involves a one-electron reduction, primarily by NADPH:cytochrome P450 reductase, to a DNA-damaging radical[3]. In hypoxic environments, this radical can abstract a hydrogen atom from DNA, leading to DNA strand breaks. In the presence of oxygen, the radical is converted back to the non-toxic parent compound.

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A, a dinitrobenzamide mustard. PR-104A is then activated through two main pathways. Under hypoxic conditions, it undergoes one-electron reduction to form DNA cross-linking hydroxylamine and amine metabolites. Additionally, PR-104A can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumors. This dual activation mechanism distinguishes PR-104 from other HAPs.

Preclinical Performance: A Quantitative Comparison

The efficacy of HAPs is often evaluated by comparing their cytotoxicity under normal oxygen (normoxic) and low oxygen (hypoxic) conditions. A higher hypoxia cytotoxic ratio (HCR), which is the ratio of the IC50 (half-maximal inhibitory concentration) in normoxia to the IC50 in hypoxia, indicates greater selectivity for hypoxic cells.

ProdrugCancer Cell LineIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxia Cytotoxic Ratio (HCR)Reference
This compound Various40 - 14000.1 - 90Up to >100
MCF-7 (Breast)>501.56>32
MDA-MB-231 (Breast)>504.37>11
SK-N-BE(2) (Neuroblastoma)2204.8~46
Tirapazamine CT26 (Colon)51.4216.353.14
Various--50 - 500 (in cell suspensions)
PR-104A Various--10 - 100

Clinical Trial Outcomes: A Snapshot of Clinical Translation

The clinical development of HAPs has been met with both promise and challenges. The following table summarizes key findings from clinical trials of this compound, Tirapazamine, and PR-104.

ProdrugPhaseCancer TypeCombination Agent(s)Key OutcomesReference
This compound Phase III (MAESTRO)Pancreatic Ductal AdenocarcinomaGemcitabineDid not demonstrate a statistically significant improvement in overall survival.
Phase IIRecurrent Bevacizumab-Refractory GlioblastomaBevacizumabProgression-free survival at 4 months was 31%. Partial response in 9% of patients.
Phase IAdvanced Solid MalignanciesIpilimumabShowed evidence of therapeutic activity with no new or unexpected safety signals. Partial response in 16.7% of patients with measurable disease.
Tirapazamine Phase IILocally Advanced Head and Neck CancerCisplatin and Radiation3-year failure-free survival of 55%.
Phase ISolid TumorsCisplatinWell-tolerated in combination with full doses of cisplatin. Partial responses observed.
Meta-analysisVarious Cancers-Failed to show a significant effect on overall survival rate at 1, 2, 3, and 5 years.
PR-104 Phase I/IIRefractory/Relapsed Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL)-Response rate of 32% in AML and 20% in ALL at higher doses.
Phase ISolid Tumors-Recommended phase II dose for weekly administration is 675 mg/m²/week. Dose-limiting toxicities were thrombocytopenia and neutropenia.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Evofosfamide_Activation cluster_normoxia Normoxia (O₂ present) cluster_hypoxia Hypoxia (O₂ absent) Evofosfamide_normoxia This compound (Prodrug) Radical_Anion_normoxia Radical Anion Evofosfamide_normoxia->Radical_Anion_normoxia 1e⁻ Reduction (Reductases) Radical_Anion_normoxia->Evofosfamide_normoxia Re-oxidation (O₂) Evofosfamide_hypoxia This compound (Prodrug) Radical_Anion_hypoxia Radical Anion Br_IPM Br-IPM (Cytotoxic Effector) DNA_Damage DNA Cross-linking & Apoptosis

Tirapazamine_Activation cluster_normoxia Normoxia (O₂ present) cluster_hypoxia Hypoxia (O₂ absent) Tirapazamine_normoxia Tirapazamine (Prodrug) TPZ_Radical_normoxia TPZ Radical Tirapazamine_normoxia->TPZ_Radical_normoxia 1e⁻ Reduction (Reductases) TPZ_Radical_normoxia->Tirapazamine_normoxia Re-oxidation (O₂) Tirapazamine_hypoxia Tirapazamine (Prodrug) TPZ_Radical_hypoxia TPZ Radical DNA_Radical DNA Radical Formation DNA_Damage DNA Strand Breaks & Cell Death

PR104_Activation cluster_hypoxia Hypoxia-dependent cluster_aerobic Hypoxia-independent PR104 PR-104 (Pre-prodrug) PR104A PR-104A (Prodrug) PR104->PR104A Phosphatases PR104A_hypoxia PR-104A PR104A_aerobic PR-104A Metabolites_hypoxia Hydroxylamine & Amine Metabolites PR104A_hypoxia->Metabolites_hypoxia 1e⁻ Reduction DNA_Damage_hypoxia DNA Cross-linking Metabolites_hypoxia->DNA_Damage_hypoxia Metabolites_aerobic Hydroxylamine & Amine Metabolites PR104A_aerobic->Metabolites_aerobic AKR1C3 (2e⁻ Reduction) DNA_Damage_aerobic DNA Cross-linking Metabolites_aerobic->DNA_Damage_aerobic

Experimental Workflow Diagram

HAP_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo Preclinical Models start Start: HAP Candidate in_vitro In Vitro Evaluation start->in_vitro cytotoxicity Cytotoxicity Assay (Normoxia vs. Hypoxia) in_vitro->cytotoxicity in_vivo In Vivo Evaluation xenograft Tumor Xenograft Models in_vivo->xenograft clinical_trials Clinical Trials end End: Clinical Application clinical_trials->end clonogenic Clonogenic Survival Assay cytotoxicity->clonogenic dna_damage DNA Damage Assay (γH2AX) clonogenic->dna_damage cell_cycle Cell Cycle Analysis dna_damage->cell_cycle cell_cycle->in_vivo efficacy Efficacy Studies (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment efficacy->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics toxicity->pk_pd pk_pd->clinical_trials

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) under Hypoxic Conditions

This protocol is adapted for assessing the cytotoxicity of HAPs under hypoxic versus normoxic conditions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Hypoxia chamber or incubator with adjustable O₂ levels (e.g., 1% O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂).

  • Drug Treatment: Prepare serial dilutions of the HAP in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Hypoxic/Normoxic Incubation: Place one set of plates in a standard incubator (normoxia) and another set in a hypoxia chamber (e.g., 1% O₂) for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for both normoxic and hypoxic conditions using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of HAPs.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • HAP formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the HAP and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection or oral gavage).

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Toxicity Evaluation: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

  • Data Analysis: Compare the tumor growth curves and TGI between the treatment and control groups to determine the in vivo efficacy of the HAP.

Immunofluorescence Staining for γH2AX (DNA Damage Marker)

This protocol describes the detection of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the HAP under normoxic and hypoxic conditions for the desired duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: Wash with PBS and then block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI for 5 minutes, and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI and γH2AX channels and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.

References

A Comparative Guide to the Mechanism of Action of Evofosfamide and Other Hypoxia-Activated Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Evofosfamide (TH-302) with other notable hypoxia-activated prodrugs (HAPs), Tirapazamine (TPZ) and PR-104. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies such as radiation and chemotherapy.[1] Hypoxia-activated prodrugs are a class of therapeutics designed to be selectively activated under these hypoxic conditions, leading to targeted cytotoxicity in the tumor microenvironment while sparing well-oxygenated normal tissues.[1] This guide focuses on the validation of the mechanism of action of this compound in comparison to Tirapazamine and PR-104.

Mechanism of Action: A Comparative Overview

This compound, Tirapazamine, and PR-104 all undergo bioreduction in hypoxic environments to release a cytotoxic agent. However, the specific activation pathways and the nature of the cytotoxic payload differ among them.

This compound (TH-302) is a 2-nitroimidazole-based prodrug. Under hypoxic conditions, the 2-nitroimidazole moiety undergoes a one-electron reduction by intracellular reductases to form a radical anion. In the presence of oxygen, this reaction is reversible. However, in a hypoxic environment, the radical anion undergoes irreversible fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a potent DNA alkylating agent that forms interstrand cross-links, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[2]

Tirapazamine (TPZ) is a benzotriazine di-N-oxide. Its activation also involves a one-electron reduction in hypoxic conditions, forming a cytotoxic benzotriazinyl radical. This radical can abstract a hydrogen atom from DNA, leading to DNA single- and double-strand breaks.[3][4] Some studies suggest that TPZ may also act as a topoisomerase II poison under hypoxia.

PR-104 is a dinitrobenzamide mustard prodrug. It is administered as a phosphate pre-prodrug (PR-104) which is rapidly converted to its active form, PR-104A, in vivo. Under hypoxia, PR-104A is reduced to form the corresponding hydroxylamine (PR-104H) and amine (PR-104M) mustards, which are potent DNA cross-linking agents. An important distinction for PR-104 is that its activation can also occur in normoxic conditions through the action of the enzyme aldo-keto reductase 1C3 (AKR1C3), which can lead to off-target toxicity.

Visualizing the Activation Pathways

The following diagrams illustrate the distinct activation pathways of this compound, Tirapazamine, and PR-104.

Evofosfamide_Activation cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) Evofosfamide_normoxia This compound Radical_Anion_normoxia Radical Anion Evofosfamide_normoxia->Radical_Anion_normoxia 1e- Reductases Radical_Anion_normoxia->Evofosfamide_normoxia O2 Evofosfamide_hypoxia This compound Radical_Anion_hypoxia Radical Anion Evofosfamide_hypoxia->Radical_Anion_hypoxia 1e- Reductases Br_IPM Br-IPM (active cytotoxin) Radical_Anion_hypoxia->Br_IPM Fragmentation DNA_Crosslink DNA Cross-linking Br_IPM->DNA_Crosslink Cell_Death Cell Death DNA_Crosslink->Cell_Death

Caption: Activation pathway of this compound under normoxic and hypoxic conditions.

Tirapazamine_Activation cluster_hypoxia Hypoxia Tirapazamine Tirapazamine Benzotriazinyl_Radical Benzotriazinyl Radical Tirapazamine->Benzotriazinyl_Radical 1e- Reduction DNA_Damage DNA Strand Breaks Benzotriazinyl_Radical->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Hypoxia-specific activation of Tirapazamine leading to DNA damage.

PR104_Activation cluster_hypoxia Hypoxia cluster_normoxia_akr1c3 Normoxia (AKR1C3 present) PR104A PR-104A Active_Metabolites PR-104H / PR-104M PR104A->Active_Metabolites Reduction DNA_Crosslink DNA Cross-linking Active_Metabolites->DNA_Crosslink Cell_Death_hypoxia Cell Death DNA_Crosslink->Cell_Death_hypoxia PR104A_normoxia PR-104A Active_Metabolites_normoxia PR-104H / PR-104M PR104A_normoxia->Active_Metabolites_normoxia AKR1C3 DNA_Crosslink_normoxia DNA Cross-linking Active_Metabolites_normoxia->DNA_Crosslink_normoxia Cell_Death_normoxia Cell Death DNA_Crosslink_normoxia->Cell_Death_normoxia

Caption: Dual activation pathways of PR-104A in hypoxic and normoxic (AKR1C3-positive) cells.

Experimental Validation of Mechanism of Action

The validation of the proposed mechanisms of action for these HAPs relies on a series of key experiments designed to assess their hypoxia-selective activity and downstream cellular effects.

Key Experimental Assays:
  • Western Blot for HIF-1α: Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions. Its detection by western blot is a standard method to confirm the establishment of a hypoxic environment in in vitro experiments.

  • γH2AX Immunofluorescence: Phosphorylation of the histone variant H2AX (γH2AX) is an early marker of DNA double-strand breaks. Immunofluorescent staining for γH2AX foci is used to quantify the extent of DNA damage induced by the activated prodrugs.

  • Flow Cytometry for Cell Cycle Analysis: Analysis of the cell cycle distribution by flow cytometry reveals the cellular response to DNA damage. DNA cross-linking agents often induce cell cycle arrest, typically at the G2/M phase, which can be quantified.

  • DNA Cross-linking Assays: Techniques such as the comet assay or analysis of DNA adducts can be employed to directly detect the formation of DNA cross-links by the active metabolites of the prodrugs.

Experimental Workflow

The following diagram outlines a typical workflow for validating the mechanism of action of a hypoxia-activated prodrug.

Experimental_Workflow start Cancer Cell Culture normoxia Normoxic Conditions (21% O2) start->normoxia hypoxia Hypoxic Conditions (<1% O2) start->hypoxia drug_treatment Treat with HAP normoxia->drug_treatment hypoxia->drug_treatment hif1a_wb Western Blot for HIF-1α (Confirm Hypoxia) drug_treatment->hif1a_wb downstream_assays Downstream Assays drug_treatment->downstream_assays gamma_h2ax γH2AX Staining (DNA Damage) downstream_assays->gamma_h2ax flow_cytometry Flow Cytometry (Cell Cycle Analysis) downstream_assays->flow_cytometry crosslink_assay DNA Cross-linking Assay downstream_assays->crosslink_assay data_analysis Data Analysis and Comparison gamma_h2ax->data_analysis flow_cytometry->data_analysis crosslink_assay->data_analysis

Caption: A generalized experimental workflow for validating HAP mechanism of action.

Comparative Performance Data

The following tables summarize available quantitative data comparing the performance of this compound, Tirapazamine, and PR-104. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Cytotoxicity and Hypoxia Selectivity
ProdrugCell LineIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)Reference
This compound HNE-1>1000.31 ± 0.07>300
CNE-275.2 ± 5.68.33 ± 0.75~9
HONE-170.1 ± 6.27.62 ± 0.67~9
SK-N-BE(2)2204.8~46
G06A (Canine Glioma)160820
J3TBg (Canine Glioma)3601820
SDT3G (Canine Glioma)240548
Tirapazamine Bel-7402--50-500 (general range)
PR-104A SiHa--7
C33A--55
MDA-468--203
HCT116--36
HCT116 (POR overexpressing)--145

HCR = IC50 Normoxia / IC50 Hypoxia. A higher HCR indicates greater selectivity for hypoxic cells.

Table 2: Downstream Cellular Effects
ProdrugCellular EffectExperimental EvidenceReferences
This compound DNA Damage Increased γH2AX expression under hypoxia.
Cell Cycle Arrest Accumulation of cells in the G2 phase under hypoxia.
Tirapazamine DNA Damage Induction of DNA double-strand breaks under hypoxia.
Cell Cycle Arrest Marked cell cycle arrest at the S-phase.
Topoisomerase II Poisoning Reduced topoisomerase II activity in hypoxic conditions.
PR-104 DNA Damage Induction of DNA cross-linking selectively under hypoxia.
Cell Cycle Arrest Accumulation in G2/M phase.

Detailed Experimental Protocols

Detailed protocols for the key validation experiments are provided below as a reference for researchers.

Western Blot for HIF-1α
  • Sample Preparation: Culture cells under normoxic (21% O2) and hypoxic (<1% O2) conditions. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

γH2AX Immunofluorescence Staining
  • Cell Seeding and Treatment: Seed cells on coverslips and treat with the HAP under normoxic and hypoxic conditions.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking and Antibody Incubation: Block with 1% BSA in PBST. Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody and Mounting: Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). Mount coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Flow Cytometry for Cell Cycle Analysis
  • Cell Harvesting and Fixation: Harvest cells after treatment and fix in cold 70% ethanol.

  • Staining: Resuspend fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

  • Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, Tirapazamine, and PR-104 represent important classes of hypoxia-activated prodrugs with distinct mechanisms of activation and cytotoxic payloads. The experimental validation of their mechanisms of action relies on a consistent set of in vitro assays that confirm their hypoxia-selective activity and downstream effects on DNA integrity and cell cycle progression. While all three drugs demonstrate hypoxia-selective cytotoxicity, the available data suggests differences in their potency and selectivity, as indicated by their HCR values. PR-104 shows high potency but also has the potential for off-target effects due to its activation by AKR1C3 in normoxic conditions. This compound demonstrates a broad range of high hypoxia selectivity across various cell lines. Tirapazamine's mechanism, involving the generation of DNA-damaging radicals, also shows significant hypoxia selectivity.

The choice of a particular HAP for further research or clinical development will depend on the specific tumor type, its microenvironment, and the expression of relevant activating enzymes. The data and protocols presented in this guide are intended to provide a solid foundation for such comparative evaluations.

References

Evofosfamide: A Comparative Analysis of Efficacy Across Diverse Tumor Landscapes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Evofosfamide (formerly TH-302), a hypoxia-activated prodrug, has been the subject of extensive research due to its innovative mechanism of targeting oxygen-deficient tumor microenvironments. This guide provides a comprehensive comparison of its efficacy across various tumor types, supported by data from pivotal clinical trials and preclinical studies. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of this compound's performance and facilitate informed decisions in oncological research.

Mechanism of Action: Selective Targeting of Hypoxic Tumor Cells

This compound is a 2-nitroimidazole prodrug of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[1] Under normal oxygen conditions (normoxia), the prodrug is relatively inert. However, in the hypoxic environment characteristic of many solid tumors, this compound undergoes a one-electron reduction by cellular reductases. This process leads to the fragmentation of the molecule and the release of the active cytotoxic agent, Br-IPM.[2][3] Br-IPM then cross-links DNA, inducing cell cycle arrest and apoptosis, thereby selectively destroying cancer cells in hypoxic regions that are often resistant to conventional chemotherapy and radiotherapy.[2][3]

Evofosfamide_Mechanism cluster_blood Bloodstream (Normoxic) cluster_tumor Hypoxic Tumor Microenvironment cluster_cell Tumor Cell Evofosfamide_prodrug This compound (Inactive Prodrug) Evofosfamide_in_tumor This compound Evofosfamide_prodrug->Evofosfamide_in_tumor Tumor Penetration One_electron_reduction 1e- Reduction (Cellular Reductases) Evofosfamide_in_tumor->One_electron_reduction Radical_anion Radical Anion One_electron_reduction->Radical_anion Radical_anion->Evofosfamide_in_tumor Reoxidation (Normoxia) Fragmentation Fragmentation Radical_anion->Fragmentation Hypoxia Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Cytotoxin) Fragmentation->Br_IPM DNA_crosslinking DNA Cross-linking Br_IPM->DNA_crosslinking Cell_death Apoptosis / Cell Cycle Arrest DNA_crosslinking->Cell_death

Caption: this compound's hypoxia-activated mechanism of action.

Comparative Efficacy in Clinical Trials

This compound has been evaluated in numerous clinical trials for a range of malignancies. The most definitive data comes from Phase 3 trials in soft tissue sarcoma and pancreatic cancer.

Tumor TypeTrial Name (NCT ID)PhaseTreatment ArmsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)
Soft Tissue Sarcoma TH-CR-406/SARC021 (NCT01440088)3A: this compound + DoxorubicinB: Doxorubicin18.4 months6.3 months28%
19.0 months6.0 months18%
Pancreatic Cancer MAESTRO (NCT01746979)3A: this compound + GemcitabineB: Placebo + Gemcitabine8.7 months5.5 months15% (confirmed)
7.6 months3.7 months9% (confirmed)
Multiple Myeloma NCT015228721/2A: this compound + DexamethasoneB: this compound + Bortezomib + Dexamethasone--19.4% (PR+VGPR)10.7% (PR+CR)
Prostate Cancer (mCRPC) NCT030981601This compound + Ipilimumab--16.7%

Note: For the Multiple Myeloma study, response rates are presented as Partial Response (PR), Very Good Partial Response (VGPR), and Complete Response (CR).

Soft Tissue Sarcoma

The Phase 3 TH-CR-406/SARC021 trial evaluated the addition of this compound to doxorubicin in patients with advanced soft tissue sarcoma. The study did not meet its primary endpoint of improving overall survival. While the combination arm showed a numerically higher overall response rate, this did not translate into a survival benefit.

Pancreatic Cancer

In the Phase 3 MAESTRO study for advanced pancreatic cancer, the combination of this compound with gemcitabine did not result in a statistically significant improvement in overall survival compared to gemcitabine and placebo. However, there was a statistically significant improvement in progression-free survival and confirmed overall response rate in the this compound arm.

Multiple Myeloma

A Phase 1/2 study in heavily pretreated relapsed/refractory multiple myeloma patients showed that this compound, both with dexamethasone alone and in combination with bortezomib and dexamethasone, demonstrated clinical activity. Disease stabilization was observed in over 80% of patients, with an overall survival of 11.2 months.

Prostate Cancer

In a Phase 1 trial for metastatic castration-resistant prostate cancer (mCRPC) and other solid tumors, the combination of this compound and the immune checkpoint inhibitor ipilimumab showed an objective response rate of 16.7% and a disease control rate of 83.3%.

Preclinical Efficacy in Various Tumor Models

Preclinical studies have demonstrated this compound's potential in other cancer types, often in combination with standard therapies.

  • Non-Small Cell Lung Cancer (NSCLC): In preclinical NSCLC H460 xenograft models, this compound showed superior or comparable efficacy and a more favorable safety profile compared to ifosfamide, both as a monotherapy and in combination with docetaxel.

  • Osteosarcoma: In an intratibial murine model of osteosarcoma, this compound, alone and in combination with proapoptotic receptor agonists (PARAs), reduced tumor burden in the bone and the growth of pulmonary metastases.

  • Nasopharyngeal Carcinoma (NPC): this compound exhibited hypoxia-selective cytotoxicity in NPC cell lines. In xenograft models, it showed antitumor activity as a single agent and in combination with cisplatin, and it reduced hypoxic regions within the tumors.

Experimental Protocols

Phase 3 Clinical Trial Workflow (MAESTRO - Pancreatic Cancer)

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (28-day cycles) cluster_assessment Assessment cluster_endpoints Endpoints Eligibility Eligibility Criteria: - Advanced Pancreatic Adenocarcinoma - ECOG PS 0-1 - No prior chemotherapy for metastatic disease Randomize Randomization (1:1) Eligibility->Randomize ArmA Arm A: This compound (340 mg/m² IV, Days 1, 8, 15) + Gemcitabine (1000 mg/m² IV, Days 1, 8, 15) Randomize->ArmA ArmB Arm B: Placebo (IV, Days 1, 8, 15) + Gemcitabine (1000 mg/m² IV, Days 1, 8, 15) Randomize->ArmB Tumor_Assessment Tumor Assessment (RECIST) Every 8 weeks ArmA->Tumor_Assessment ArmB->Tumor_Assessment Follow_up Follow-up for Survival Tumor_Assessment->Follow_up Until Progression Secondary_Endpoints Secondary Endpoints: - Progression-Free Survival (PFS) - Overall Response Rate (ORR) Tumor_Assessment->Secondary_Endpoints Primary_Endpoint Primary Endpoint: Overall Survival (OS) Follow_up->Primary_Endpoint

Caption: A typical Phase 3 clinical trial workflow for this compound.

MAESTRO (NCT01746979) - Pancreatic Cancer:

  • Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic pancreatic adenocarcinoma. Key inclusion criteria included an ECOG performance status of 0 or 1.

  • Dosing Regimen:

    • Arm A: this compound (340 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1000 mg/m²) administered on the same days.

    • Arm B: Placebo administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1000 mg/m²) administered on the same days.

  • Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate.

TH-CR-406/SARC021 (NCT01440088) - Soft Tissue Sarcoma:

  • Patient Population: Patients with locally advanced, unresectable or metastatic soft-tissue sarcoma who had not received prior chemotherapy for advanced disease.

  • Dosing Regimen:

    • Arm A: this compound (300 mg/m²) in combination with doxorubicin (75 mg/m²).

    • Arm B: Doxorubicin (75 mg/m²) alone.

  • Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and response rate.

Preclinical Study Protocol (NSCLC Xenograft Model)
  • Cell Line: Human non-small cell lung cancer H460 cells.

  • Animal Model: Immunocompromised nude mice.

  • Tumor Implantation: Ectopic (subcutaneous) or orthotopic (intrapleural) implantation of H460 cells.

  • Treatment Groups:

    • Vehicle control

    • This compound monotherapy

    • Ifosfamide monotherapy

    • This compound in combination with docetaxel

    • Ifosfamide in combination with docetaxel

  • Outcome Measures: Tumor growth inhibition, animal survival, and assessment of hematologic toxicity.

Logical Relationship of Comparative Efficacy

Comparative_Efficacy cluster_clinical Clinical Trials cluster_preclinical Preclinical Studies This compound This compound STS Soft Tissue Sarcoma (Phase 3) This compound->STS No OS Benefit Pancreatic Pancreatic Cancer (Phase 3) This compound->Pancreatic No OS Benefit, PFS Benefit MM Multiple Myeloma (Phase 1/2) This compound->MM Clinical Activity Prostate Prostate Cancer (Phase 1) This compound->Prostate Clinical Activity NSCLC NSCLC This compound->NSCLC Antitumor Activity Osteosarcoma Osteosarcoma This compound->Osteosarcoma Antitumor Activity NPC Nasopharyngeal Carcinoma This compound->NPC Antitumor Activity

Caption: Comparative efficacy of this compound in different cancers.

Conclusion

This compound has demonstrated a clear mechanism of action, selectively targeting hypoxic tumor cells. While it showed promise in early-phase trials and preclinical studies across a variety of cancers, it failed to meet its primary endpoint of improving overall survival in two large Phase 3 trials for soft tissue sarcoma and pancreatic cancer. Despite these setbacks, the clinical activity observed in multiple myeloma and prostate cancer, along with its potential to overcome hypoxia-mediated resistance to immunotherapy, suggests that this compound may still have a role in specific cancer settings or in combination with other therapeutic modalities. Further research is warranted to identify predictive biomarkers for patient selection and to explore novel combination strategies to harness the full potential of this hypoxia-activated prodrug.

References

Validating Biomarkers for Evofosfamide Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting response to the hypoxia-activated prodrug (HAP), Evofosfamide (formerly TH-302). It includes supporting experimental data, detailed methodologies for key validation experiments, and comparisons with alternative HAPs. The objective is to offer a clear, data-driven resource for researchers in oncology and drug development.

Introduction to this compound and the Role of Hypoxia

This compound is an investigational prodrug designed to target hypoxic regions within solid tumors, which are often resistant to conventional therapies.[1] It is a 2-nitroimidazole prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[2] Under hypoxic conditions, the 2-nitroimidazole moiety is reduced, leading to the release of the cytotoxic Br-IPM, which in turn causes DNA cross-linking and subsequent cell death.[2][3][4] In normoxic environments, the reduction is reversible, and the prodrug remains largely inactive, which is intended to limit systemic toxicity.

The clinical development of this compound has yielded mixed results. While early-phase trials showed promise, two large Phase 3 trials in soft tissue sarcoma (SARC021) and pancreatic cancer (MAESTRO) did not meet their primary endpoints of improving overall survival. This has underscored the critical need for robust predictive biomarkers to identify patient populations most likely to benefit from this targeted therapy. The central hypothesis is that the extent of tumor hypoxia is the primary determinant of this compound efficacy.

Comparative Analysis of Hypoxia-Activated Prodrugs and Biomarkers

This section compares this compound with other notable hypoxia-activated prodrugs, focusing on the quantitative performance of hypoxia as a predictive biomarker.

Table 1: Performance of Hypoxia Biomarkers in Predicting Response to this compound
Cancer TypeBiomarkerNBiomarker MeasurementKey FindingsReference
Pancreatic Cancer (preclinical)18F-FMISO PET6Tumor-to-muscle ratioSignificant correlation between normalized 18F-FMISO uptake and both 3H- and 14C-labeled this compound uptake.
Pancreatic Cancer (preclinical)Pimonidazole IHC6% positive areaInter-tumor variation in pimonidazole positive fraction (mean = 0.18, range = 0.09–0.30). Co-localization with 18F-FMISO and 14C-Evofosfamide.
Pancreatic Cancer (preclinical)Pimonidazole IHCN/A% positive areaPimonidazole-stained area decreased by >50% in this compound-treated MIA Paca-2 tumors (sensitive model).
Colorectal Cancer (preclinical)18F-FMISO PETN/AFMISOmax and FMISOmeanLow FMISOmax and FMISOmean were predictive biomarkers for responders to combination immunotherapy and this compound.
Glioblastoma (clinical)18F-Misonidazole PET33Hypoxic Volume (HV)Both progression-free survival and overall survival were negatively associated with hypoxia volume values.
Soft Tissue Sarcoma (clinical)Radiomics (retrospective)303Short Run Emphasis (SRE)A model including SRE identified a subset (42%) with longer OS in the Evo+Dox arm (HR=0.57).
Table 2: Comparison with Alternative Hypoxia-Activated Prodrugs
DrugMechanism of ActionCancer TypeBiomarker(s)NKey Efficacy/Biomarker FindingsReference
Tirapazamine Benzotriazine di-N-oxide; generates DNA-damaging free radicals under hypoxia.Head & Neck, Lung CancerNone prospectively used in pivotal trialsN/APhase III trials failed to show a survival benefit, highlighting the need for hypoxia biomarkers.
Tirapazamine (as above)Head & Neck Cancer (preclinical)P450R expressionN/AHypoxic cytotoxicity enhanced 215-fold in cells engineered to overexpress P450R.
PR-104 Dinitrobenzamide mustard; activated by hypoxia and AKR1C3 enzyme.Acute Leukemia (AML, ALL)Pimonidazole, HIF-1α, CAIX50Responses (CR, CRp, MLFS) seen in 10/31 AML and 2/10 ALL patients at higher doses. High expression of hypoxia markers observed in bone marrow.
PR-104 (as above)Hepatocellular Carcinoma (preclinical)Pimonidazole, AKR1C3N/AMonotherapy reduced growth in hypoxic xenografts. In vitro cytotoxicity correlated with AKR1C3 expression and hypoxia.

Signaling Pathways and Experimental Workflows

This compound Activation Pathway

The following diagram illustrates the mechanism of this compound activation, which is contingent on the low-oxygen tumor microenvironment.

Evofosfamide_Activation cluster_blood Bloodstream (Normoxia) cluster_cell Tumor Cell cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) Evofosfamide_inactive This compound (TH-302, inactive prodrug) Evofosfamide_in_cell This compound Evofosfamide_inactive->Evofosfamide_in_cell Diffusion Reductases Cellular Reductases (e.g., POR) Evofosfamide_in_cell->Reductases Evofosfamide_radical_normoxia Radical Anion O2 O2 Evofosfamide_radical_normoxia->O2 Evofosfamide_reverted This compound (reverted, inactive) Evofosfamide_reverted->Evofosfamide_in_cell O2->Evofosfamide_reverted Reoxidation Superoxide Superoxide O2->Superoxide Evofosfamide_radical_hypoxia Radical Anion Br_IPM Bromo-isophosphoramide mustard (Br-IPM, active cytotoxin) Evofosfamide_radical_hypoxia->Br_IPM Irreversible fragmentation DNA_damage DNA Cross-linking & Cell Death Br_IPM->DNA_damage Alkylates DNA Reductases->Evofosfamide_radical_normoxia 1e- reduction Reductases->Evofosfamide_radical_hypoxia 1e- reduction

Caption: Mechanism of selective this compound activation in hypoxic tumor cells.

Experimental Workflow for Biomarker Validation

Validating hypoxia as a predictive biomarker for this compound response involves several key experimental steps, from patient selection to data analysis.

Biomarker_Workflow cluster_patient Patient Selection & Imaging cluster_biopsy Tissue Analysis cluster_treatment Treatment & Response Assessment cluster_analysis Data Correlation Patient_Cohort Patient Cohort (e.g., Advanced Solid Tumors) Baseline_Scan Baseline Hypoxia Imaging (e.g., 18F-FMISO PET/CT) Patient_Cohort->Baseline_Scan Treatment Administer this compound (+/- combination agent) Baseline_Scan->Treatment PET_Data Quantitative PET Data (SUVmax, Hypoxic Volume) Baseline_Scan->PET_Data Tumor_Biopsy Tumor Biopsy (pre-treatment) Pimo_IHC Pimonidazole IHC Staining Tumor_Biopsy->Pimo_IHC Gene_Sig Gene Signature Analysis (RNA-seq) Tumor_Biopsy->Gene_Sig IHC_Data Quantitative IHC Data (% Hypoxic Area) Pimo_IHC->IHC_Data Gene_Data Gene Expression Profiles Gene_Sig->Gene_Data Response_Eval Tumor Response Evaluation (e.g., RECIST criteria) Treatment->Response_Eval Outcome_Data Clinical Outcome (ORR, PFS, OS) Response_Eval->Outcome_Data Correlate_Data Correlate Biomarker Data with Clinical Outcome PET_Data->Correlate_Data IHC_Data->Correlate_Data Gene_Data->Correlate_Data Outcome_Data->Correlate_Data

Caption: Workflow for validating imaging and tissue biomarkers for this compound.

Experimental Protocols

Pimonidazole Immunohistochemistry (IHC) for Hypoxia Detection

This protocol outlines the key steps for detecting hypoxic regions in tumor tissue using pimonidazole adducts.

Objective: To qualitatively and quantitatively assess the extent of hypoxia in formalin-fixed, paraffin-embedded (FFPE) or frozen tumor sections.

Methodology:

  • Pimonidazole Administration: Administer pimonidazole hydrochloride to the subject (e.g., 60 mg/kg for mice) via intravenous or intraperitoneal injection. Allow it to circulate for approximately 90 minutes before tissue collection to enable adduct formation in hypoxic cells (pO2 < 10 mmHg).

  • Tissue Preparation:

    • FFPE: Harvest tumors, fix in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections.

    • Frozen: Snap-freeze fresh tumor tissue in liquid nitrogen. Cut cryosections (e.g., 10 µm) and fix with cold acetone.

  • Antigen Retrieval (for FFPE): Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Immunostaining:

    • Block non-specific binding sites using a protein block solution (e.g., 5% BSA in PBS).

    • Incubate sections with a primary antibody targeting pimonidazole adducts (e.g., mouse or rat monoclonal anti-pimonidazole antibody).

    • Wash sections with a wash buffer (e.g., PBS with 0.1% Tween 20).

    • Incubate with a suitable secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 goat anti-mouse IgG) or an enzyme for chromogenic detection (e.g., HRP-conjugated goat anti-mouse IgG).

    • For fluorescence, counterstain nuclei with DAPI.

    • For chromogenic detection, add substrate (e.g., DAB) and counterstain with hematoxylin.

  • Imaging and Quantification:

    • Acquire images using a fluorescence or brightfield microscope.

    • Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area using image analysis software.

18F-Fluoromisonidazole (18F-FMISO) PET/CT Imaging

This protocol describes the non-invasive imaging of tumor hypoxia using the PET tracer 18F-FMISO.

Objective: To non-invasively quantify the extent and spatial distribution of hypoxia within tumors in vivo.

Methodology:

  • Patient Preparation: Patients are typically not required to fast before the scan.

  • Radiotracer Injection: Administer 18F-FMISO intravenously (e.g., 3.7 MBq/kg).

  • Uptake Period: Allow for a 2 to 4-hour uptake period. During this time, 18F-FMISO diffuses into tissues and is reductively metabolized and trapped intracellularly under hypoxic conditions.

  • Image Acquisition:

    • Position the patient on the PET/CT scanner.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire a static PET scan over the tumor region of interest for approximately 20 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using standard algorithms with corrections for attenuation, scatter, and decay.

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle or blood pool).

    • Calculate quantitative metrics:

      • Standardized Uptake Value (SUV): SUVmax and SUVmean within the tumor ROI.

      • Tumor-to-Background Ratio (TBR): Ratio of tumor SUV to the SUV of the reference tissue. A TBR > 1.2-1.4 is often used as a threshold for significant hypoxia.

      • Hypoxic Volume (HV): The volume of the tumor with tracer uptake exceeding a defined threshold.

  • Interpretation: Correlate the quantitative PET metrics with treatment response. Higher baseline 18F-FMISO uptake is hypothesized to predict a better response to this compound.

Conclusion

The clinical utility of this compound is critically dependent on the ability to select patients with hypoxic tumors. While the direct targeting of hypoxia is a sound biological rationale, the failure of Phase 3 trials without biomarker-based enrichment highlights the challenges in implementation. Current evidence strongly supports the use of hypoxia imaging with 18F-FMISO PET and ex vivo confirmation with pimonidazole IHC as primary methods for validating the this compound-responsive phenotype. Preclinical data show a clear correlation between the degree of hypoxia and drug activity. For future clinical development of this compound or other HAPs, a biomarker-stratified trial design, where only patients with demonstrably hypoxic tumors are enrolled, is essential to accurately assess therapeutic benefit. Further research into predictive gene signatures and metabolic markers may also provide complementary approaches to patient selection.

References

A Head-to-Head Comparison of Evofosfamide Combination Therapies in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target oxygen-deficient tumor microenvironments. Its mechanism of action, which involves the release of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM) under hypoxic conditions, has made it an attractive candidate for combination therapies aimed at overcoming resistance to conventional treatments.[1][2] This guide provides a head-to-head comparison of key clinical and preclinical this compound combination therapies, presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways.

Mechanism of Action: this compound

This compound is a 2-nitroimidazole prodrug that remains largely inactive in well-oxygenated tissues. In the hypoxic cores of solid tumors, reductase enzymes reduce the nitroimidazole group, leading to the release of the potent alkylating agent Br-IPM. Br-IPM then crosslinks DNA, inducing cell cycle arrest and apoptosis.[1][3]

Evofosfamide_Mechanism cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Evofosfamide_normoxia This compound Radical_Anion_normoxia Radical Anion Evofosfamide_normoxia->Radical_Anion_normoxia 1e- Reductase Radical_Anion_normoxia->Evofosfamide_normoxia O₂ (Reoxidation) Evofosfamide_hypoxia This compound Radical_Anion_hypoxia Radical Anion Evofosfamide_hypoxia->Radical_Anion_hypoxia 1e- Reductase Br_IPM Bromo-Isophosphoramide Mustard (Br-IPM) Radical_Anion_hypoxia->Br_IPM Fragmentation DNA_Crosslinking DNA Crosslinking Br_IPM->DNA_Crosslinking Apoptosis Apoptosis / Cell Cycle Arrest DNA_Crosslinking->Apoptosis

This compound's hypoxia-activated mechanism of action.

Clinical Combination Therapies: A Comparative Overview

This compound has been evaluated in several late-stage clinical trials in combination with standard-of-care chemotherapies.

This compound in Combination with Doxorubicin for Soft Tissue Sarcoma

The TH CR-406/SARC021 Phase 3 trial investigated the addition of this compound to doxorubicin as a first-line treatment for patients with locally advanced, unresectable, or metastatic soft tissue sarcoma.

Experimental Protocol: TH CR-406/SARC021 Trial

  • Study Design: A randomized, open-label, international, multicenter Phase 3 trial.

  • Patient Population: Patients aged 15 years or older with advanced unresectable or metastatic soft-tissue sarcoma of intermediate or high grade, with no prior curative therapy available.

  • Treatment Arms:

    • Combination Arm: this compound (300 mg/m² intravenously on days 1 and 8) + Doxorubicin (75 mg/m² on day 1) of a 21-day cycle for up to six cycles.

    • Control Arm: Doxorubicin alone (75 mg/m² on day 1) of a 21-day cycle for up to six cycles.

  • Primary Endpoint: Overall Survival (OS).

SARC021_Workflow Patient_Population Advanced Soft Tissue Sarcoma Patients (n=640) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Doxorubicin + this compound Randomization->Arm_A Arm_B Doxorubicin Alone Randomization->Arm_B Treatment_A Doxorubicin (75 mg/m²) Day 1 This compound (300 mg/m²) Days 1 & 8 (21-day cycles, up to 6) Arm_A->Treatment_A Treatment_B Doxorubicin (75 mg/m²) Day 1 (21-day cycles, up to 6) Arm_B->Treatment_B Follow_Up Follow-up for Overall Survival Treatment_A->Follow_Up Treatment_B->Follow_Up

Experimental workflow of the TH CR-406/SARC021 trial.

Quantitative Data Summary: TH CR-406/SARC021 Trial

EndpointDoxorubicin + this compound (n=317)Doxorubicin Alone (n=323)Hazard Ratio (95% CI)p-value
Median Overall Survival18.4 months19.0 months1.06 (0.88–1.29)0.527
Median Progression-Free Survival6.3 months6.0 months0.85 (0.70–1.03)0.099
Objective Response Rate28%18%--
Select Grade ≥3 Adverse Events
Neutropenia44%29%
Febrile Neutropenia18%11%
Anemia21%10%
Thrombocytopenia20%4%

Data sourced from Tap et al., The Lancet Oncology, 2017.

The addition of this compound to doxorubicin did not result in a statistically significant improvement in overall survival.

This compound in Combination with Gemcitabine for Pancreatic Cancer

The MAESTRO (Metastatic Adenocarcinoma of the Pancreas Treated with this compound and Gemcitabine) trial was a Phase 3 study evaluating this compound in combination with gemcitabine for previously untreated, locally advanced unresectable or metastatic pancreatic adenocarcinoma.

Experimental Protocol: MAESTRO Trial

  • Study Design: A randomized, double-blind, placebo-controlled, international, multicenter Phase 3 trial.

  • Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma.

  • Treatment Arms:

    • Combination Arm: this compound (340 mg/m² intravenously) + Gemcitabine (1,000 mg/m²) on days 1, 8, and 15 of a 28-day cycle.

    • Control Arm: Placebo + Gemcitabine (1,000 mg/m²) on days 1, 8, and 15 of a 28-day cycle.

  • Primary Endpoint: Overall Survival (OS).

MAESTRO_Workflow Patient_Population Advanced Pancreatic Cancer Patients (n=693) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Gemcitabine + this compound Randomization->Arm_A Arm_B Gemcitabine + Placebo Randomization->Arm_B Treatment_A Gemcitabine (1000 mg/m²) This compound (340 mg/m²) Days 1, 8, 15 (28-day cycles) Arm_A->Treatment_A Treatment_B Gemcitabine (1000 mg/m²) Placebo Days 1, 8, 15 (28-day cycles) Arm_B->Treatment_B Follow_Up Follow-up for Overall Survival Treatment_A->Follow_Up Treatment_B->Follow_Up

Experimental workflow of the MAESTRO trial.

Quantitative Data Summary: MAESTRO Trial

EndpointGemcitabine + this compound (n=346)Gemcitabine + Placebo (n=347)Hazard Ratio (95% CI)p-value
Median Overall Survival8.7 months7.6 months0.84 (0.71–1.01)0.059
Median Progression-Free Survival5.5 months3.7 months0.77 (0.65–0.92)0.004
Objective Response Rate (Confirmed)15%9%-0.009
Select Grade ≥3 Adverse Events
Neutropenia33%21%
Thrombocytopenia26%10%
Anemia18%11%

Data sourced from Van Cutsem et al., Journal of Clinical Oncology, 2016.

The MAESTRO trial did not meet its primary endpoint of a statistically significant improvement in overall survival, although there was a significant improvement in progression-free survival.

This compound in Combination with Ipilimumab for Advanced Solid Malignancies

A Phase 1 dose-escalation trial (NCT03098160) evaluated the safety and preliminary efficacy of this compound in combination with the immune checkpoint inhibitor ipilimumab in patients with advanced solid tumors, including castration-resistant prostate cancer, pancreatic cancer, and immunotherapy-resistant melanoma.[4] The rationale for this combination is that by reducing tumor hypoxia, this compound may overcome the immunosuppressive tumor microenvironment and enhance the activity of ipilimumab.

Experimental Protocol: NCT03098160 Trial

  • Study Design: A Phase 1, 3+3 dose-escalation, open-label, single-center trial.

  • Patient Population: Adult patients with metastatic or locally advanced castration-resistant prostate cancer, pancreatic cancer, melanoma refractory to immune checkpoint blockade, or HPV-negative head and neck squamous cell carcinoma.

  • Treatment Regimen:

    • This compound was administered intravenously on days 1 and 8 of the first two 21-day cycles at escalating doses (400, 480, 560, and 640 mg/m²).

    • Ipilimumab was administered at a fixed dose of 3 mg/kg intravenously on day 8 of each of the four 21-day cycles.

  • Primary Endpoints: Safety and tolerability, and determination of the recommended Phase 2 dose.

NCT03098160_Workflow Patient_Population Advanced Solid Tumor Patients Dose_Escalation 3+3 Dose Escalation Patient_Population->Dose_Escalation Cohort_1 This compound 400 mg/m² Dose_Escalation->Cohort_1 Cohort_2 This compound 480 mg/m² Dose_Escalation->Cohort_2 Cohort_3 This compound 560 mg/m² Dose_Escalation->Cohort_3 Cohort_4 This compound 640 mg/m² Dose_Escalation->Cohort_4 Treatment This compound (Days 1 & 8, Cycles 1-2) Ipilimumab (3 mg/kg, Day 8, Cycles 1-4) (21-day cycles) Cohort_1->Treatment Cohort_2->Treatment Cohort_3->Treatment Cohort_4->Treatment Assessment Safety & Efficacy Assessment Treatment->Assessment

Experimental workflow of the NCT03098160 Phase 1 trial.

Quantitative Data Summary: NCT03098160 Trial

EndpointOverall (n=18 evaluable for response)
Objective Response Rate16.7% (3 Partial Responses)
Stable Disease66.7% (12 patients)
Disease Control Rate83.3%
Select Grade ≥3 Adverse Events (n=21)
Alanine Aminotransferase Increased33.3%
Aspartate Aminotransferase Increased19.0%
Anemia14.3%
Lymphopenia14.3%
Thrombocytopenia14.3%

Data sourced from Hong et al., Clinical Cancer Research, 2021.

The combination of this compound and ipilimumab was found to be safe and showed evidence of clinical activity in heavily pre-treated patients with advanced solid tumors.

Signaling Pathway: this compound and Ipilimumab

This compound-induced cell death in the hypoxic tumor core can lead to the release of tumor antigens. These antigens are then presented by antigen-presenting cells (APCs) to T-cells. Ipilimumab, a CTLA-4 inhibitor, blocks the inhibitory signal from APCs to T-cells, promoting T-cell activation, proliferation, and subsequent tumor cell killing.

Evofosfamide_Ipilimumab_Pathway This compound This compound Hypoxic_Tumor_Cell Hypoxic Tumor Cell This compound->Hypoxic_Tumor_Cell Cell_Death Tumor Cell Death Hypoxic_Tumor_Cell->Cell_Death Hypoxia-activated Br-IPM Tumor_Antigens Tumor Antigens Cell_Death->Tumor_Antigens APC Antigen Presenting Cell (APC) Tumor_Antigens->APC Uptake T_Cell T-Cell APC->T_Cell Antigen Presentation APC->T_Cell Costimulation T_Cell_Activation T-Cell Activation & Proliferation T_Cell->T_Cell_Activation Ipilimumab Ipilimumab CTLA4 CTLA-4 Ipilimumab->CTLA4 Blocks B7 B7 B7->CTLA4 Inhibitory Signal CD28 CD28 B7->CD28 Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing Tumor_Cell_Killing->Hypoxic_Tumor_Cell Targets

Synergistic mechanism of this compound and Ipilimumab.

Preclinical Combination Therapies: Emerging Strategies

Preclinical studies have explored the potential of combining this compound with other targeted agents.

This compound with mTOR Inhibitors

Preclinical studies in renal cell carcinoma (RCC) xenograft models have shown that the combination of this compound with mTOR inhibitors (everolimus or temsirolimus) results in enhanced antitumor efficacy. mTOR inhibitors can induce tumor hypoxia, thereby potentially increasing the activation of this compound.

Experimental Protocol: Preclinical RCC Study

  • Models: 786-O and Caki-1 human RCC xenograft models in mice.

  • Treatment Groups: Vehicle control, this compound alone, mTOR inhibitor (everolimus or temsirolimus) alone, and the combination.

  • Endpoints: Tumor growth inhibition (TGI) and tumor growth delay (TGD).

Quantitative Data Summary: Preclinical RCC Study (Caki-1 Xenograft)

Treatment GroupTumor Growth Inhibition (TGI)
Temsirolimus alone57%
This compound alone (50 mg/kg)75-81%
Temsirolimus + this compound (Concurrent)90%
Temsirolimus + this compound (Delayed Start)92%

Data sourced from Sun et al., American Journal of Cancer Research, 2015.

The combination of this compound and mTOR inhibitors demonstrated significantly greater tumor growth inhibition compared to either agent alone.

Signaling Pathway: mTOR Inhibition

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. mTOR inhibitors block this pathway, leading to a reduction in protein synthesis and cell cycle progression.

mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTORC1

Simplified mTOR signaling pathway in cancer.
This compound with Pazopanib

Preclinical studies have also investigated the combination of this compound with the multi-targeted tyrosine kinase inhibitor pazopanib, which primarily inhibits VEGFR. The anti-angiogenic effect of pazopanib can induce tumor hypoxia, creating a favorable environment for this compound activation. One study in a dedifferentiated liposarcoma xenograft model showed that pazopanib significantly delayed tumor growth. Another study in neuroblastoma xenografts demonstrated that sunitinib, another VEGFR inhibitor, enhanced the efficacy of this compound by increasing hypoxic areas. While direct preclinical data on the combination of this compound and pazopanib is limited, the mechanistic rationale is strong.

Experimental Protocol: Representative Preclinical Angiogenesis Inhibitor Study (Sunitinib)

  • Model: Neuroblastoma xenograft models in mice.

  • Treatment Groups: Control, this compound alone, Sunitinib alone, and the combination.

  • Endpoints: Tumor growth inhibition and assessment of tumor hypoxia.

Quantitative Data Summary: Preclinical Neuroblastoma Study (Sunitinib)

  • The combination of this compound and sunitinib was significantly superior to single agents in both xenograft and metastatic models.

  • Immunofluorescence analysis revealed a higher number of apoptotic cells and larger hypoxic areas in the combination treatment group compared to either single agent.

Further preclinical studies are warranted to fully elucidate the potential of the this compound and pazopanib combination.

Conclusion

This compound has been extensively studied in combination with various anticancer agents. While pivotal Phase 3 trials in combination with standard chemotherapy for soft tissue sarcoma and pancreatic cancer did not meet their primary endpoints, the unique hypoxia-activated mechanism of this compound continues to hold promise. The combination with the immune checkpoint inhibitor ipilimumab has shown encouraging early clinical activity, and preclinical data suggest synergistic effects with targeted agents like mTOR and VEGFR inhibitors. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound-based combination therapies and further exploring novel combination strategies to exploit the tumor-hypoxia-targeting properties of this agent.

References

Evofosfamide in Pancreatic Cancer: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the clinical trial performance of evofosfamide in pancreatic cancer, with a comparative look at standard-of-care therapies.

This compound (formerly TH-302) is a hypoxia-activated prodrug that was investigated for the treatment of various solid tumors, including pancreatic cancer. Its mechanism of action is designed to target the hypoxic microenvironment characteristic of many tumors, a feature associated with resistance to conventional chemotherapy and radiation. This guide provides a comprehensive overview of the clinical trial results for this compound in pancreatic cancer, primarily focusing on the pivotal Phase III MAESTRO study. The performance of this compound in combination with gemcitabine is compared with gemcitabine alone and contextualized with the efficacy of another standard-of-care regimen, FOLFIRINOX.

Mechanism of Action

This compound is a 2-nitroimidazole-linked prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). Under normal oxygen conditions (normoxia), the prodrug is relatively inert. However, in the hypoxic environment of a tumor, the 2-nitroimidazole trigger undergoes reduction, leading to the release of the active cytotoxic Br-IPM. This active agent then cross-links DNA, inducing cell death.[1][2]

Evofosfamide_Mechanism cluster_bloodstream Bloodstream (Normoxic) cluster_tumor Tumor Microenvironment cluster_hypoxic Hypoxic Region Evofosfamide_inactive This compound (Inactive Prodrug) Evofosfamide_activated This compound (Activated) Evofosfamide_inactive->Evofosfamide_activated Enters Hypoxic Tumor Region Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Cytotoxin) Evofosfamide_activated->Br_IPM Reduction & Release DNA_crosslinking DNA Cross-linking Br_IPM->DNA_crosslinking Cell_Death Cell Death DNA_crosslinking->Cell_Death

Caption: Mechanism of action of this compound.

Clinical Trial Data: The MAESTRO Study

The primary evidence for this compound in pancreatic cancer comes from the MAESTRO (Metastatic Adenocarcinoma of the Pancreas Treated with this compound and Gemcitabine) trial, a Phase III, randomized, double-blind, placebo-controlled study.[3][4]

Efficacy Results

The MAESTRO trial did not meet its primary endpoint of statistically significant improvement in overall survival (OS) for the this compound plus gemcitabine arm compared to the placebo plus gemcitabine arm.[3] However, there was a statistically significant improvement in progression-free survival (PFS).

EndpointThis compound + Gemcitabine (n=346)Placebo + Gemcitabine (n=347)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS) 8.7 months7.6 months0.84 (0.71 - 1.01)0.059
Median Progression-Free Survival (PFS) 5.5 months3.7 months0.77 (0.65 - 0.92)0.004
Objective Response Rate (ORR) 19%15%Odds Ratio: 1.31 (0.88 - 1.95)0.18
Confirmed ORR 15%9%Odds Ratio: 1.90 (1.16 - 3.12)0.009

Table 1: Efficacy outcomes from the MAESTRO trial.

Safety Profile

The addition of this compound to gemcitabine resulted in a higher incidence of hematologic adverse events.

Adverse Event (Grade ≥3)This compound + GemcitabinePlacebo + Gemcitabine
Neutropenia 32.5%Not specified
Thrombocytopenia More frequentLess frequent
Anemia More frequentLess frequent
Nausea Similar across armsSimilar across arms
Decreased Appetite Similar across armsSimilar across arms
Vomiting Similar across armsSimilar across arms
AEs leading to death 9%11%
AEs leading to treatment discontinuation 17.9%15.6%

Table 2: Key adverse events in the MAESTRO trial.

Comparison with Standard of Care: Gemcitabine and FOLFIRINOX

While the MAESTRO trial provides a direct comparison of this compound plus gemcitabine against gemcitabine alone, it is also useful to compare these results indirectly with another standard-of-care regimen for metastatic pancreatic cancer, FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin). It is important to note that there have been no direct head-to-head clinical trials of this compound versus FOLFIRINOX.

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Key Grade 3/4 Toxicities
This compound + Gemcitabine (MAESTRO)8.7 months5.5 monthsNeutropenia, Thrombocytopenia, Anemia
Gemcitabine (MAESTRO Control Arm)7.6 months3.7 monthsHematologic toxicities
FOLFIRINOX (PRODIGE 4/ACCORD 11)11.1 months6.4 monthsNeutropenia, Febrile Neutropenia, Diarrhea, Fatigue
Gemcitabine (PRODIGE 4/ACCORD 11 Control Arm)6.8 months3.3 monthsHematologic toxicities

Table 3: Indirect comparison of this compound + gemcitabine with FOLFIRINOX.

Based on this indirect comparison, the FOLFIRINOX regimen appears to offer a greater survival benefit than the this compound and gemcitabine combination. However, FOLFIRINOX is also associated with a higher rate of severe toxicities.

Experimental Protocols: MAESTRO Trial

Study Design

The MAESTRO trial was a Phase III, international, randomized, double-blind, placebo-controlled study.

MAESTRO_Trial_Workflow Patient_Population Patients with previously untreated, locally advanced unresectable or metastatic pancreatic adenocarcinoma (n=693) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A This compound (340 mg/m²) + Gemcitabine (1000 mg/m²) (n=346) Randomization->Arm_A Arm_B Placebo + Gemcitabine (1000 mg/m²) (n=347) Randomization->Arm_B Treatment_Cycle Days 1, 8, 15 of a 28-day cycle Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Follow_Up Follow-up until disease progression, intolerable toxicity, or withdrawal Treatment_Cycle->Follow_Up Primary_Endpoint Primary Endpoint: Overall Survival (OS) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Progression-Free Survival (PFS) Objective Response Rate (ORR) Follow_Up->Secondary_Endpoints

Caption: MAESTRO clinical trial workflow.

Key Eligibility Criteria
  • Histologically or cytologically confirmed locally advanced unresectable or metastatic pancreatic adenocarcinoma.

  • No prior chemotherapy for metastatic disease.

  • ECOG performance status of 0 or 1.

Treatment Administration
  • This compound/Placebo: 340 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.

  • Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.

Conclusion

The clinical development of this compound in pancreatic cancer did not demonstrate a significant improvement in overall survival when added to gemcitabine in the Phase III MAESTRO trial. While a statistically significant benefit in progression-free survival was observed, this did not translate to a longer overall lifespan for patients. The addition of this compound to gemcitabine also led to an increase in hematologic toxicities.

An indirect comparison with FOLFIRINOX suggests that the latter remains a more effective first-line treatment option for patients with good performance status, albeit with a more challenging side-effect profile. The journey of this compound highlights the complexities of targeting the tumor microenvironment and the rigorous evaluation required for new therapeutic agents in pancreatic cancer. Further research into hypoxia-activated prodrugs and their potential combinations with other systemic therapies or radiation may still hold promise for this challenging disease.

References

Evofosfamide Phase III Trials: A Comparative Analysis of Clinical Failures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evofosfamide (formerly TH-302), a hypoxia-activated prodrug, was a promising therapeutic agent designed to target the low-oxygen environments characteristic of solid tumors. Despite encouraging preclinical data and early-phase clinical results, two pivotal Phase III trials—MAESTRO in pancreatic cancer and TH-CR-406/SARC021 in soft-tissue sarcoma—failed to meet their primary endpoints, leading to the discontinuation of its development for these indications. This guide provides a detailed comparative analysis of these trial failures, presenting quantitative data, experimental protocols, and visualizing key pathways to offer insights for future drug development endeavors.

Executive Summary

Two large, randomized, multicenter Phase III clinical trials investigating the efficacy and safety of this compound in combination with standard-of-care chemotherapy failed to demonstrate a statistically significant improvement in overall survival (OS), the primary endpoint in both studies. The MAESTRO trial evaluated this compound with gemcitabine in pancreatic ductal adenocarcinoma, while the TH-CR-406/SARC021 trial assessed its combination with doxorubicin in advanced soft-tissue sarcoma. While some secondary endpoints showed modest improvements, these were not sufficient to outweigh the lack of survival benefit and, in some cases, increased toxicity. This analysis delves into the specifics of these trials to provide a comprehensive overview of their outcomes.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the MAESTRO and TH-CR-406/SARC021 trials.

Table 1: Efficacy Outcomes of the MAESTRO Trial (Pancreatic Cancer) [1][2][3]

EndpointThis compound + Gemcitabine (n=346)Placebo + Gemcitabine (n=347)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS)8.7 months7.6 months0.84 (0.71 - 1.01)0.059
Median Progression-Free Survival (PFS)5.5 months3.7 months0.77 (0.65 - 0.92)0.004
Best Objective Response Rate (ORR)20%16%Odds Ratio: 1.32 (0.88 - 1.97)0.17
Confirmed Objective Response Rate (ORR)15%9%Odds Ratio: 1.90 (1.16 - 3.12)0.009

Table 2: Efficacy Outcomes of the TH-CR-406/SARC021 Trial (Soft-Tissue Sarcoma)

EndpointThis compound + Doxorubicin (n=317)Doxorubicin Alone (n=323)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS)18.4 months19.0 months1.06 (0.88 - 1.29)0.527
Median Progression-Free Survival (PFS)6.3 months6.0 months0.85 (0.70 - 1.03)0.099
Objective Response Rate (ORR)28%18%-0.0026

Table 3: Common Grade ≥3 Adverse Events in the MAESTRO Trial

Adverse EventThis compound + GemcitabinePlacebo + Gemcitabine
NeutropeniaMore FrequentLess Frequent
ThrombocytopeniaMore FrequentLess Frequent
AnemiaMore FrequentLess Frequent
NauseaSimilarSimilar
Decreased AppetiteSimilarSimilar
VomitingSimilarSimilar

Table 4: Common Grade ≥3 Adverse Events in the TH-CR-406/SARC021 Trial (%)

Adverse EventThis compound + Doxorubicin (n=313)Doxorubicin Alone (n=308)
Anemia48%21%
Neutropenia15%30%
Febrile Neutropenia18%11%
Thrombocytopenia14%1%
Stomatitis8%2%
Serious Adverse Events46%32%
Treatment-Related Deaths2%<1%

Experimental Protocols

MAESTRO Trial (NCT01746979)
  • Study Design: An international, randomized, double-blind, placebo-controlled Phase III trial.

  • Patient Population: 693 patients with previously untreated, locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma. Key eligibility criteria included an ECOG performance status of 0 or 1.

  • Treatment Arms:

    • Experimental Arm: this compound (340 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1,000 mg/m²) administered intravenously on the same days.

    • Control Arm: Placebo in combination with gemcitabine (1,000 mg/m²) administered on the same schedule.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).

  • Statistical Plan: The study was designed to have 90% power to detect a hazard ratio of 0.75 for OS with a two-sided alpha of 0.05.

TH-CR-406/SARC021 Trial (NCT01440088)
  • Study Design: An international, multicenter, open-label, randomized Phase III trial.

  • Patient Population: 640 patients with locally advanced, unresectable, or metastatic soft-tissue sarcoma who had not received prior chemotherapy. Eligible patients were aged 15 years or older with an ECOG performance status of 0-1.

  • Treatment Arms:

    • Experimental Arm: this compound (300 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle, in combination with doxorubicin (75 mg/m²) administered on day 1 of each cycle for up to six cycles. Patients with stable or responsive disease could continue with this compound monotherapy.

    • Control Arm: Doxorubicin (75 mg/m²) administered on day 1 of a 21-day cycle for up to six cycles.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), response rate, safety, and pharmacokinetics.

  • Randomization: Patients were randomized 1:1 and stratified by the extent of disease, doxorubicin administration method, and prior systemic therapy.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound is a prodrug that is selectively activated in hypoxic conditions. The following diagram illustrates its mechanism of action.

Evofosfamide_Mechanism cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Evofosfamide_normoxia This compound Radical_Anion_normoxia Radical Anion Evofosfamide_normoxia->Radical_Anion_normoxia 1e- Reduction (Cellular Reductases) Evofosfamide_reformed This compound (Reformed) Radical_Anion_normoxia->Evofosfamide_reformed Oxidation O2_normoxia O2 Radical_Anion_normoxia->O2_normoxia Superoxide Superoxide O2_normoxia->Superoxide Evofosfamide_hypoxia This compound Radical_Anion_hypoxia Radical Anion Evofosfamide_hypoxia->Radical_Anion_hypoxia 1e- Reduction (Cellular Reductases) Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Cytotoxin) Radical_Anion_hypoxia->Br_IPM Fragmentation DNA_Crosslinking DNA Cross-linking Br_IPM->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Trial_Workflow Patient_Screening Patient Screening (Eligibility Criteria) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm_A Experimental Arm (this compound + Chemo) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (Placebo/Chemo Alone) Randomization->Treatment_Arm_B Treatment_Cycles Treatment Cycles (21 or 28 days) Treatment_Arm_A->Treatment_Cycles Treatment_Arm_B->Treatment_Cycles Follow_Up Follow-up until Progression or Toxicity Treatment_Cycles->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Primary_Endpoint Primary Endpoint: Overall Survival Data_Analysis->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: PFS, ORR, Safety Data_Analysis->Secondary_Endpoints

References

assessing the synergistic effects of Evofosfamide with other agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of solid tumors. This unique mechanism of action makes it a prime candidate for combination therapies, as it can address a cell population often resistant to conventional treatments. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other therapeutic agents, supported by preclinical and clinical data.

Mechanism of Action: Unlocking Potency in Hypoxia

This compound itself is inactive. In the hypoxic tumor microenvironment, it is reduced by intracellular reductases, leading to the release of its active cytotoxic effector, bromo-isophosphoramide mustard (Br-IPM).[1] Br-IPM is a potent DNA alkylating agent that forms interstrand cross-links, inducing DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] Under normal oxygen conditions (normoxia), the reduced this compound is rapidly re-oxidized to its inactive form, sparing healthy tissues.[1]

Evofosfamide_Mechanism cluster_blood_vessel Blood Vessel (Normoxia) cluster_tumor_cell Tumor Cell cluster_normoxia Normoxia (O₂ present) cluster_hypoxia Hypoxia (O₂ absent) Evofosfamide_inactive_blood This compound (Inactive Prodrug) Evofosfamide_inactive_normoxia This compound (Inactive) Evofosfamide_inactive_blood->Evofosfamide_inactive_normoxia Diffusion Evofosfamide_inactive_hypoxia This compound (Inactive) Evofosfamide_inactive_blood->Evofosfamide_inactive_hypoxia Diffusion Evofosfamide_reduced_normoxia Reduced Intermediate Evofosfamide_inactive_normoxia->Evofosfamide_reduced_normoxia 1e⁻ Reduction (Reductases) Evofosfamide_reduced_normoxia->Evofosfamide_inactive_normoxia Re-oxidation Oxygen O₂ Evofosfamide_reduced_normoxia->Oxygen Evofosfamide_reduced_hypoxia Reduced Intermediate Evofosfamide_inactive_hypoxia->Evofosfamide_reduced_hypoxia 1e⁻ Reduction (Reductases) Br_IPM Br-IPM (Active Cytotoxin) Evofosfamide_reduced_hypoxia->Br_IPM Fragmentation DNA_damage DNA Cross-linking & Apoptosis Br_IPM->DNA_damage

Fig. 1: Mechanism of Action of this compound.

Synergistic Effects with Chemotherapy

Preclinical studies have consistently demonstrated that this compound enhances the efficacy of various chemotherapeutic agents by targeting the hypoxic core of tumors, a region notoriously resistant to standard chemotherapy.

Combination with Gemcitabine in Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC) models, the combination of this compound and gemcitabine has shown significant synergy.[3] Gemcitabine treatment can induce hypoxia in the tumor microenvironment, thereby potentiating the activation of this compound. Conversely, this compound can increase tumor blood volume and partial pressure of oxygen (pO2), which may enhance the delivery and efficacy of subsequently administered gemcitabine.

Treatment Group Tumor Model Metric Value Reference
GemcitabineMIA Paca-2 (PDAC Xenograft)Tumor GrowthWeak effect
This compoundSU.86.86 (PDAC Xenograft)Tumor GrowthWeak effect
Gemcitabine + this compoundMIA Paca-2 & SU.86.86Tumor GrowthSynergistic Reduction
Gemcitabine + this compoundAdvanced PDAC (Phase III MAESTRO trial)Progression-Free Survival5.5 months (vs. 3.7 months with Gemcitabine alone)
Combination with mTOR Inhibitors in Renal Cell Carcinoma

In preclinical models of renal cell carcinoma (RCC), mTOR inhibitors like everolimus and temsirolimus can increase tumor hypoxia. The combination with this compound leverages this induced hypoxia, leading to enhanced antitumor activity.

Treatment Group Tumor Model Metric Value Reference
Everolimus786-O (RCC Xenograft)Tumor Growth InhibitionSignificant
This compound786-O (RCC Xenograft)Tumor Growth InhibitionNo significant activity
Everolimus + this compound786-O (RCC Xenograft)Tumor Growth InhibitionSignificantly greater than monotherapies
TemsirolimusCaki-1 (RCC Xenograft)Tumor Growth InhibitionModerate
Temsirolimus + this compoundCaki-1 (RCC Xenograft)Tumor Growth Inhibition95-97%

Synergism with Radiotherapy

Radiotherapy's efficacy is dependent on the presence of oxygen to generate cytotoxic free radicals. The hypoxic nature of solid tumors presents a major barrier to the success of this treatment modality. This compound's ability to specifically target and eliminate hypoxic cells makes it a natural synergistic partner for radiotherapy. Preclinical studies have shown that the combination of this compound and radiation leads to significant tumor growth delay compared to either treatment alone.

Treatment Group Tumor Model Metric Outcome Reference
This compound + Fractionated Irradiation (Concomitant)A549 (Lung Cancer Xenograft)Tumor Growth DelayStrongest response vs. neoadjuvant or adjuvant scheduling
This compound + Single High-Dose Irradiation (Adjuvant)A549 (Lung Cancer Xenograft)Tumor Growth DelayMore potent than concomitant or neoadjuvant scheduling

Enhancing Immunotherapy Efficacy

Tumor hypoxia is a significant contributor to an immunosuppressive tumor microenvironment, hindering the infiltration and function of T cells. By alleviating hypoxia, this compound can potentially sensitize "cold" tumors to immune checkpoint inhibitors.

Combination with Anti-CTLA-4 and Anti-PD-1/PD-L1 Antibodies

Preclinical models have shown that this compound can disrupt hypoxic zones, allowing for increased T-cell infiltration and sensitizing immunotherapy-resistant tumors to anti-CTLA-4 and anti-PD-1 therapy. A Phase 1 clinical trial (NCT03098160) combining this compound with the anti-CTLA-4 antibody ipilimumab in patients with advanced solid malignancies demonstrated promising therapeutic activity, with a disease control rate of 83% (12 stable disease and 3 partial responses out of 18 evaluable patients).

A new Phase 1/2 trial (NCT06782555) is currently evaluating this compound in combination with the anti-PD-1 antibody balstilimab and the anti-CTLA-4 antibody zalifrelimab in advanced solid tumors.

Treatment Group Tumor Model/Patient Population Metric Value Reference
This compound + anti-CTLA-4/anti-PD-1Prostate Cancer (Mouse Model)Tumor BurdenSmallest average tumor burden
This compound + IpilimumabAdvanced Solid Tumors (Phase 1)Objective Response Rate16.7% (3/18 patients)
This compound + IpilimumabAdvanced Solid Tumors (Phase 1)Disease Control Rate83.3% (15/18 patients)
This compound + IMGS-001 (anti-PD-L1/L2)Syngeneic Mouse ModelTumor Growth Inhibition94%
This compound + IMGS-001 (anti-PD-L1/L2)Syngeneic Mouse ModelSurvival60% of mice tumor-free at study end

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the assessment of this compound's synergistic effects.

Preclinical Xenograft Studies

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., A549, 786-O) tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_model Animal Model (e.g., Athymic Nude Mice) animal_model->tumor_implantation randomization Randomization into Treatment Groups tumor_implantation->randomization treatment_admin Drug Administration (this compound, Combination Agent, Vehicle Control) randomization->treatment_admin monitoring Tumor Volume & Body Weight Measurement (e.g., twice weekly) treatment_admin->monitoring endpoint Endpoint Reached (e.g., Tumor Volume >1000 mm³) monitoring->endpoint tissue_harvest Tumor Tissue Harvest endpoint->tissue_harvest ihc Immunohistochemistry (e.g., Ki67, γH2AX, Pimonidazole) tissue_harvest->ihc

Fig. 2: Generalized workflow for a preclinical xenograft study.
  • Cell Lines and Animal Models: Human cancer cell lines (e.g., MIA Paca-2 for pancreatic cancer, 786-O for renal cell carcinoma) are cultured and implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).

  • Treatment Administration: Once tumors reach a specified volume (e.g., 100-300 mm³), animals are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and this compound plus the combination agent. Dosing schedules and routes of administration are specific to the agents being tested (e.g., this compound 50 mg/kg intraperitoneally; everolimus 5 mg/kg orally).

  • Efficacy Assessment: Tumor volumes and body weights are measured regularly. The primary endpoint is often tumor growth inhibition or delay.

  • Pharmacodynamic Analysis: At the end of the study, tumors are often excised for immunohistochemical analysis of biomarkers for proliferation (Ki67), DNA damage (γH2AX), and hypoxia (pimonidazole).

Clinical Trial Protocols

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment_cycle Treatment Cycles cluster_evaluation Evaluation & Follow-up eligibility Eligibility Screening (Inclusion/Exclusion Criteria) consent Informed Consent eligibility->consent baseline Baseline Assessments (e.g., Imaging, Biopsy) consent->baseline dose_escalation Phase 1: Dose Escalation (3+3 Design) Determine MTD/RP2D baseline->dose_escalation dose_expansion Phase 2: Dose Expansion Evaluate Efficacy in Cohorts dose_escalation->dose_expansion treatment_admin Administration of this compound & Combination Agent(s) dose_expansion->treatment_admin safety Safety Monitoring (Adverse Events) treatment_admin->safety efficacy Efficacy Assessment (e.g., RECIST/irRECIST) treatment_admin->efficacy biomarkers Biomarker Analysis (Biopsies, Blood Samples) efficacy->biomarkers

Fig. 3: Generalized workflow for a Phase 1/2 clinical trial.
  • Study Design: Phase 1 studies typically follow a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Phase 2 studies then evaluate the efficacy of the combination at the RP2D in specific patient cohorts.

  • Patient Population: Eligibility criteria are strictly defined based on cancer type, prior treatments, and performance status.

  • Treatment Plan: The protocol specifies the doses, schedules, and routes of administration for this compound and the combination agent(s). For example, in the NCT03098160 trial, this compound was administered on days 1 and 8, and ipilimumab on day 8 of each 21-day cycle.

  • Assessments: Safety is monitored through the evaluation of adverse events. Efficacy is assessed using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors) or irRECIST (immune-related RECIST). Biopsies and blood samples may be collected for biomarker analysis.

Conclusion

The available preclinical and emerging clinical data strongly support the synergistic potential of this compound in combination with a variety of anticancer agents. By selectively targeting the hypoxic tumor fraction, this compound can overcome a key mechanism of resistance to chemotherapy, radiotherapy, and immunotherapy. The rational design of combination therapies that exploit the unique mechanism of this compound holds significant promise for improving outcomes in patients with difficult-to-treat solid tumors. Further clinical investigation is warranted to fully define the role of this compound in the modern oncology armamentarium.

References

Safety Operating Guide

Proper Disposal of Evofosfamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like evofosfamide are paramount to ensuring laboratory safety and regulatory compliance. As a hypoxia-activated prodrug of a potent cytotoxic agent, this compound and its associated waste require stringent disposal protocols to mitigate exposure risks and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with best practices for managing hazardous pharmaceutical waste.

Understanding this compound's Hazard Profile

This compound (also known as TH-302) is designed to selectively target hypoxic tumor cells.[1][2] Under low-oxygen conditions, it releases the DNA cross-linking agent bromo-isophosphoramide mustard, a cytotoxic agent.[2] Therefore, all waste materials contaminated with this compound must be treated as hazardous.

A thorough understanding of the compound's characteristics is essential for safe handling and disposal. The following table summarizes key safety-related data for this compound.

ParameterValueSignificance for Disposal
Chemical Class Hypoxia-activated prodrug of a nitrogen mustardRequires handling as a hazardous cytotoxic waste.
Known Hazards Cytotoxic, potentially mutagenic and carcinogenicDictates the need for stringent personal protective equipment (PPE) and specialized waste streams.
Storage Conditions Refer to the specific product's Certificate of Analysis. For instance, some suppliers recommend storing the powder at -20°C for up to 3 years.Expired or unused materials must be disposed of as hazardous waste.
Solubility Soluble in DMSOInforms the selection of appropriate solvents for decontamination and spill cleanup.

Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate PPE must be worn at all times when handling this compound and its waste.

PPE ComponentSpecification
Gloves Double chemotherapy-rated gloves
Gown Disposable, lint-free, non-permeable with a solid front and long sleeves
Eye Protection Safety goggles or a face shield
Respiratory Protection A NIOSH-approved respirator may be necessary for handling powders or in case of spills.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.

Waste Segregation

Proper segregation at the point of generation is critical. This compound waste should be categorized as follows:

  • Bulk Hazardous Waste: This includes unused or expired this compound powder, stock solutions, and grossly contaminated materials.

  • Trace Contaminated Waste: This category includes items with minimal residual contamination, such as empty vials, used syringes, pipette tips, and contaminated PPE.

Containment and Labeling

Each waste category requires specific containment and labeling:

  • Bulk Waste:

    • Collect in a designated, leak-proof, and puncture-resistant hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

  • Trace Waste:

    • Place in a designated chemotherapy waste container, often a yellow or purple sharps container for sharps, or a labeled bag for other items.

    • Ensure the container is clearly marked as "Trace Chemotherapy Waste."

Decontamination of Work Surfaces and Equipment

All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.

Decontamination Protocol:

  • Initial Wipe: Using absorbent pads, wipe down the contaminated area with a suitable solvent (e.g., DMSO, given its solubility) to remove the bulk of the compound. Dispose of the pads as bulk hazardous waste.

  • Wash: Wash the area with a laboratory detergent solution.

  • Rinse: Thoroughly rinse the surface with water.

  • Final Disinfection: Wipe down the area with 70% ethanol.

Final Disposal

The final disposal method for cytotoxic waste is high-temperature incineration . This must be carried out by a licensed hazardous waste management company. Never dispose of this compound waste in general laboratory trash or down the drain.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

EvofosfamideDisposalWorkflow This compound Disposal Workflow start Start: Handling this compound waste_generation Waste Generation start->waste_generation segregation Segregate Waste waste_generation->segregation decontamination Decontaminate Surfaces and Equipment waste_generation->decontamination bulk_waste Bulk Hazardous Waste (Unused drug, stock solutions) segregation->bulk_waste Bulk trace_waste Trace Contaminated Waste (Empty vials, used PPE) segregation->trace_waste Trace bulk_container Contain in Labeled Hazardous Waste Container bulk_waste->bulk_container trace_container Contain in Labeled Trace Chemo Waste Container trace_waste->trace_container disposal_pickup Arrange for Pickup by Licensed Waste Management bulk_container->disposal_pickup trace_container->disposal_pickup incineration High-Temperature Incineration disposal_pickup->incineration end End: Disposal Complete incineration->end

This compound Disposal Workflow

Signaling Pathway of this compound's Cytotoxic Action

To underscore the importance of proper disposal, it is helpful to understand the mechanism by which this compound exerts its cytotoxic effects. The following diagram illustrates its activation under hypoxic conditions.

EvofosfamideActivationPathway This compound Activation and Cytotoxicity Pathway This compound This compound (TH-302) (Prodrug) activation Reductive Activation This compound->activation hypoxia Hypoxic Tumor Microenvironment hypoxia->activation br_ipm Bromo-isophosphoramide mustard (Br-IPM) (Active Cytotoxin) activation->br_ipm dna_crosslinking DNA Cross-linking br_ipm->dna_crosslinking cell_cycle_arrest Cell Cycle Arrest dna_crosslinking->cell_cycle_arrest apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis

This compound Activation Pathway

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the risks associated with this potent cytotoxic agent. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Evofosfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Evofosfamide. All personnel must adhere to these guidelines to ensure a safe laboratory environment and proper disposal of hazardous materials.

This compound is a hypoxia-activated prodrug that requires careful handling due to its cytotoxic nature. As a potent therapeutic agent, exposure can pose health risks. The following procedures provide a framework for safe operational and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested nitrile gloves, double-glovedPrevents skin contact with the hazardous drug.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shieldShields eyes from splashes or aerosols.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling powders or when there is a risk of aerosolization.
Shoe Covers Disposable, impervious shoe coversPrevents the spread of contamination outside the work area.

Operational Plan: Handling and Preparation

Adherence to a strict operational workflow is critical to minimize exposure and maintain a sterile environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., Biological Safety Cabinet) don_ppe Don all required PPE reconstitute Reconstitute this compound (if applicable) don_ppe->reconstitute Proceed to handling prepare_solution Prepare final solution reconstitute->prepare_solution decontaminate Decontaminate work surfaces prepare_solution->decontaminate After handling dispose_waste Dispose of all waste in designated hazardous waste containers decontaminate->dispose_waste doff_ppe Doff PPE in correct order dispose_waste->doff_ppe

Caption: Workflow for the safe handling and preparation of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ContainerDisposal Procedure
Unused this compound Labeled hazardous waste container (black)Dispose of as bulk chemotherapy waste in accordance with institutional and local regulations.
Contaminated Sharps Puncture-resistant sharps container for chemotherapy waste (yellow)Needles, syringes, and other contaminated sharps must be placed directly into the designated container.
Contaminated PPE and Materials Labeled chemotherapy waste bag (yellow)Gowns, gloves, bench paper, and other contaminated materials should be disposed of as trace chemotherapy waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the hazardous material and decontaminate the area.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Contain the Spill:

    • Liquid Spill: Cover with an absorbent material from a chemotherapy spill kit, starting from the outside and working inwards.

    • Powder Spill: Gently cover with damp absorbent pads to avoid generating dust.

  • Don PPE: Put on a full set of the prescribed PPE, including respiratory protection.

  • Clean the Spill: Using the materials in the spill kit, carefully clean the area. Place all contaminated materials, including the absorbent pads and cleaning tools, into a designated chemotherapy waste container.

  • Decontaminate: Clean the spill area with a detergent solution followed by a disinfectant.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous chemotherapy waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.